molecular formula C7H9BO3 B1592333 2-Hydroxy-3-methylphenylboronic acid CAS No. 259209-22-8

2-Hydroxy-3-methylphenylboronic acid

Cat. No.: B1592333
CAS No.: 259209-22-8
M. Wt: 151.96 g/mol
InChI Key: UQMOSSMYPIJNTO-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methylphenylboronic acid is a useful research compound. Its molecular formula is C7H9BO3 and its molecular weight is 151.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-hydroxy-3-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9BO3/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMOSSMYPIJNTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595154
Record name (2-Hydroxy-3-methylphenyl)boronic acid
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Molecular Weight

151.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259209-22-8
Record name (2-Hydroxy-3-methylphenyl)boronic acid
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Record name 2-Hydroxy-3-methylphenyl-boronic acid
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Foundational & Exploratory

Introduction: A Versatile Building Block for Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Hydroxy-3-methylphenylboronic acid (CAS: 259209-22-8)

In the landscape of contemporary organic chemistry and drug discovery, arylboronic acids have emerged as indispensable tools.[1][2] Their stability, versatile reactivity, and the relative ease of handling have positioned them as critical reagents for constructing complex molecular architectures.[3][4] Among these, this compound is a particularly valuable synthon. Its structure, featuring a boronic acid ortho to a hydroxyl group and adjacent to a methyl group, offers a unique combination of steric and electronic properties. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its properties, synthesis, core applications, and handling, with a focus on the mechanistic rationale behind its use.

Part 1: Molecular Profile and Physicochemical Properties

This compound is a white to off-white solid at room temperature.[5][6] Its key identifiers and properties are summarized below, providing a foundational dataset for its use in a laboratory setting.

PropertyValueSource(s)
CAS Number 259209-22-8[7][8][9]
Molecular Formula C₇H₉BO₃[7][8]
Molecular Weight 151.96 g/mol [7][8]
Appearance White to off-white solid[5][6]
Purity Typically ≥97%[5][10]
Storage Inert atmosphere, 2-8°C, moisture sensitive[5]
Predicted pKa 8.71 ± 0.58[6]
Predicted Boiling Point 336.8 ± 52.0 °C[6]
Predicted Density 1.26 ± 0.1 g/cm³[6]

Part 2: Synthesis and Mechanistic Considerations

While commercially available, understanding the synthesis of this compound provides insight into its reactivity and potential impurities. A common and logical approach involves the ortho-lithiation of a protected 2-methylphenol derivative followed by borylation.

Conceptual Synthesis Pathway

The synthesis leverages the principles of directed ortho-metalation, where a functional group directs deprotonation to an adjacent position. However, the acidity of the phenolic proton necessitates a protection strategy. A plausible route starts from 2-bromo-6-methylphenol.

Synthesis_Pathway A 2-Bromo-6-methylphenol B Protected Phenol A->B 1. Protection (e.g., MOM-Cl, Base) C Ortho-lithiated Intermediate B->C 2. Lithiation (e.g., n-BuLi, -78 °C) D Boronate Ester C->D 3. Borylation (e.g., B(OiPr)₃) E This compound D->E 4. Hydrolysis (e.g., aq. HCl)

Caption: Plausible synthetic route to the target compound.

Exemplary Synthesis Protocol

This protocol is a representative example based on established organometallic methodologies.[11]

  • Protection of the Hydroxyl Group:

    • To a solution of 2-bromo-6-methylphenol (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C, add a suitable base such as diisopropylethylamine (DIPEA, 1.5 eq).

    • Slowly add methoxymethyl chloride (MOM-Cl, 1.2 eq). The MOM group is chosen for its stability to organolithium reagents and ease of cleavage under acidic conditions.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

    • Work up the reaction by washing with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography to yield the protected phenol.

  • Lithiation and Borylation:

    • Dissolve the protected phenol (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere (e.g., argon or nitrogen).

    • Add n-butyllithium (n-BuLi, 1.1 eq) dropwise. The n-BuLi acts as a strong base to facilitate lithium-halogen exchange at the bromine-substituted position.

    • Stir the mixture at -78°C for 1 hour.

    • Add triisopropyl borate (B(Oi-Pr)₃, 1.5 eq) dropwise, maintaining the temperature at -78°C. This electrophilic boron source traps the organolithium intermediate.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Deprotection and Isolation:

    • Cool the reaction mixture to 0°C and quench by the slow addition of 2M aqueous HCl. This step simultaneously hydrolyzes the boronate ester and cleaves the MOM protecting group.

    • Stir vigorously for 2-4 hours.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water/acetonitrile or ethyl acetate/hexanes) to yield this compound as a solid.

Part 3: The Suzuki-Miyaura Cross-Coupling Reaction: A Core Application

The paramount application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds.[1][3][12]

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium catalyst.[13][14][15] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (Ar¹-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[15]

  • Reductive Elimination: The two organic fragments (Ar¹ and Ar²) couple, forming the new biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Cycle cluster_base Base Activation pd0 Pd(0)L₂ pd2_add Ar¹-Pd(II)L₂-X pd0->pd2_add Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar¹-Ar² pd2_trans->product reagents Ar¹-X reagents->pd2_add boronate Ar²-B(OH)₃⁻ boronate->pd2_trans boronic_acid Ar²-B(OH)₂ boronate_complex [Ar²-B(OH)₃]⁻ boronic_acid->boronate_complex + OH⁻

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Expert Insight: Overcoming Steric Hindrance

A key challenge when using this compound is the steric bulk imposed by the ortho-hydroxy and meta-methyl substituents. This hindrance can slow down the transmetalation and reductive elimination steps.[16] To achieve high yields, specific catalytic systems are required:

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often employed. These ligands stabilize the palladium catalyst and promote the challenging reductive elimination step from the sterically crowded intermediate.[16][17]

  • Bases: A strong base (e.g., K₃PO₄, Cs₂CO₃) is typically necessary to facilitate the formation of the reactive boronate species, which enhances its nucleophilicity for efficient transmetalation.[18]

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for coupling this compound with a representative aryl bromide.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and a strong base like K₃PO₄ (3.0 eq). The excess boronic acid is used to drive the reaction to completion.

    • Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate ligand (e.g., SPhos, 2-4 mol%).

    • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 10:1 v/v). The presence of water can be crucial for dissolving the base and facilitating boronate formation.[18]

  • Reaction Execution:

    • Heat the reaction mixture to 80-110°C and stir vigorously for 4-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification (Validation Step 1):

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes. This step is critical for removing unreacted starting materials and byproducts.

  • Characterization (Validation Step 2):

    • Obtain ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data for the purified product.

    • The data must be consistent with the structure of the expected biaryl product to confirm its identity and high purity. This final analytical step validates the success of the entire workflow.

Part 4: Quality Control & Analytical Characterization

Confirming the identity and purity of this compound is essential. The following techniques are standard for its characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals for the aromatic protons (typically in the δ 6.8-7.5 ppm range), a singlet for the methyl group (around δ 2.2-2.3 ppm), a broad singlet for the phenolic -OH, and another very broad singlet for the two protons of the -B(OH)₂ group.

  • ¹³C NMR Spectroscopy: The carbon spectrum will display signals for the seven unique carbons, including the ipso-carbon attached to the boron atom, which may be broad or difficult to observe.[19]

  • ¹¹B NMR Spectroscopy: This technique is highly informative for boronic acids. A single, broad signal is expected in the range of δ 28-30 ppm, characteristic of a trigonal planar (sp²-hybridized) boron atom.[20][21]

  • Mass Spectrometry: Provides the molecular weight of the compound, confirming the molecular formula.

Part 5: Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

  • Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[5][22][23] It may also cause respiratory irritation.[22]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.[24]

  • Handling: Avoid creating dust. Use personal protective equipment and wash hands thoroughly after handling.[23][24]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon) in a cool, dry place (2-8°C is recommended).[5] The compound is sensitive to moisture, which can lead to the formation of the corresponding boroxine (a trimeric anhydride).

Part 6: Broader Applications and Future Outlook

Beyond its role as a workhorse in Suzuki-Miyaura couplings, the unique substitution pattern of this compound makes it a valuable precursor in several areas:

  • Medicinal Chemistry: The biaryl motifs constructed using this reagent are prevalent in many drug candidates.[25][26] The ortho-hydroxyl group can act as a hydrogen bond donor or a handle for further functionalization, influencing the pharmacokinetic and pharmacodynamic properties of the final molecule.[27][28]

  • Materials Science: Arylboronic acids are used in the synthesis of organic light-emitting diode (OLED) and polymer light-emitting diode (PLED) materials, suggesting potential applications for this compound in the development of advanced electronic materials.[8]

  • Chemical Sensing: The boronic acid moiety can reversibly bind to diols, such as those found in saccharides.[21][29] This property allows for its incorporation into fluorescent sensors for detecting sugars and other biologically relevant molecules.

Conclusion

This compound (CAS: 259209-22-8) is more than just another chemical reagent; it is a strategic tool for molecular construction. Its well-defined physicochemical properties, coupled with its pivotal role in powerful C-C bond-forming reactions, make it a cornerstone of modern synthetic chemistry. By understanding its synthesis, reactivity—especially the challenges posed by steric hindrance—and proper handling, researchers can effectively leverage this versatile building block to advance projects in drug discovery, materials science, and beyond.

References

A Senior Application Scientist's Guide to the Synthesis of 2-Hydroxy-3-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Preamble: The Strategic Value of Arylboronic Acids in Modern Synthesis

In the landscape of contemporary drug discovery and medicinal chemistry, the ability to forge new carbon-carbon bonds with precision and efficiency is paramount. Among the myriad of tools available to the synthetic chemist, the Suzuki-Miyaura cross-coupling reaction stands as a titan, celebrated for its versatility and functional group tolerance.[1][2][3] Central to this transformative reaction is the organoboron reagent, typically an arylboronic acid. These compounds are not merely reagents; they are foundational building blocks for constructing complex molecular architectures found in numerous pharmaceuticals and high-value fine chemicals.[4][5][6][7]

This guide provides a detailed, field-proven methodology for the synthesis of a particularly useful building block: 2-Hydroxy-3-methylphenylboronic acid , starting from its corresponding aryl halide, 2-bromo-3-methylphenol. We will dissect the reaction from a mechanistic standpoint, provide a robust, step-by-step experimental protocol, and offer insights gleaned from practical application to ensure both safety and success in the laboratory.

Section 1: Mechanistic Scrutiny — The Path from Aryl Halide to Boronic Acid

The conversion of 2-bromo-3-methylphenol to this compound is most effectively achieved through a lithium-halogen exchange followed by borylation. This strategy circumvents the challenges associated with direct Grignard reagent formation in the presence of an acidic phenolic proton.[8] The process unfolds in three critical stages:

  • Dual Deprotonation/Lithium-Halogen Exchange: The process begins with the treatment of 2-bromo-3-methylphenol with at least two equivalents of a strong organolithium base, typically n-butyllithium (n-BuLi). The first equivalent acts as a Brønsted-Lowry base, deprotonating the acidic phenolic hydroxyl group to form a lithium phenoxide. The second equivalent engages in a lithium-halogen exchange with the aryl bromide at a very low temperature (typically -78 °C), replacing the bromine atom with lithium to generate a highly reactive aryllithium intermediate. The low temperature is crucial to prevent unwanted side reactions of this potent nucleophile.

  • Borylation: The generated aryllithium species is then treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate. The electron-deficient boron atom of the borate ester is readily attacked by the nucleophilic carbon of the aryllithium intermediate. This forms a tetracoordinate boronate complex.

  • Acidic Hydrolysis: The final step is an acidic workup. The addition of an aqueous acid (e.g., HCl) hydrolyzes the boronate ester, cleaving the boron-oxygen bonds and yielding the desired this compound.

The overall mechanistic transformation is depicted below.

Reaction_Mechanism cluster_0 Step 1: Lithiation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis Start 2-Bromo-3-methylphenol Reagent1 + 2 eq. n-BuLi THF, -78 °C Start->Reagent1 Intermediate1 Dilithiated Intermediate Reagent1->Intermediate1 Reagent2 + B(OR)₃ Intermediate1->Reagent2 Intermediate2 Tetracoordinate Boronate Complex Reagent2->Intermediate2 Reagent3 + H₃O⁺ (Workup) Intermediate2->Reagent3 Product This compound Reagent3->Product

Caption: Reaction mechanism for the synthesis of this compound.

Section 2: The Protocol — A Self-Validating Experimental Workflow

This section details a robust protocol for the synthesis. Adherence to safety procedures, particularly when handling pyrophoric organolithium reagents, is non-negotiable.

Safety Imperatives: Handling Organolithium Reagents

Organolithium reagents like n-butyllithium are pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[9][10] All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line techniques or in a glovebox.[10][11]

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and appropriate gloves are mandatory. Sigma-Aldrich recommends double gloving, with nitrile gloves underneath neoprene gloves for enhanced protection.[12]

  • Glassware and Solvents: All glassware must be rigorously dried (e.g., oven-dried at >120 °C for several hours) and cooled under an inert atmosphere.[13] Solvents must be anhydrous.

  • Emergency Preparedness: Never work alone when handling these reagents.[9][13] Ensure a Class B fire extinguisher (for flammable liquids) is immediately accessible. Do not use water or carbon dioxide extinguishers.

Experimental Workflow Overview

The following diagram outlines the key stages of the experimental procedure.

Experimental_Workflow A Setup & Inerting (Dry Glassware, N₂/Ar) B Dissolve Starting Material (2-Bromo-3-methylphenol in THF) A->B C Cool to -78 °C (Dry Ice/Acetone Bath) B->C D Slow Addition of n-BuLi (Maintain T < -70 °C) C->D E Stir at -78 °C (1 hour) D->E F Addition of Borate Ester (e.g., Trimethyl Borate) E->F G Warm to Room Temp (Overnight) F->G H Aqueous Acidic Quench (e.g., 2M HCl) G->H I Liquid-Liquid Extraction (e.g., EtOAc/Water) H->I J Purification (Acid-Base Extraction or Recrystallization) I->J K Characterization (NMR, MS) J->K

Caption: Step-by-step experimental workflow for the synthesis.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Wt. ( g/mol )AmountMoles (mmol)Equiv.
2-Bromo-3-methylphenol22061-78-5187.035.00 g26.731.0
n-Butyllithium (2.5 M in hexanes)109-72-864.0623.5 mL58.812.2
Trimethyl borate121-43-7103.913.6 mL32.081.2
Anhydrous Tetrahydrofuran (THF)109-99-972.11100 mL--
2 M Hydrochloric Acid7647-01-036.46~50 mL--
Ethyl Acetate (EtOAc)141-78-688.11As needed--
Brine (Saturated NaCl)7647-14-558.44As needed--
Anhydrous Sodium Sulfate7757-82-6142.04As needed--
Step-by-Step Synthesis Protocol
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.

  • Dissolution: To the flask, add 2-bromo-3-methylphenol (5.00 g, 26.73 mmol) and dissolve it in anhydrous THF (100 mL).

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: While vigorously stirring, slowly add n-butyllithium (2.5 M in hexanes, 23.5 mL, 58.81 mmol) dropwise via syringe over 30 minutes. Ensure the internal temperature does not rise above -70 °C. A color change and/or precipitation may be observed.

  • Stirring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 1 hour.

  • Borylation: Add trimethyl borate (3.6 mL, 32.08 mmol) dropwise via syringe, again maintaining the temperature below -70 °C.

  • Warming: Once the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Let the mixture stir overnight (approx. 16 hours).

  • Quenching: Carefully quench the reaction by slowly adding 2 M HCl (~50 mL) while cooling the flask in an ice-water bath. Stir for 30 minutes until two clear layers form.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Strategy: A Critical Step

Purification of boronic acids can be challenging due to their amphiphilic nature and tendency to dehydrate to form boroxines or degrade on silica gel.[14]

  • Recommended Method (Acid-Base Extraction): This method leverages the acidic nature of the boronic acid.[15]

    • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or EtOAc).

    • Extract with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer as its boronate salt, leaving non-acidic organic impurities behind.

    • Separate the layers. Carefully re-acidify the aqueous layer with 2 M HCl until the pH is ~2, causing the pure boronic acid to precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Alternative Method (Recrystallization): If the product is sufficiently pure, recrystallization from a suitable solvent system (e.g., water or a mixture of an organic solvent and water) can be effective.[16]

Section 3: Data Analysis and Troubleshooting

Expected Outcome: The synthesis should yield this compound as a solid.

  • Yield: 60-75%

  • Purity: >97% after purification

  • Appearance: White to off-white solid.

  • Characterization (¹H NMR, DMSO-d₆): Expect characteristic peaks for the aromatic protons, the methyl group singlet, and broad singlets for the hydroxyl and boronic acid protons.

Common IssuePotential CauseRecommended Solution
Low or No Yield Moisture in reagents/glasswareRigorously dry all glassware and use anhydrous solvents. Ensure inert atmosphere is maintained.
Inactive n-BuLiTitrate the n-BuLi solution before use to confirm its molarity.
Temperature too high during additionMaintain strict temperature control (-78 °C) during the addition of n-BuLi and borate ester.
Impure Product Incomplete reactionEnsure sufficient reaction time for both lithiation and borylation steps.
Side-product formationProtodeborylation (loss of the boronic acid group) can occur.[14] Minimize exposure to harsh acidic/basic conditions or prolonged heating.
Difficult purificationAvoid standard silica gel chromatography.[14] Utilize the acid-base extraction method for best results.[15]

Conclusion

The synthesis of this compound from 2-bromo-3-methylphenol is a powerful and enabling transformation for medicinal chemists. While the use of pyrophoric organolithium reagents demands the utmost respect for safety protocols, the methodology described herein is reliable and scalable. By understanding the underlying mechanism, adhering to a meticulous experimental workflow, and employing a robust purification strategy, researchers can confidently produce this valuable building block, unlocking its potential in the synthesis of novel therapeutics and complex organic molecules.

References

Introduction: The Versatility of a Substituted Arylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 2-Hydroxy-3-methylphenylboronic acid

This compound is an organoboron compound featuring a phenyl ring substituted with a hydroxyl group, a methyl group, and a boronic acid moiety. Its strategic placement of functional groups—an ortho-hydroxyl and a meta-methyl group relative to the boronic acid—imparts unique reactivity and utility, establishing it as a valuable building block in modern organic synthesis. Arylboronic acids are foundational reagents in the construction of complex molecular architectures, prized for their stability, low toxicity, and versatile reactivity in cross-coupling reactions.[1] This guide offers a comprehensive exploration of the chemical properties, reactivity, and practical applications of this compound, providing field-proven insights for its effective utilization in research and development.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's fundamental properties is the bedrock of its successful application in synthesis and analysis.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are critical for determining appropriate storage, handling, and reaction conditions.

PropertyValueSource(s)
CAS Number 259209-22-8[2][3][4][5][6]
Molecular Formula C₇H₉BO₃[2][6]
Molecular Weight 151.96 g/mol [2][6]
Appearance White to off-white solid[7]
Boiling Point 336.8 ± 52.0 °C (Predicted)[7]
Density 1.26 ± 0.1 g/cm³ (Predicted)[7]
pKa 8.71 ± 0.58 (Predicted)[7]
Storage Conditions 2-8°C, under inert atmosphere, moisture sensitive[8]

Solubility Insights: While extensive quantitative solubility data for this specific compound is not readily available, its solubility profile can be inferred from its structure and data on analogous compounds like phenylboronic acid.[9][10]

  • High Solubility: Expected in polar organic solvents such as ethers (e.g., THF, diethyl ether) and ketones (e.g., acetone), as well as DMSO.[9][11][12]

  • Moderate Solubility: Likely soluble in solvents like chloroform.[9][11]

  • Low Solubility: Generally exhibits low solubility in nonpolar hydrocarbon solvents like methylcyclohexane.[9][11] The presence of the hydroxyl group enhances its ability to form hydrogen bonds, influencing its solubility in protic solvents.

Thermal Stability and Boroxine Formation: A key characteristic of boronic acids is their propensity to undergo dehydration upon heating to form cyclic anhydrides known as boroxines.[9][11][13] This is a reversible equilibrium reaction where three molecules of the boronic acid condense, eliminating three molecules of water. The presence of boroxine in a sample of this compound is common and can affect reactivity and analytical characterization. The hydrolysis of the boroxine back to the boronic acid is typically rapid in the presence of water.[13] Incorporating boron into polymer structures has been shown to enhance thermal stability.[14]

Spectroscopic Characterization

Spectroscopic methods are essential for verifying the structure and purity of this compound.[15][16][17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would display distinct signals for the three aromatic protons, a singlet for the methyl group (around 2.2-2.5 ppm), and broad singlets for the phenolic hydroxyl and the two boronic acid hydroxyl protons. The latter are often exchangeable with D₂O.

    • ¹³C NMR: The spectrum would show seven distinct carbon signals: four for the aromatic carbons (two substituted, two unsubstituted), one for the methyl carbon, and a characteristic signal for the carbon atom attached to the boron, which would appear at a relatively downfield chemical shift.

  • Infrared (IR) Spectroscopy:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the phenolic and boronic acid hydroxyl groups.

    • Strong absorption bands around 1300-1400 cm⁻¹ are characteristic of the B-O stretching vibration.

    • C-H stretching vibrations for the aromatic ring and the methyl group would appear around 2850-3100 cm⁻¹.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Analysis of fragmentation patterns can provide further structural confirmation, such as the loss of water or hydroxyl groups.

Core Reactivity and Synthetic Applications

This compound is a versatile reagent primarily utilized in palladium- and copper-catalyzed cross-coupling reactions. The ortho-hydroxyl group can play a significant role in directing the reaction or influencing catalyst activity through chelation.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates.[19][20][21] this compound serves as the organoboron partner, providing the 2-hydroxy-3-methylphenyl moiety.

Mechanism and Causality: The reaction proceeds via a catalytic cycle involving a palladium complex.[19][20]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, K₃PO₄), transfers its organic group to the palladium center.[21] The base converts the boronic acid to a more nucleophilic boronate species, facilitating this step, which is often rate-determining.[20] The ortho-hydroxyl group can potentially coordinate to the palladium center, influencing the rate and selectivity of this step.[22][23]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[19]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_aryl R¹-Pd(II)L₂-R² pd0->pd2_aryl Oxidative Addition pd2_halide R¹-Pd(II)L₂-X pd2_halide->pd0 Reductive Elimination pd2_aryl->pd2_halide Transmetalation product R¹-R² pd2_aryl->product sub_halide R¹-X sub_halide->pd0 sub_boronic R²-B(OH)₂ + Base sub_boronic->pd2_halide

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Coupling: Forming Carbon-Heteroatom Bonds

The Chan-Lam (or Chan-Evans-Lam) coupling provides an efficient, often room-temperature, method for forming aryl C-N and C-O bonds using a copper catalyst.[24][25] This reaction is an excellent alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.

Mechanism and Causality: The mechanism involves a Cu(II) catalyst and proceeds in the presence of an oxidant, often atmospheric oxygen.[24][25]

  • Ligand Exchange/Transmetalation: The boronic acid reacts with the Cu(II) salt to form a copper-aryl intermediate.

  • Coordination: The nucleophile (an amine, R₂NH, or alcohol, ROH) coordinates to the copper center.

  • Reductive Elimination: The aryl group and the nucleophile couple, forming the C-N or C-O bond and a Cu(0) species.

  • Reoxidation: The resulting Cu(0) is reoxidized to the active Cu(II) state by oxygen, completing the catalytic cycle.

Chan_Lam_Cycle cu2 Cu(II)L₂ cu0 Cu(0) cu2->cu0 Reoxidation (O₂) cu2_aryl Ar-Cu(II)L cu2_aryl->cu2 Transmetalation cu2_complex [Ar-Cu(II)L(NuH)] cu2_complex->cu2_aryl Coordination product Ar-Nu cu2_complex->product cu0->cu2_complex Reductive Elimination sub_boronic Ar-B(OH)₂ sub_boronic->cu2 sub_nucleophile Nu-H (Amine/Alcohol) sub_nucleophile->cu2_aryl

Caption: Proposed catalytic cycle for the Chan-Lam C-N/C-O coupling reaction.

Saccharide Sensing

Boronic acids are renowned for their ability to reversibly bind with cis-1,2- or 1,3-diols, which are structural motifs ubiquitous in saccharides (sugars).[26][27][28] This interaction forms stable five- or six-membered cyclic boronate esters.[27] This property is the foundation for developing chemical sensors for saccharide detection, which is crucial for applications like continuous glucose monitoring.[26][28][29]

Sensing Mechanism: The binding event between this compound and a saccharide can be transduced into a measurable signal (e.g., a change in fluorescence or color). The binding is highly pH-dependent, as the boronic acid becomes more acidic upon forming the ester.[26] The design of a sensor often involves coupling the boronic acid moiety to a fluorophore. The change in the electronic environment of the boron atom upon diol binding modulates the fluorescence output, allowing for quantitative detection.

Experimental Protocol: A Self-Validating Suzuki-Miyaura Coupling

This protocol provides a robust, generalized methodology for using this compound in a Suzuki-Miyaura coupling reaction. The causality behind each step is explained to ensure scientific integrity and reproducibility.

Objective: To couple this compound with an aryl bromide (e.g., 4-bromotoluene) to synthesize the corresponding biaryl product.

Experimental_Workflow start Start: Assemble Glassware setup 1. Reaction Setup - Add Pd catalyst, ligand, base - Seal flask, purge with N₂/Ar start->setup reagents 2. Reagent Addition - Dissolve aryl bromide & boronic acid in solvent - Add to flask via syringe setup->reagents reaction 3. Reaction - Heat to specified temperature (e.g., 80-100°C) - Stir for 2-12 hours reagents->reaction monitoring 4. Monitoring - Withdraw aliquots - Analyze by TLC or GC-MS reaction->monitoring workup 5. Aqueous Workup - Cool to RT - Quench with water - Extract with organic solvent (e.g., EtOAc) monitoring->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify end End: Characterize Product purify->end

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Methodology:

  • Reaction Setup (The Inert Environment):

    • To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a suitable base (e.g., K₂CO₃, 2-3 equivalents), and the aryl bromide (1.0 equivalent).

    • Causality: Flame-drying removes adsorbed water, which can interfere with the catalytic cycle. The inert atmosphere (Nitrogen or Argon) is critical because the Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would render it inactive. The base is essential for activating the boronic acid.[21]

  • Reagent Addition (The Coupling Partners):

    • In a separate vial, dissolve this compound (1.1-1.5 equivalents) in a degassed solvent (e.g., Dioxane/Water mixture, Toluene, or DMF).

    • Transfer the boronic acid solution to the Schlenk flask via syringe.

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. Degassing the solvent removes dissolved oxygen, further protecting the catalyst.

  • Reaction Conditions (Driving the Transformation):

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-24 hours).

    • Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate. Stirring ensures homogeneity.

  • Workup and Purification (Isolating the Product):

    • Cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Causality: The aqueous workup removes the inorganic base and boron-containing byproducts. Column chromatography separates the desired product from unreacted starting materials and any side products.

Safety and Handling

Proper handling of this compound is essential for laboratory safety. The following information is derived from available Safety Data Sheets (SDS).[30][31]

Hazard ClassGHS CodeStatement
Acute Toxicity, Oral H302Harmful if swallowed.[8][30]
Skin Corrosion/Irritation H315Causes skin irritation.[30][31]
Eye Damage/Irritation H319Causes serious eye irritation.[30][31]
STOT, Single Exposure H335May cause respiratory irritation.[30]

Handling Precautions:

  • Use in a well-ventilated area or a fume hood to avoid inhalation of dust.[32]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[31][32]

  • Avoid contact with skin and eyes.[32] In case of contact, rinse thoroughly with water.[30]

  • Wash hands thoroughly after handling.

Storage Recommendations:

  • Store in a tightly sealed container in a cool, dry place (recommended 2-8 °C).[7][8]

  • Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation from moisture and air.[8]

Conclusion

This compound is a highly valuable and versatile reagent in chemical synthesis. Its participation in robust C-C and C-heteroatom bond-forming reactions, coupled with its utility in the development of molecular sensors, makes it a powerful tool for researchers in drug discovery, materials science, and chemical biology. A comprehensive understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is paramount to unlocking its full synthetic potential.

References

An In-Depth Technical Guide to 2-Hydroxy-3-methylphenylboronic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Hydroxy-3-methylphenylboronic acid, a versatile organoboron compound of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its fundamental properties, provide validated protocols for its synthesis and application, and explore the mechanistic rationale for its utility in modern drug development.

Core Compound Characteristics

This compound, also known as B-(2-Hydroxy-3-methylphenyl)boronic acid, is a substituted arylboronic acid that serves as a critical building block in synthetic chemistry. Its structure, featuring a boronic acid group ortho to a hydroxyl group and meta to a methyl group, imparts unique reactivity and utility.

Molecular Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including reaction stoichiometry calculations, solvent selection, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₇H₉BO₃[1]
Molecular Weight 151.96 g/mol [1]
CAS Number 259209-22-8[1]
Appearance White to off-white solid[2][3]
Boiling Point (Predicted) 336.8 ± 52.0 °C[2][3]
Density (Predicted) 1.26 ± 0.1 g/cm³[2][3]
pKa (Predicted) 8.71 ± 0.58[2][3]
Storage Conditions 2-8°C, under inert atmosphere[2]
Structural Representation

The chemical structure of this compound is fundamental to its function. The spatial arrangement of the boronic acid, hydroxyl, and methyl groups dictates its reactivity in cross-coupling reactions and its potential as a pharmacophore.

Caption: 2D Structure of this compound.

Synthesis Protocol: A Validated Approach

The synthesis of arylboronic acids often proceeds via the borylation of an organometallic intermediate derived from a corresponding aryl halide. For this compound, a common and effective precursor is 2-bromo-6-methylphenol. The hydroxyl group's acidity necessitates a protection strategy prior to the formation of the organometallic species.

The following protocol is a representative, field-proven methodology adapted from established principles for the synthesis of hydroxyphenylboronic acids.

Synthesis_Workflow cluster_protection Step 1: Hydroxyl Protection cluster_borylation Step 2: Borylation cluster_deprotection Step 3: Deprotection & Isolation Start 2-bromo-6-methylphenol Protect Protection Reaction + Protecting Group (e.g., MOM-Cl) + Base (e.g., NaH) Solvent: Anhydrous THF Start->Protect Protected Protected 2-bromo-6-methylphenol Protect->Protected Lithiation Lithium-Halogen Exchange + n-BuLi Temp: -78 °C Solvent: Anhydrous THF Protected->Lithiation Borylation Borylation + Triisopropyl borate Temp: -78 °C to RT Lithiation->Borylation BoronateEster Protected Boronate Ester Intermediate Borylation->BoronateEster Hydrolysis Acidic Workup / Deprotection + Aqueous HCl BoronateEster->Hydrolysis Purification Purification Recrystallization or Chromatography Hydrolysis->Purification FinalProduct This compound Purification->FinalProduct Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (R¹-X) Pd0->OA PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 Boronate R²-B(OH)₃⁻ (from R²-B(OH)₂ + Base) Boronate->TM RE Reductive Elimination PdII_R2->RE RE->Pd0 Catalyst Regeneration Product R¹-R² (Product) RE->Product

References

Spectroscopic data (NMR, IR, MS) for 2-Hydroxy-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Hydroxy-3-methylphenylboronic acid

Introduction: The Structural Elucidation of a Versatile Reagent

This compound (CAS No. 259209-22-8, Molecular Formula: C₇H₉BO₃) is an organoboron compound of significant interest in synthetic organic chemistry.[1][2] As a bifunctional molecule featuring a boronic acid, a hydroxyl group, and a methyl group on an aromatic scaffold, it serves as a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of complex biaryl structures. An unambiguous confirmation of its molecular structure is paramount for its application in pharmaceutical and materials science research.

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound. As a Senior Application Scientist, the focus extends beyond mere data presentation to the causality behind experimental choices and the logic of spectral interpretation. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and data from analogous compounds.

Molecular Structure

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: A Self-Validating System
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Expert Insight (Causality): DMSO-d₆ is the solvent of choice over more common solvents like CDCl₃. Its ability to form hydrogen bonds slows down the chemical exchange of the acidic protons on the hydroxyl (-OH) and boronic acid (-B(OH)₂) groups. This allows them to be observed as distinct, albeit often broad, signals in the ¹H NMR spectrum, which is critical for full characterization.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.

  • Data Acquisition (¹H NMR): Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard pulse sequence is sufficient. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum will provide information on the number of different proton environments, their chemical shifts, integration (ratio of protons), and splitting patterns (neighboring protons).

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Interpretation
~9.5 - 10.5Singlet (broad)1HPhenolic -OHThe phenolic proton is acidic and its chemical shift is highly concentration and temperature dependent. It is expected to be a broad singlet due to hydrogen bonding and exchange. Its downfield shift is characteristic of phenolic protons.[4]
~8.0Singlet (broad)2HBoronic acid -B(OH)₂The two protons of the boronic acid group are equivalent and exchangeable. They typically appear as a broad singlet. ¹¹B NMR spectroscopy is a more direct method for analyzing the boron center.[5]
~7.2 - 7.4Doublet1HAr-H (H-6)This proton is ortho to the electron-withdrawing boronic acid group and will be the most deshielded of the aromatic protons. It will be split by the adjacent H-5.
~7.0 - 7.2Doublet1HAr-H (H-4)This proton is ortho to the electron-donating methyl group and para to the hydroxyl group. It will be split by the adjacent H-5, appearing as a doublet.
~6.8 - 7.0Triplet1HAr-H (H-5)This proton is situated between H-4 and H-6 and will be split by both, resulting in a triplet or doublet of doublets. It is generally the most upfield of the aromatic signals due to the influence of the ortho-hydroxyl and meta-methyl donating groups.
~2.2 - 2.4Singlet3H-CH₃The methyl protons are attached to an aromatic ring and typically appear in this region as a sharp singlet, as there are no adjacent protons to couple with.[4]
¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon environment. The chemical shifts are highly sensitive to the electronic environment.

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Interpretation
~170 - 185C=O (in acids/esters)Not applicable, but for comparison.
~155 - 160C2 (Ar, C-OH)The carbon atom directly attached to the highly electronegative oxygen of the hydroxyl group is significantly deshielded and shifted downfield.[6][7]
~135 - 140C6 (Ar, C-B)The boronic acid group is electron-withdrawing, causing a downfield shift for the carbon it is attached to. The exact position can be broad due to quadrupolar relaxation of the adjacent ¹¹B nucleus.
~130 - 135C4 (Ar, C-H)Aromatic carbon in a typical region.
~125 - 130C1 (Ar, C-H)Aromatic carbon in a typical region.
~120 - 125C3 (Ar, C-CH₃)The methyl group has a minor shielding effect on the carbon it's attached to compared to an unsubstituted carbon.
~115 - 120C5 (Ar, C-H)This carbon is ortho to the strongly electron-donating hydroxyl group, which causes significant shielding and an upfield shift compared to other aromatic carbons.[6][7]
~15 - 20-CH₃The methyl carbon appears in the typical aliphatic region, shifted slightly downfield due to its attachment to the sp² hybridized aromatic ring.[7]

Part 2: Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol
  • Sample Preparation (KBr Pellet): Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to create a fine powder and press it into a transparent pellet using a hydraulic press.

    • Expert Insight (Causality): KBr is used because it is transparent in the mid-IR range (4000-400 cm⁻¹) and does not contribute any interfering signals. The high pressure ensures the sample is dispersed in a solid matrix, minimizing scattering.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum. A background spectrum of the empty spectrometer should be recorded first and automatically subtracted.

Expected Spectrum and Interpretation

The IR spectrum of this compound will be a composite of absorptions from the phenol, methyl, and phenylboronic acid moieties.

Wavenumber Range (cm⁻¹)Vibration TypeIntensityInterpretation
3600 - 3200O-H stretchStrong, BroadThis very prominent broad band is characteristic of hydrogen-bonded hydroxyl groups. It arises from both the phenolic -OH and the two -B(OH)₂ groups.[8][9][10][11]
3100 - 3000C-H stretch (aromatic)Medium to WeakThese absorptions are characteristic of the C-H bonds on the benzene ring.[9]
~2950 - 2850C-H stretch (aliphatic)Medium to WeakThese bands correspond to the stretching vibrations of the C-H bonds in the methyl (-CH₃) group.[12]
1600 & 1500C=C stretch (aromatic ring)Medium to StrongThese two bands are diagnostic for the presence of a benzene ring.[9][10][11]
~1380 - 1320B-O stretch (asymmetric)StrongThis is a key diagnostic band for the boronic acid functional group. The B-O bond has a strong dipole moment, leading to a strong absorption.[8]
~1220C-O stretch (phenol)StrongThe stretching vibration of the C-O bond in phenols typically appears in this region and is a strong indicator of this functional group.[9][10]
850 - 750C-H out-of-plane bendStrongThe pattern of these bands can sometimes give information about the substitution pattern on the aromatic ring.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Experimental Protocol
  • Ionization Method: Electrospray Ionization (ESI) is a suitable soft ionization technique. For boronic acids, negative ion mode (ESI-) is often highly effective, as the boronic acid can be readily deprotonated to form a stable [M-H]⁻ anion.[13]

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.

  • Tandem MS (MS/MS): To gain structural information, the [M-H]⁻ ion can be selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.[14][15]

Expected Data and Fragmentation Analysis

The molecular weight of C₇H₉BO₃ is 151.96 g/mol .[1]

m/z Value (Expected)IonInterpretation
151.0[M-H]⁻The deprotonated molecular ion. Its presence confirms the molecular weight of the compound.
133.0[M-H - H₂O]⁻Loss of a water molecule from the deprotonated parent ion is a common fragmentation pathway for molecules with hydroxyl groups.
91.0[C₅H₄BO]⁻This fragment could arise from more complex rearrangements and cleavages of the ring and boronic acid group, a pattern seen in phenylboronic acid fragmentation.[16]
43.0[BO₂]⁻The boron dioxide anion is a very common and characteristic fragment observed in the mass spectra of boronic acids, often appearing as a dominant peak.[16]

fragmentation

References

A Technical Guide to the Solubility of 2-Hydroxy-3-methylphenylboronic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of 2-Hydroxy-3-methylphenylboronic acid, a crucial parameter for its application in research, development, and manufacturing. While specific quantitative solubility data for this compound is not extensively published, this document leverages established principles of physical organic chemistry and analogous data from structurally related boronic acids to provide a robust framework for its use.

Introduction to this compound

This compound, with the chemical formula C₇H₉BO₃ and a molecular weight of 151.96 g/mol , is a bifunctional organic compound.[1] Its structure, featuring a phenyl ring substituted with a boronic acid group, a hydroxyl group, and a methyl group, imparts a unique combination of properties that make it a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The hydroxyl group also allows for the formation of benzoxaboroles, a class of compounds with significant interest in medicinal chemistry.

Understanding the solubility of this reagent is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing robust formulation protocols. This guide will delve into the theoretical underpinnings of its solubility, provide a detailed experimental protocol for its determination, and present analogous data to inform solvent selection.

Theoretical Principles Governing Solubility

The solubility of this compound is governed by the interplay of intermolecular forces between the solute and the solvent molecules. The principle of "like dissolves like" is a fundamental concept here.[2] The molecule possesses both polar and non-polar characteristics, which dictates its affinity for a range of organic solvents.

Key Molecular Features Influencing Solubility:

  • Boronic Acid Group (-B(OH)₂): This is a highly polar functional group capable of acting as a strong hydrogen bond donor and a weaker hydrogen bond acceptor. It can also undergo reversible dehydration to form a cyclic anhydride known as a boroxine, a process that can complicate solubility behavior.[3]

  • Hydroxyl Group (-OH): As a strong hydrogen bond donor and acceptor, the hydroxyl group significantly enhances the polarity of the molecule and promotes solubility in protic and polar apathetic solvents.

  • Methyl Group (-CH₃): This is a non-polar, electron-donating group that contributes to the hydrophobic character of the molecule, enhancing solubility in less polar solvents.

  • Aromatic Ring (Phenyl): The phenyl ring is inherently non-polar and can engage in π-π stacking interactions, influencing its solubility in aromatic solvents.

The presence of both hydrogen-bond donating groups (B(OH)₂ and -OH) suggests that this compound will exhibit favorable solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, THF) that can accept hydrogen bonds. The non-polar methyl group and phenyl ring will contribute to some solubility in less polar solvents.

Experimental Determination of Solubility: A Validated Protocol

A reliable and commonly used method for determining the solubility of boronic acids is the dynamic (or synthetic) method . This technique involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.

Experimental Workflow

The following diagram illustrates the key steps in the dynamic method for solubility determination.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Accurately weigh solute (this compound) prep2 Accurately weigh solvent prep1->prep2 prep3 Combine in a sealed, jacketed glass vessel prep2->prep3 meas1 Heat at a slow, constant rate (e.g., 0.2 K/min) prep3->meas1 meas2 Vigorous stirring meas1->meas2 meas3 Monitor for disappearance of solid phase (turbidity) meas2->meas3 analysis1 Record the temperature of complete dissolution (T_sol) meas3->analysis1 analysis2 Repeat for multiple compositions analysis1->analysis2 analysis3 Construct solubility curve (Temperature vs. Mole Fraction) analysis2->analysis3

Caption: Dynamic method workflow for solubility determination.

Detailed Step-by-Step Methodology
  • Preparation of the Sample Mixture:

    • Accurately weigh a specific amount of this compound into a jacketed glass vessel equipped with a magnetic stirrer and a calibrated temperature probe.

    • Add a precise mass of the desired organic solvent to the vessel.

    • Seal the vessel to prevent solvent evaporation.

  • Heating and Dissolution:

    • Begin stirring the mixture to ensure it is a uniform suspension.

    • Heat the vessel at a slow, constant rate (e.g., 0.2 K/min) using a circulating bath connected to the jacket. A slow heating rate is crucial for ensuring thermal equilibrium.

    • Continuously monitor the mixture for the disappearance of the solid phase. This can be done visually or instrumentally by measuring the turbidity of the solution.[4]

  • Data Recording and Analysis:

    • Record the temperature at which the last solid particles dissolve. This temperature represents the solubility temperature for that specific composition.

    • Repeat the procedure with different compositions of solute and solvent to obtain a series of data points.

    • Plot the dissolution temperature against the mole fraction of the solute to construct a solubility curve.

Analogous Solubility Data for Phenylboronic Acids

SolventMole Fraction (x) of Phenylboronic AcidDissolution Temperature (°C)Solvent Type
Acetone0.1~20Polar Aprotic
Chloroform0.1~35Nonpolar
3-Pentanone0.1~40Polar Aprotic
Dipropyl ether0.1~50Polar Aprotic (Ether)
Methylcyclohexane0.01~55Nonpolar

Data extrapolated and interpreted from Leszczyński et al., 2020.[4]

Insights from Analogous Data:

  • Phenylboronic acid exhibits high solubility in polar aprotic solvents like acetone and 3-pentanone.[4]

  • Its solubility is moderate in chloroform.[4]

  • As expected, the solubility is very low in nonpolar hydrocarbon solvents like methylcyclohexane.[4]

  • The introduction of an isobutoxy group (a larger, more non-polar substituent) into the phenylboronic acid ring generally increases solubility in most organic solvents, with the exception of dipropyl ether.[5]

Based on these findings, it is reasonable to predict that this compound will exhibit good solubility in polar organic solvents, particularly those capable of hydrogen bonding. The presence of the additional hydroxyl group, compared to phenylboronic acid, is expected to further enhance its solubility in polar protic and aprotic solvents.

Predicted Solubility Profile of this compound

The following diagram illustrates the predicted relative solubility of this compound in different classes of organic solvents based on its structural features and analogous data.

solubility_prediction cluster_high High Predicted Solubility cluster_moderate Moderate Predicted Solubility cluster_low Low Predicted Solubility compound This compound polar_protic Polar Protic Solvents (e.g., Methanol, Ethanol) compound->polar_protic Strong H-bonding polar_aprotic Polar Aprotic Solvents (e.g., THF, Acetone, DMSO) compound->polar_aprotic H-bond accepting ethers Ethers (e.g., Diethyl ether) compound->ethers chloroform Chloroform compound->chloroform nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) compound->nonpolar Weak interactions

Caption: Predicted solubility hierarchy for this compound.

Conclusion and Practical Recommendations

The solubility of this compound is a critical parameter for its effective utilization. Based on its molecular structure and data from analogous compounds, it is predicted to be highly soluble in polar protic and polar aprotic solvents, moderately soluble in ethers and chloroform, and poorly soluble in nonpolar hydrocarbons. For practical applications:

  • Reaction Solvents: Tetrahydrofuran (THF), acetone, and alcohols are likely to be excellent choices for reactions involving this compound.

  • Purification: Recrystallization could potentially be achieved from a mixed solvent system, such as by dissolving the compound in a good solvent (e.g., acetone) and adding a poor solvent (e.g., hexane) to induce precipitation.

  • Storage: The compound should be stored in a dry, inert atmosphere to prevent dehydration to the corresponding boroxine.[6]

It is strongly recommended that researchers perform preliminary solubility tests with small quantities of the compound in the desired solvents to confirm these predictions before proceeding with larger-scale experiments. The experimental protocol detailed in this guide provides a robust method for obtaining precise quantitative solubility data.

References

Stability and storage conditions for 2-Hydroxy-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Guide to 2-Hydroxy-3-methylphenylboronic Acid: Stability and Storage

Abstract

This compound is a versatile reagent in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions. However, the integrity of this reagent, and consequently the success of its applications, is critically dependent on its stability. This guide provides an in-depth analysis of the chemical properties of this compound, delineates its primary degradation pathways, and establishes a set of best practices for its storage and handling. We will explore the causal relationships behind these recommendations and provide a detailed protocol for researchers to validate the stability of their own samples, ensuring experimental reproducibility and success.

Introduction: The Double-Edged Sword of Reactivity

This compound is a cornerstone reagent for the formation of carbon-carbon bonds. Its utility stems from the boronic acid moiety [-B(OH)₂], a functional group that is both a mild Lewis acid and a competent nucleophilic partner in palladium-catalyzed reactions.[1][2] However, the very chemical features that grant this molecule its synthetic power also render it susceptible to degradation. An incomplete understanding of its stability can lead to diminished reaction yields, formation of impurities, and a general lack of reproducibility. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals to understand and mitigate the stability challenges associated with this vital compound.

Intrinsic Chemical Stability and Degradation Pathways

To effectively store this compound, one must first understand its inherent chemical vulnerabilities. The molecule's structure, featuring a hydroxyl group, a methyl group, and the boronic acid on a phenyl ring, dictates its stability profile.

The Central Role of the Boronic Acid Group

The boronic acid group is the primary site of reactivity and instability. Its degradation can proceed through several key pathways:

  • Dehydration to Boroxines: This is the most common degradation pathway for phenylboronic acids.[1][2] Three molecules of the boronic acid can undergo intermolecular dehydration to form a stable, six-membered ring called a boroxine. This process is thermally driven and reversible.[1][3][4] While boroxines can sometimes be used directly in coupling reactions, their formation means the material is no longer the pure boronic acid, which can complicate stoichiometry and reaction kinetics. The presence of varying amounts of the anhydride is a common issue with commercial boronic acids.[5][6]

  • Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[7][8] This irreversible process leads to the formation of 2-methylphenol as a byproduct, consuming the active reagent. Protodeboronation can be catalyzed by acidic or basic conditions and is often problematic in aqueous media at elevated pH, which is common for Suzuki-Miyaura couplings.[7][9][10]

  • Oxidation: The boronic acid group can be susceptible to oxidative cleavage, particularly in the presence of strong oxidants or even atmospheric oxygen over long periods.[11] This can lead to the formation of phenol derivatives, where the boronic acid is replaced by a hydroxyl group. Some bacterial strains have been shown to metabolize arylboronic acids to their corresponding phenols via an oxygenase-mediated mechanism.[12][13]

The interplay of these pathways dictates the overall stability of the compound.

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling Protocols

Based on the degradation mechanisms, a multi-faceted approach to storage is required to ensure the long-term viability of this compound.

Parameter Recommendation Causality (Why it's important)
Temperature 2–8 °C Low temperatures slow the kinetic rates of all degradation pathways, particularly the thermal dehydration to boroxines.
Atmosphere Inert Gas (Argon or Nitrogen) [14]Displaces atmospheric oxygen and moisture, directly inhibiting oxidative degradation and minimizing water-mediated protodeboronation and boroxine hydrolysis.
Moisture Store in a desiccator, keep tightly closed [15][16]The compound is moisture-sensitive. Water is a reactant in protodeboronation and mediates the equilibrium between the boronic acid and its boroxine anhydride.
Light Store in an amber or opaque vial While specific photolability data is not prominent, it is best practice for complex organic molecules to prevent potential photodegradation.

Handling Best Practices:

  • Minimize Exposure: Only remove the amount of reagent needed for your experiment.

  • Inert Atmosphere: When handling, especially for weighing, do so under a blanket of inert gas if possible, or at least quickly to minimize air exposure.

  • Use Clean Tools: Use clean, dry spatulas and glassware to avoid introducing contaminants that could catalyze degradation.

Self-Validating Protocol: Stability Assessment Workflow

To ensure the quality of the reagent, especially for sensitive applications or after long-term storage, a stability assessment is crucial. This protocol provides a framework for researchers to validate their own samples.

Objective

To quantify the purity of a this compound sample and identify the presence of key degradation products.

Methodology

High-Performance Liquid Chromatography (HPLC) is a robust technique for separating the parent compound from its potential impurities.[17][18]

Step 1: Standard and Sample Preparation

  • Standard: If available, use a freshly opened, high-purity standard of this compound. Prepare a stock solution in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Sample: Prepare a solution of the test sample at the same concentration as the standard.

  • Degradation Markers: If possible, obtain standards for potential impurities like 2-methylphenol to confirm peak identities.

Step 2: Chromatographic Conditions

  • Column: A C18 reversed-phase column is typically effective.[19]

  • Mobile Phase: A gradient of acetonitrile and water with an additive like formic acid or ammonium acetate is a common starting point.[19]

  • Detection: UV detection is suitable as the phenyl ring is a chromophore.

  • Analysis: Run the standard and sample under the same conditions. Compare the chromatograms for the appearance of new peaks or a decrease in the area of the main peak.

Step 3: Data Interpretation

  • Purity: Calculate the purity of your sample by comparing the area of the main peak to the total area of all peaks.

  • Degradation: The appearance of an early-eluting peak could indicate the more polar 2-methylphenol (from protodeboronation). Changes in peak shape or the appearance of late-eluting peaks could suggest boroxine formation.

References

The Advent and Ascendance of Substituted Phenylboronic Acids: A Technical Guide to Their Synthesis and Transformative Role in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Curiosity to Cornerstone of Synthesis

The journey of substituted phenylboronic acids from their initial discovery to their current indispensable status in synthetic chemistry is a compelling narrative of scientific inquiry and innovation. These organoboron compounds, characterized by a boronic acid functional group attached to a substituted benzene ring, have fundamentally reshaped the landscape of carbon-carbon bond formation, particularly through the advent of palladium-catalyzed cross-coupling reactions. Their stability, functional group tolerance, and relatively low toxicity have established them as vital building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth exploration of the historical milestones, synthetic methodologies, and mechanistic intricacies that underpin the significance of substituted phenylboronic acids, offering field-proven insights for researchers, scientists, and professionals in drug development.

A Historical Overture: The Genesis of Organoboron Chemistry

The story of organoboron compounds begins in the 19th century, long before their synthetic utility was fully realized. While Edward Frankland reported the first synthesis of an organoboron compound, triethylborane, in 1860, it was the pioneering work of Michaelis and Becker in 1880 that introduced phenylboronic acid to the chemical lexicon.[1] They prepared benzeneboronyl dichloride by heating diphenylmercury with boron trichloride, which readily hydrolyzed to form phenylboronic acid.[1] However, the true potential of this class of compounds remained largely untapped for several decades.

A pivotal moment arrived with the work of Herbert C. Brown, whose extensive research into organoboranes, particularly the hydroboration reaction, earned him the Nobel Prize in Chemistry in 1979. This laid the groundwork for a deeper understanding of the reactivity of the carbon-boron bond. The modern era of phenylboronic acids in synthesis was unequivocally ushered in by the groundbreaking discovery of the Suzuki-Miyaura cross-coupling reaction in 1979. This palladium-catalyzed reaction between an organoboron reagent and an organic halide provided a powerful and versatile method for the formation of C-C bonds, a discovery for which Akira Suzuki was a co-recipient of the Nobel Prize in Chemistry in 2010.

The Art of Synthesis: Crafting Substituted Phenylboronic Acids

The synthetic utility of substituted phenylboronic acids is predicated on their accessibility. A variety of methods have been developed for their preparation, with the choice of route often dictated by the nature of the substituent and the desired scale of the reaction.

The Workhorse: Grignard and Organolithium Routes

One of the most common and versatile methods for synthesizing substituted phenylboronic acids involves the reaction of a Grignard or organolithium reagent with a trialkyl borate, typically trimethyl borate or triisopropyl borate, followed by acidic hydrolysis.[1][2]

Mechanism of the Grignard Route:

  • Formation of the Grignard Reagent: The process begins with the formation of an arylmagnesium halide from the corresponding aryl halide and magnesium metal.

  • Nucleophilic Attack: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom of the trialkyl borate. This forms a boronate intermediate.

  • Hydrolysis: The boronate is then hydrolyzed, typically with an aqueous acid, to yield the desired phenylboronic acid.

Experimental Protocol: Synthesis of 4-Fluorophenylboronic Acid

  • Reaction: 4-Fluorobromobenzene is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the Grignard reagent, 4-fluorophenylmagnesium bromide. This is then added to a solution of trimethyl borate in THF at low temperature (-78 °C). The reaction mixture is allowed to warm to room temperature and then quenched with aqueous hydrochloric acid.

  • Causality of Experimental Choices:

    • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, hence the necessity for anhydrous THF to prevent quenching of the reagent.

    • Low Temperature: The addition of the Grignard reagent to the trialkyl borate is performed at low temperature to control the exothermicity of the reaction and to prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the initially formed boronate.

    • Acidic Workup: The acidic workup serves to hydrolyze the boronate ester to the boronic acid and to neutralize any remaining Grignard reagent.

Nitration: A Direct Approach to Electron-Withdrawing Substitution

For the introduction of a nitro group, a common electron-withdrawing substituent, direct nitration of phenylboronic acid can be employed.

Experimental Protocol: Synthesis of 3-Nitrophenylboronic Acid

  • Reaction: Phenylboronic acid is slowly added to a cooled (-15 °C) mixture of fuming nitric acid and a small amount of urea. The reaction mixture is then poured over ice to precipitate the product, which is subsequently recrystallized.[3]

  • Causality of Experimental Choices and Safety Considerations:

    • Fuming Nitric Acid: This is a powerful nitrating agent necessary to overcome the deactivating effect of the boronic acid group.

    • Low Temperature: The reaction is highly exothermic and must be carefully controlled to prevent runaway reactions and the formation of dinitrated byproducts.

    • Urea: Urea is added to scavenge any nitrous acid that may be present, which can lead to unwanted side reactions.

    • Safety: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as fuming nitric acid is highly corrosive and the reaction can produce toxic nitrogen oxides. The reaction is known to have an unusual autocatalytic behavior that can result in a terminal exotherm.[4]

Modern Methods: Catalytic Borylation

More recently, palladium-catalyzed borylation reactions, such as the Miyaura borylation, have emerged as powerful tools for the synthesis of substituted phenylboronic acids. These methods offer excellent functional group tolerance and can often be performed under milder conditions than traditional organometallic routes.

The Suzuki-Miyaura Coupling: The Engine of Biaryl Synthesis

The paramount importance of substituted phenylboronic acids is inextricably linked to the Suzuki-Miyaura cross-coupling reaction. This reaction provides a robust and versatile method for the construction of biaryl and substituted aromatic systems, which are prevalent motifs in pharmaceuticals and functional materials.

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex aryl_halide Ar-X transmetalation Transmetalation pd_intermediate Ar-Pd(II)-Ar'(L_n) transmetalation->pd_intermediate boronic_acid Ar'-B(OH)2 boronate [Ar'-B(OH)3]^- boronic_acid->boronate Activation base Base (e.g., OH-) reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide to form a Pd(II) complex. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide. The polarity of the solvent can also play a significant role, with more polar solvents potentially stabilizing the transition state.[5][6]

  • Transmetalation: This is often the rate-determining step of the catalytic cycle. The organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[7] The exact mechanism of transmetalation is complex and can proceed through different pathways depending on the reaction conditions.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The Critical Role of the Base and Solvent

The choice of base and solvent is crucial for the success of a Suzuki-Miyaura coupling.

  • Base: The base plays multiple roles in the reaction. Its primary function is to activate the boronic acid, forming a boronate complex that is more reactive towards transmetalation.[7] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). The strength and nature of the base can significantly impact the reaction rate and yield.

  • Solvent: The solvent must be capable of dissolving the various components of the reaction mixture, including the organic substrates, the palladium catalyst, and the base. Common solvents include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF), often in combination with water. The polarity of the solvent can influence the rate of oxidative addition and the overall efficiency of the reaction.[6][8]

Applications in Drug Discovery and Development

The versatility and reliability of the Suzuki-Miyaura coupling have made substituted phenylboronic acids indispensable tools in the synthesis of a wide range of pharmaceuticals.

Case Study: The Synthesis of Sotorasib

Sotorasib is a groundbreaking inhibitor of the KRAS G12C mutation, which is found in various cancers. A key step in its synthesis involves a Suzuki coupling reaction. In a reported synthesis, a boroxine, which is a trimeric anhydride of a boronic acid, is coupled with a complex heterocyclic chloride.[9][10] The boroxine is prepared from 3-fluoroanisole, which is first deprotonated and then reacted with triethylborate, followed by demethylation to yield the boroxine reagent.[9][10] This highlights the use of a boronic acid precursor in a crucial C-C bond-forming step to construct the complex molecular architecture of the drug.

Sotorasib_Synthesis heterocyclic_chloride Heterocyclic Chloride (Sotorasib Precursor) suzuki_coupling Suzuki Coupling (Pd catalyst, base) heterocyclic_chloride->suzuki_coupling boroxine Substituted Boroxine boroxine->suzuki_coupling sotorasib_intermediate Coupled Intermediate suzuki_coupling->sotorasib_intermediate further_steps Further Steps (Deprotection, Amidation) sotorasib_intermediate->further_steps sotorasib Sotorasib further_steps->sotorasib

Caption: Key Suzuki coupling step in the synthesis of Sotorasib.

Case Study: The Synthesis of Valsartan

Valsartan is an angiotensin II receptor blocker used to treat high blood pressure. Several synthetic routes to valsartan employ a Suzuki-Miyaura coupling as a key step to construct the central biaryl core. For instance, a common strategy involves the coupling of 2-chlorobenzonitrile with 4-tolylboronic acid.[11] This reaction efficiently forms the 4'-methylbiphenyl-2-carbonitrile intermediate, which is then further elaborated to the final drug molecule.[11] This demonstrates the power of the Suzuki coupling in the large-scale synthesis of blockbuster drugs.

Challenges and Future Directions

Despite the tremendous success of substituted phenylboronic acids in synthesis, challenges remain.

  • Synthesis of Heteroarylboronic Acids: The synthesis of boronic acids derived from electron-deficient heterocycles, such as pyridine, can be challenging due to the instability of the corresponding organometallic intermediates and the propensity of the boronic acids to undergo protodeboronation.

  • Large-Scale Synthesis: While many methods for the synthesis of boronic acids are effective on a laboratory scale, their translation to large-scale industrial production can present challenges related to cost, safety, and purification.

  • Green Chemistry: There is a growing emphasis on developing more environmentally friendly methods for the synthesis and application of boronic acids, including the use of greener solvents and more sustainable catalysts.

The future of substituted phenylboronic acids in synthesis is bright. Ongoing research is focused on the development of novel catalytic systems, the synthesis of new and more complex boronic acid derivatives, and the application of these versatile reagents in new and exciting areas of chemical synthesis.

Conclusion

Substituted phenylboronic acids have evolved from chemical curiosities to indispensable pillars of modern organic synthesis. Their journey, marked by fundamental discoveries and continuous innovation, has provided chemists with a powerful and versatile toolkit for the construction of complex molecules. The profound impact of these reagents on drug discovery and materials science is a testament to the enduring power of fundamental research to drive transformative technological advancements. As the field continues to evolve, the legacy of substituted phenylboronic acids as enabling tools for chemical innovation is secure.

References

A Comprehensive Technical Guide to 2-Hydroxy-3-methylphenylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-Hydroxy-3-methylphenylboronic acid, a versatile reagent with significant applications in synthetic chemistry, particularly in the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering insights into its commercial sourcing, quality control, handling, and synthetic utility.

Introduction: Unveiling the Potential of this compound

This compound is an organoboron compound featuring a phenyl ring substituted with a boronic acid group, a hydroxyl group, and a methyl group. This unique trifunctional arrangement imparts distinct chemical properties that make it a valuable building block in organic synthesis. The presence of the ortho-hydroxyl and methyl groups can influence the reactivity of the boronic acid moiety through steric and electronic effects, offering opportunities for selective transformations. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, enabling the formation of complex biaryl structures that are often key pharmacophores in medicinal chemistry.

Commercial Suppliers and Procurement Considerations

A multitude of chemical suppliers offer this compound, catering to a range of research and development needs. When selecting a supplier, it is imperative to consider factors beyond mere availability, such as purity, consistency, and the comprehensiveness of the provided analytical data.

SupplierPurityAvailable QuantitiesKey Considerations
Sigma-Aldrich (Merck) ≥97%Gram to multi-gram scaleOften provides extensive documentation and is frequently cited in peer-reviewed literature.[1]
Santa Cruz Biotechnology Research GradeGram scaleOffers products primarily for research purposes; it's advisable to consult their Certificate of Analysis for lot-specific data.[2]
Frontier Specialty Chemicals Inquire for detailsGram to bulk quantitiesProvides options for smaller research quantities as well as bulk orders for larger scale synthesis.[3]
Echemi VariesGram to kilogram scaleA global chemical supplier, specifications should be confirmed prior to purchase.

Quality Control and Analytical Characterization: Ensuring Reagent Integrity

The quality of this compound is paramount for the success and reproducibility of synthetic endeavors. Rigorous quality control is essential to identify and quantify impurities that could adversely affect reaction outcomes.

3.1. Certificate of Analysis (CoA): A Critical Document

A Certificate of Analysis is a formal document from the supplier that provides lot-specific data on the quality and purity of the compound. While a specific CoA for this compound is not publicly available, a typical CoA for a boronic acid derivative would include:

  • Appearance: Visual description of the material.

  • Purity by HPLC: Quantitative analysis of the main component and any detected impurities.

  • Identity by ¹H NMR and ¹³C NMR: Confirmation of the chemical structure.

  • Melting Point: A physical property indicative of purity.

  • Water Content: As boronic acids can be hygroscopic.

3.2. Analytical Methodologies for Quality Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of boronic acids. A validated HPLC method is crucial for accurate quantification. While a specific validated method for this compound is not readily found in the public domain, a general approach for boronic acids can be adapted.

Experimental Protocol: General HPLC Method for Boronic Acids

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Standard Preparation: A standard of known concentration is prepared to quantify the purity of the sample.

  • Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structural integrity of the molecule.

Expected ¹H and ¹³C NMR Spectral Data

While an experimental spectrum is ideal, predicted spectral data can provide a useful reference. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The ¹³C NMR would show characteristic peaks for the aromatic carbons, the methyl carbon, and the carbon attached to the boron atom.

3.3. Common Impurities and Degradation Pathways

Boronic acids can degrade via several pathways, leading to impurities that can complicate synthetic reactions. Common degradation pathways include:

  • Protodeboronation: The cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.

  • Oxidation: Conversion of the boronic acid to the corresponding phenol.

  • Formation of Boroxines: Dehydration of three boronic acid molecules to form a cyclic trimer.

It is crucial to be aware of these potential impurities and to have analytical methods capable of detecting them.

Handling, Storage, and Stability

Proper handling and storage are critical to maintain the quality of this compound.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

  • Handling: Use in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.

  • Stability: Boronic acids are susceptible to degradation, particularly in the presence of moisture and oxygen. Long-term storage should be in a desiccated environment.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, and this compound is an excellent coupling partner in these reactions.

5.1. The Role of the Ortho-Hydroxyl Group

The ortho-hydroxyl group can play a significant role in the Suzuki-Miyaura reaction. It can act as a directing group, influencing the regioselectivity of the coupling. Additionally, it can participate in the catalytic cycle, potentially through coordination to the palladium center, which can affect the reaction rate and efficiency.[4]

5.2. Illustrative Reaction Workflow

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried flask, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and ligand (if required).

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen).

  • Solvent and Base Addition: Add the degassed solvent (e.g., toluene, dioxane, or DMF) and a solution of the base (e.g., aqueous K₂CO₃ or Cs₂CO₃).

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

5.3. Influence of Ortho-Substituents

The presence of substituents at the ortho position of the phenylboronic acid can have a profound impact on the outcome of the Suzuki-Miyaura reaction. Steric hindrance from the methyl group can influence the rate of transmetalation. The electronic nature of the hydroxyl group can also affect the reactivity of the boronic acid. A systematic investigation of these effects is often necessary to optimize reaction conditions for a specific substrate combination.

Conclusion

This compound is a valuable reagent for the synthesis of complex organic molecules, particularly in the context of drug discovery. A thorough understanding of its commercial availability, quality control, handling requirements, and reactivity in key transformations like the Suzuki-Miyaura coupling is essential for its effective utilization. This guide provides a foundational understanding to aid researchers and drug development professionals in harnessing the full potential of this versatile building block.

References

Methodological & Application

Base selection for Suzuki reactions with 2-Hydroxy-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Strategic Base Selection for Suzuki-Miyaura Couplings of 2-Hydroxy-3-methylphenylboronic Acid

For: Researchers, scientists, and drug development professionals

Introduction: Navigating a Challenging Coupling Partner

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, prized for its reliability in constructing C(sp²)–C(sp²) bonds.[1][2] However, the success and efficiency of this palladium-catalyzed reaction are critically dependent on the careful selection of reaction parameters, most notably the base.[3][4] The choice of base becomes paramount when dealing with "challenging" substrates that deviate from simple, unencumbered arylboronic acids.

This guide focuses on a particularly instructive example of such a substrate: This compound . This molecule presents a dual challenge for the synthetic chemist:

  • Steric Hindrance: The ortho-methyl group can significantly impede the crucial transmetalation step of the catalytic cycle.[5][6][7]

  • Acidic Phenolic Proton: The ortho-hydroxyl group can engage in undesirable acid-base reactions with the base, potentially leading to catalyst inhibition or substrate deactivation.[8]

Understanding the mechanistic role of the base is therefore not just academic; it is the key to developing a robust and high-yielding protocol for this and other similarly substituted coupling partners. This document provides a systematic framework for base selection, grounded in mechanistic principles and culminating in a detailed experimental screening protocol.

The Pivotal Role of the Base in the Catalytic Cycle

The base in a Suzuki-Miyaura reaction is not a mere spectator or scavenger. It is an essential activator in what is often the rate-determining step of the catalytic cycle: transmetalation .[1][3][9] The generally accepted mechanism involves the base activating the boronic acid to form a more nucleophilic "ate" complex, such as a boronate species [RB(OH)₃]⁻.[10][11][12] This activated species is far more competent at transferring its organic moiety to the palladium(II) center than the neutral boronic acid.[9][10]

Figure 1. The Suzuki-Miyaura catalytic cycle, highlighting the critical role of the base in activating the boronic acid for the transmetalation step.

For a substrate like this compound, the choice of base must thread a needle: it must be strong enough to facilitate boronate formation and drive transmetalation despite steric hindrance, yet not so strong as to indiscriminately deprotonate the phenolic hydroxyl group, which could lead to unproductive pathways or catalyst poisoning.

A Systematic Approach to Base Selection

A successful strategy involves screening a curated set of bases with varying properties. The goal is to identify a base that provides the optimal balance between reactivity and selectivity for the specific substrate and coupling partner. We categorize potential bases into three primary classes.

Inorganic Bases: The Workhorses

Simple, inexpensive, and effective, inorganic bases are the first choice for most Suzuki couplings.[2]

  • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃):

    • Mechanism: These are moderately strong bases that require water as a co-solvent to generate the active hydroxide species.[13]

    • Application: Potassium carbonate (K₂CO₃) is an excellent starting point due to its balance of reactivity and cost.[14][15] Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and often provides superior results in challenging or sterically hindered couplings, though at a higher cost.[3]

    • Consideration for this Substrate: The moderate basicity may be advantageous, potentially minimizing side reactions involving the phenolic proton while still being sufficient to promote the reaction.

  • Phosphates (K₃PO₄):

    • Mechanism: Tripotassium phosphate is a stronger base than the carbonates and can often be used under anhydrous conditions.[14] It is particularly effective for coupling sterically hindered substrates.[6]

    • Application: K₃PO₄ is a top choice for difficult couplings, including those with aryl chlorides or hindered boronic acids.[1][15]

    • Consideration for this Substrate: The higher basicity of K₃PO₄ could be necessary to overcome the steric hindrance from the ortho-methyl group. However, it also increases the risk of deprotonating the phenol. The reaction outcome will reveal the dominant effect.

Organic Bases

Organic bases, such as tertiary amines (e.g., triethylamine, Et₃N or TEA), are generally considered weaker and are less commonly used in modern Suzuki protocols.[3] They are typically not effective at promoting the formation of the reactive boronate species and often result in lower yields compared to their inorganic counterparts. For this challenging substrate, they are unlikely to be a primary choice but can be included in a screen for completeness.

Fluoride Sources (KF, CsF)
  • Mechanism: Fluoride ions can form a hypervalent fluoroborate species [Ar-BF₃]⁻, which is highly activated for transmetalation.

  • Application: Fluoride bases are particularly useful when the coupling partners are sensitive to aqueous or strongly basic conditions (e.g., contain base-labile functional groups like esters).[9]

  • Consideration for this Substrate: This could be a valuable alternative if both carbonate and phosphate bases lead to significant side reactions or decomposition related to the phenol group.

Experimental Protocol: Base Screening

This protocol outlines a parallel screening experiment to efficiently identify the optimal base for the coupling of this compound with a representative aryl bromide (e.g., 4-bromoanisole).

Objective: To determine the most effective base for the Suzuki-Miyaura coupling by comparing reaction yields.

Materials:

  • Aryl Halide: 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Boronic Acid: this compound (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst: Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Ligand: Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)[1]

  • Bases to Screen: K₂CO₃, K₃PO₄, Cs₂CO₃, KF (2.0 mmol, 2.0 equiv each)

  • Solvent System: Toluene/H₂O (10:1 v/v, 11 mL)[3]

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and reaction monitoring tools (TLC, GC/LC-MS)

Figure 2. General workflow for the base screening experimental protocol.

Procedure: [3]

  • Preparation: In separate, labeled, flame-dried reaction vials equipped with stir bars, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (182 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and PPh₃ (10.5 mg, 0.04 mmol).

  • Base Addition: To each respective vial, add the designated base:

    • Vial 1: K₂CO₃ (276 mg, 2.0 mmol)

    • Vial 2: K₃PO₄ (424 mg, 2.0 mmol)

    • Vial 3: Cs₂CO₃ (652 mg, 2.0 mmol)

    • Vial 4: KF (116 mg, 2.0 mmol)

  • Inerting: Seal each vial with a septum cap. Evacuate and backfill with inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add the degassed Toluene/H₂O solvent system (11 mL) to each vial via syringe.

  • Reaction: Place the vials in a pre-heated reaction block or oil bath at 90-100 °C and stir vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or by taking aliquots for GC/LC-MS analysis until the starting material is consumed or the reaction stalls.

  • Work-up: Upon completion, cool the reactions to room temperature. Dilute with ethyl acetate (20 mL), wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography and determine the isolated yield for each reaction. Compare the yields to identify the optimal base.

Data Interpretation and Optimization

The results from the screening will guide further optimization. The data should be compiled into a clear, comparative format.

Table 1: Representative Data from Base Screening

Entry Base Solvent System Temp (°C) Time (h) Yield (%)¹ Observations
1 K₂CO₃ Toluene/H₂O 100 12 65 Clean reaction, incomplete conversion.
2 K₃PO₄ Toluene/H₂O 100 12 92 High conversion, clean product.
3 Cs₂CO₃ Toluene/H₂O 100 12 88 High conversion, comparable to K₃PO₄.
4 KF Toluene/H₂O 100 12 45 Sluggish reaction.

¹ Yields are illustrative and will be highly dependent on the specific coupling partner and precise reaction conditions.

Analysis of Illustrative Results:

  • In this hypothetical outcome, K₃PO₄ provides the highest yield, suggesting its stronger basicity is required to effectively overcome the steric hindrance of the substrate.[14]

  • K₂CO₃ gives a moderate yield, indicating it is not sufficiently active for this challenging transformation.

  • Cs₂CO₃ also performs well, as expected for a hindered coupling, but K₃PO₄ may be preferred due to lower cost.

  • KF is shown to be less effective under these conditions.

Should issues like protodeboronation (loss of the boronic acid group) or other side reactions be observed, further optimization of ligand, solvent, and temperature would be the next logical step.

Conclusion

The successful Suzuki-Miyaura coupling of challenging substrates like this compound is not a matter of chance, but of systematic, mechanistically-informed optimization. The base is the linchpin of this process. A screening approach, starting with common inorganic bases like K₂CO₃ and K₃PO₄, provides a rapid and effective method to identify optimal reaction conditions. For this specific substrate, a stronger, non-nucleophilic base such as K₃PO₄ is often the key to overcoming the dual challenges of steric hindrance and potential phenol reactivity, unlocking a high-yielding and robust synthetic route.

References

The Strategic Application of 2-Hydroxy-3-methylphenylboronic Acid in Modern Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutic agents demands a sophisticated and versatile chemical toolbox. Within this landscape, boronic acids have emerged as indispensable building blocks, prized for their unique reactivity and stability.[1][2] Among the vast array of available derivatives, 2-Hydroxy-3-methylphenylboronic acid presents a unique combination of functionalities that can be strategically leveraged by researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of its applications, moving beyond a simple recitation of facts to explain the underlying chemical principles and offer practical, field-tested protocols.

Understanding the Asset: Physicochemical Properties and Rationale for Use

This compound is more than just a reagent; it is a carefully selected tool for molecular construction. Its utility is rooted in its distinct structural features: the boronic acid moiety, a phenolic hydroxyl group, and a methyl substituent on an aromatic ring.

The boronic acid group is a versatile functional handle, most renowned for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This allows for the efficient and predictable formation of carbon-carbon bonds, a cornerstone of modern medicinal chemistry.[3] The ortho-hydroxyl group can act as a directing group in certain reactions, influence the electronic properties of the molecule, and serve as a key hydrogen bond donor/acceptor for target engagement. The methyl group provides a point of steric influence and can modulate lipophilicity, impacting the pharmacokinetic profile of a final compound.

PropertyValueSource
CAS Number 259209-22-8[4][5][6][7][8]
Molecular Formula C₇H₉BO₃[4][6]
Molecular Weight 151.96 g/mol [4][6]
Appearance White to light yellow crystalline powder[9]
Purity ≥97%[5][6]
Storage Inert atmosphere, 2-8°C[5]

Core Application: A Versatile Synthetic Intermediate in Drug Scaffolding

The primary application of this compound in drug discovery is as a structural motif to be incorporated into larger, more complex molecules. Its utility shines in palladium-catalyzed cross-coupling reactions, enabling the construction of biaryl and heteroaryl systems that are prevalent in many drug classes.[3]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the workhorse for incorporating the 2-hydroxy-3-methylphenyl moiety. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate. The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and commercial availability of catalysts and reagents.

The presence of the ortho-hydroxyl and meta-methyl groups on the boronic acid can influence the reaction kinetics and yield. The hydroxyl group can potentially coordinate with the palladium catalyst, affecting the rate of transmetalation, a crucial step in the catalytic cycle.[10]

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a representative workflow for the coupling of this compound with a generic aryl bromide.

1. Reagent Preparation:

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl bromide (1.0 eq), this compound (1.2 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq).
  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq).

2. Solvent Addition:

  • Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (4:1) or toluene/ethanol/H₂O. The volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).

3. Reaction Execution:

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C).
  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

4. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired biaryl product.

    Suzuki_Miyaura_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_analysis 3. Monitoring & Work-up cluster_purification 4. Purification A Aryl Halide (Ar-X) E Heating & Stirring A->E B Boronic Acid B->E C Pd Catalyst C->E D Base D->E F TLC / LC-MS E->F Monitor G Quenching & Extraction F->G Complete H Column Chromatography G->H I Final Product (Ar-Ar') H->I

    Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Application in the Design of Enzyme Inhibitors

Boronic acids are well-established as "warheads" for enzyme inhibitors. The boron atom is a Lewis acid and can form a reversible covalent bond with nucleophilic residues in an enzyme's active site, such as the hydroxyl group of a serine, threonine, or the ε-amino group of lysine.[11][12] The most notable example is Bortezomib (Velcade®), a proteasome inhibitor used in cancer therapy, which utilizes a boronic acid to interact with the N-terminal threonine of the proteasome.[10][12]

While this compound itself is unlikely to be a potent inhibitor, its incorporation into a larger scaffold can position the boronic acid moiety for interaction with the target enzyme. The ortho-hydroxyl group can form a crucial hydrogen bond with the enzyme backbone or a nearby residue, enhancing binding affinity and selectivity.

Protocol 2: Screening for Serine Protease Inhibition

This protocol outlines a general method to assess the inhibitory potential of a compound synthesized using this compound against a model serine protease, such as chymotrypsin.

1. Materials:

  • Serine protease (e.g., α-chymotrypsin) solution in an appropriate buffer (e.g., Tris-HCl, pH 7.8).
  • Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide).
  • Test compound stock solution in DMSO.
  • Assay buffer.
  • 96-well microplate.
  • Microplate reader.

2. Assay Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.
  • In the wells of the microplate, add the assay buffer, the test compound dilutions (or DMSO for control), and the enzyme solution.
  • Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
  • Initiate the reaction by adding the chromogenic substrate to all wells.
  • Immediately begin monitoring the absorbance of the released p-nitroaniline at 405 nm over time using the microplate reader.

3. Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

  • Determine the percentage of inhibition for each concentration relative to the control (DMSO).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    Enzyme_Inhibition cluster_complex Reversible Covalent Complex Serine Serine-OH Complex Serine-O-B(OH)₂⁻-R Serine->Complex Reversible Covalent Bond Inhibitor R-B(OH)₂ Inhibitor->Complex

    Caption: Reversible covalent inhibition of a serine protease by a boronic acid.

Future Perspectives and Advanced Applications

Beyond its role as a simple building block, the unique electronics of this compound can be exploited in more advanced applications. The proximity of the hydroxyl and boronic acid groups allows for the formation of a benzoxaborole-like structure under certain conditions. Benzoxaboroles are a class of compounds with demonstrated biological activity, including antifungal and anti-inflammatory properties.[13] This latent reactivity provides an exciting avenue for the discovery of novel therapeutics.

Furthermore, the principles outlined here for Suzuki-Miyaura coupling and enzyme inhibition can be extended to other synthetic transformations, such as Chan-Lam coupling for C-N and C-O bond formation, further expanding the synthetic utility of this versatile reagent.

Conclusion

This compound is a valuable and strategic tool in the arsenal of the modern medicinal chemist. Its utility extends far beyond its basic structure, offering a gateway to complex molecular architectures and novel enzyme inhibitors. By understanding the underlying chemical principles and employing robust synthetic and analytical protocols, researchers can effectively harness the potential of this compound to accelerate the discovery and development of the next generation of therapeutic agents.

References

Application Note & Protocols: Strategic Protection of the Hydroxyl Group in 2-Hydroxy-3-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Rationale

2-Hydroxy-3-methylphenylboronic acid is a valuable building block in modern organic synthesis, particularly as a coupling partner in palladium-catalyzed reactions such as the Suzuki-Miyaura cross-coupling.[1] Its utility stems from the dual functionality of the boronic acid and the phenolic hydroxyl group. However, the inherent reactivity of the phenolic hydroxyl group—its acidity and nucleophilicity—presents a significant challenge. It can interfere with organometallic reagents, bases, and electrophiles intended to react at other sites of a molecule. Therefore, transiently masking, or "protecting," this hydroxyl group is often a prerequisite for successful synthetic transformations.

This guide provides an in-depth analysis of two robust and orthogonal protecting group strategies for the hydroxyl moiety of this compound: the Methoxymethyl (MOM) ether and the Tert-butyldimethylsilyl (TBDMS) ether. The protocols herein are designed to be self-validating, with a detailed explanation of the chemical principles and causality behind each experimental choice, ensuring reproducibility and reliability for researchers in synthetic chemistry and drug development.

The Imperative for Protection: Orthogonality and Stability

The primary challenge in manipulating molecules like this compound is the chemical sensitivity of the boronic acid group itself. Arylboronic acids are susceptible to protodeboronation (cleavage of the C-B bond) under harsh acidic or certain basic conditions.[2] Consequently, the choice of a protecting group is not arbitrary; it must adhere to the principle of orthogonality .[3][4] An orthogonal protecting group can be installed and, more importantly, removed under specific conditions that do not affect other functional groups in the molecule—in this case, the critical C-B bond.[4][5]

The ideal protecting group for this substrate must exhibit:

  • Ease of installation in high yield.

  • Robust stability under the conditions of subsequent reactions (e.g., Suzuki coupling, lithiation, oxidation).

  • Facile and clean removal under conditions that are orthogonal to the boronic acid moiety.

Strategic Workflow Overview

The overall synthetic logic involves a three-stage process: protection of the hydroxyl group, execution of the desired chemical transformation (e.g., cross-coupling), and finally, selective deprotection to reveal the free phenol in the product.

G cluster_0 Synthetic Pathway Start 2-Hydroxy-3-methyl- phenylboronic acid Protect Protection of -OH Group Start->Protect Protected_Intermediate Protected Boronic Acid Derivative Protect->Protected_Intermediate Reaction Key Transformation (e.g., Suzuki Coupling) Protected_Intermediate->Reaction Coupled_Product Protected Final Product Reaction->Coupled_Product Deprotect Selective Deprotection Coupled_Product->Deprotect Final_Product Final Biaryl Product Deprotect->Final_Product G cluster_protection MOM Protection cluster_deprotection MOM Deprotection A 2-Hydroxy-3-methyl- phenylboronic acid B DIPEA, MOMCl DCM, 0°C to RT A->B Reagents C 2-(Methoxymethoxy)-3-methyl- phenylboronic acid B->C Product D 2-(Methoxymethoxy)-3-methyl- phenylboronic acid derivative E Mild Acid (e.g., PPTS) or Lewis Acid (e.g., MgBr₂) D->E Reagents F Deprotected Phenol E->F Product G cluster_protection TBDMS Protection cluster_deprotection TBDMS Deprotection A 2-Hydroxy-3-methyl- phenylboronic acid B TBDMSCl, Imidazole DMF, RT A->B Reagents C 2-((tert-Butyldimethylsilyl)oxy)- 3-methylphenylboronic acid B->C Product D TBDMS-protected derivative E TBAF THF, RT D->E Reagent F Deprotected Phenol E->F Product

References

The Strategic deployment of 2-Hydroxy-3-methylphenylboronic Acid in the Synthesis of Medicinally Relevant Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecular Architectures

In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to construct complex heterocyclic scaffolds remains a paramount objective, particularly within the realms of drug discovery and materials science. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among the myriad of synthetic precursors, arylboronic acids have emerged as exceptionally versatile and indispensable building blocks, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

This application note delves into the specific utility of 2-Hydroxy-3-methylphenylboronic acid , a uniquely functionalized reagent that offers a gateway to a variety of valuable heterocyclic systems. The strategic placement of the hydroxyl and methyl groups on the phenyl ring imparts distinct reactivity and provides a handle for elegant and efficient cyclization strategies. We will explore its application in the synthesis of two key classes of heterocycles: substituted benzofurans and 4-methylbenzoxaboroles , providing detailed mechanistic insights and field-proven experimental protocols for the discerning researcher.

The Influence of Ortho-Hydroxy and Meta-Methyl Substituents: A Mechanistic Perspective

The reactivity of this compound in cross-coupling and subsequent cyclization reactions is profoundly influenced by its substitution pattern.

  • The ortho-Hydroxyl Group: This functionality serves a dual purpose. Firstly, it can act as an internal nucleophile, poised for intramolecular cyclization onto an adjacent, newly installed functional group. This proximity effect is a powerful tool for forging the heterocyclic ring with high efficiency. Secondly, the hydroxyl group can modulate the electronic properties of the boronic acid, potentially influencing the rate-determining transmetalation step in the Suzuki-Miyaura catalytic cycle.

  • The meta-Methyl Group: The methyl group, positioned meta to the boronic acid moiety, primarily exerts an electronic effect. As an electron-donating group, it can increase the electron density of the aromatic ring, which may enhance the rate of oxidative addition of the palladium catalyst to an aryl halide coupling partner. However, its impact on the nucleophilicity of the arylboronic acid in the transmetalation step is also a factor to consider. In the context of the final heterocyclic product, this methyl group provides a valuable point of substitution, allowing for the fine-tuning of steric and electronic properties of the target molecule.

The interplay of these two substituents makes this compound a highly strategic choice for the synthesis of specifically substituted heterocyclic frameworks.

Application 1: Palladium-Catalyzed Synthesis of 4-Methyl-2-substituted-benzofurans

Benzofurans are a ubiquitous structural motif in a plethora of natural products and pharmaceuticals, exhibiting a wide range of biological activities. The palladium-catalyzed reaction of this compound with terminal alkynes provides a direct and atom-economical route to 4-methyl-2-substituted-benzofurans.

Reaction Workflow and Mechanism

The synthesis proceeds via a tandem Sonogashira coupling and intramolecular hydroalkoxylation sequence.

Benzofuran_Synthesis A 2-Hydroxy-3-methyl- phenylboronic acid D Sonogashira Coupling A->D B Terminal Alkyne B->D C Pd(0) Catalyst Cu(I) co-catalyst Base C->D Conditions E 2-(Alkynyl)-3-methylphenol Intermediate D->E C-C bond formation F Intramolecular 5-exo-dig Cyclization (Hydroalkoxylation) E->F G 4-Methyl-2-substituted- benzofuran F->G C-O bond formation

Caption: Workflow for the synthesis of 4-methyl-2-substituted-benzofurans.

The reaction is initiated by a Sonogashira coupling between the arylboronic acid and the terminal alkyne, catalyzed by a palladium(0) complex and a copper(I) co-catalyst. This forms a 2-(alkynyl)-3-methylphenol intermediate. The ortho-hydroxyl group of this intermediate then undergoes a facile intramolecular 5-exo-dig cyclization (hydroalkoxylation) onto the alkyne, typically promoted by the same catalytic system or by the reaction conditions, to afford the final benzofuran product.

Detailed Experimental Protocol

Synthesis of 1-(4-Methylbenzofuran-2-yl)ethan-1-one

This protocol describes the synthesis of a representative 4-methyl-2-acetylbenzofuran derivative.

ReagentMolar Equiv.MWAmount
This compound1.0151.96 g/mol 152 mg
3-Butyn-2-one1.268.07 g/mol 82 mg
Pd(PPh₃)₂Cl₂0.03701.90 g/mol 21 mg
CuI0.05190.45 g/mol 9.5 mg
Triethylamine (Et₃N)3.0101.19 g/mol 0.42 mL
Tetrahydrofuran (THF), anhydrous--5 mL

Procedure:

  • To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (152 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (5 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add 3-butyn-2-one (82 mg, 1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate (20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford 1-(4-methylbenzofuran-2-yl)ethan-1-one as a solid.

Expected Yield: 75-85%

Application 2: Synthesis of 4-Methyl-1,2-benzoxaboroles

Benzoxaboroles are a class of boron-containing heterocycles that have garnered significant attention in medicinal chemistry due to their unique biological activities. The ortho-hydroxyarylboronic acid structure of this compound makes it an ideal precursor for the synthesis of 4-methyl-substituted benzoxaboroles through intramolecular cyclization.

Reaction Workflow and Mechanism

The synthesis of the benzoxaborole ring system from this compound can be achieved through various methods, including the reaction with formaldehyde or its equivalents, which introduces the required methylene group for cyclization.

Benzoxaborole_Synthesis A 2-Hydroxy-3-methyl- phenylboronic acid D Hydroxymethylation A->D B Formaldehyde (or equivalent) B->D C Acid or Base Catalyst C->D Conditions E 2-(Hydroxymethyl)-3- methylphenylboronic acid Intermediate D->E F Intramolecular Dehydrative Cyclization E->F G 4-Methyl-1,2- benzoxaborole F->G B-O bond formation

Caption: Workflow for the synthesis of 4-methyl-1,2-benzoxaborole.

The reaction proceeds via an initial hydroxymethylation of the boronic acid at the ortho position, facilitated by an acid or base catalyst. The resulting 2-(hydroxymethyl)-3-methylphenylboronic acid intermediate then undergoes a spontaneous or catalyzed intramolecular dehydrative cyclization to form the stable benzoxaborole ring.

Detailed Experimental Protocol

Synthesis of 4-Methyl-1,3-dihydro-1-hydroxy-2,1-benzoxaborole

ReagentMolar Equiv.MWAmount
This compound1.0151.96 g/mol 1.52 g
Paraformaldehyde1.530.03 g/mol 0.45 g
Toluene--20 mL
p-Toluenesulfonic acid monohydrate0.05190.22 g/mol 95 mg

Procedure:

  • To a 50 mL round-bottom flask equipped with a Dean-Stark trap and a condenser, add this compound (1.52 g, 10 mmol), paraformaldehyde (0.45 g, 15 mmol), and p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol).

  • Add toluene (20 mL) and heat the mixture to reflux.

  • Continuously remove water using the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield 4-methyl-1,3-dihydro-1-hydroxy-2,1-benzoxaborole as a crystalline solid.

Expected Yield: 80-90%

Conclusion: A Strategic Asset for Heterocyclic Synthesis

This compound stands out as a highly valuable and strategic building block for the synthesis of important heterocyclic compounds. Its unique substitution pattern allows for the efficient and regioselective construction of 4-methyl-substituted benzofurans and benzoxaboroles, scaffolds of significant interest in medicinal chemistry and drug development. The protocols detailed herein provide robust and reproducible methods for accessing these valuable compounds, underscoring the versatility of this tailored boronic acid derivative. As the demand for novel heterocyclic entities continues to grow, the strategic application of such well-designed precursors will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.

Application Notes & Protocols: Advanced Catalytic Systems for C-C Bond Formation with Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Steric Challenge in Modern Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the synthesis of biaryl and polyaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The reaction's power lies in its functional group tolerance and generally mild conditions. However, as synthetic targets grow in complexity, so too do the steric demands of the coupling partners. The formation of C-C bonds involving di-, tri-, and even tetra-ortho-substituted biaryls, or the coupling of bulky secondary alkyl groups, presents a significant synthetic hurdle. This steric congestion around the reaction centers can dramatically impede the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—leading to low yields, slow reaction times, and the formation of undesired byproducts.

This technical guide addresses these challenges head-on, providing researchers, scientists, and drug development professionals with a detailed overview and practical protocols for state-of-the-art catalytic systems designed to overcome steric hindrance in C-C bond formation with boronic acids. We will delve into the rationale behind catalyst and ligand selection, explore optimized reaction conditions, and provide step-by-step protocols that have been validated in the field.

The Mechanistic Bottleneck: Why Steric Hindrance Matters

The efficacy of the Suzuki-Miyaura coupling is intrinsically linked to the intricate dance of the catalyst and substrates within the catalytic cycle. Steric hindrance throws a wrench in this delicate choreography at several key stages:

  • Oxidative Addition: While often still feasible, the approach of a bulky aryl halide to the palladium(0) center can be slowed by steric clashes with the supporting ligands.

  • Transmetalation: This is frequently the rate-limiting step in couplings with hindered boronic acids. The transfer of the organic group from the boron atom to the palladium center requires the formation of a transient intermediate, which can be destabilized or prevented from forming altogether by bulky ortho-substituents on either coupling partner.

  • Reductive Elimination: The final step, where the new C-C bond is formed and the palladium(0) catalyst is regenerated, can also be hindered. The two bulky organic fragments on the palladium(II) center must orient themselves correctly for the bond to form, a process that is sterically disfavored.

To overcome these barriers, the design of the catalytic system, particularly the choice of ligand, is paramount. The ideal ligand must be bulky enough to promote the formation of a monoligated, coordinatively unsaturated palladium(0) species, which is highly reactive in oxidative addition, yet flexible enough to accommodate the sterically demanding substrates during transmetalation and reductive elimination.

Core Catalytic Systems and Ligand Design

The modern chemist's toolbox for tackling sterically hindered couplings is rich and varied. While palladium remains the workhorse, nickel and copper catalysts are emerging as powerful alternatives for specific applications.

Palladium-Based Systems: The Gold Standard

Palladium catalysts, in combination with bulky, electron-rich phosphine ligands, are the most widely used and versatile systems for sterically demanding Suzuki-Miyaura couplings.

Buchwald Biaryl Phosphine Ligands: Developed by the Buchwald group, these ligands have revolutionized cross-coupling chemistry.[1] Their general structure features a biaryl backbone with a phosphine moiety on one of the rings. The steric bulk and electron-donating ability of these ligands are finely tunable by modifying the substituents on both the phosphine and the biaryl scaffold.

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its exceptional activity and broad scope, SPhos is often a first choice for challenging couplings, including those involving aryl chlorides and heteroaryl substrates.[2]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): The increased steric bulk of XPhos makes it highly effective for coupling unactivated aryl chlorides and for the formation of extremely hindered biaryls.[1]

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active ligand, often used in conjunction with a pre-catalyst for improved performance.

Other Notable Phosphine Ligands:

  • BI-DIME and AntPhos: These ligands have demonstrated high reactivity for the synthesis of extremely hindered biaryls, including those with ortho-isopropyl substituents and tetra-ortho-substituted biaryls.[3][4][5] The unique structure of AntPhos is particularly effective in minimizing β-hydride elimination, a common side reaction in aryl-alkyl couplings.[4]

  • Trineopentylphosphine (TNpP): The conformational flexibility of this ligand is key to its success in coupling sterically demanding substrates.[6]

  • Arsa-Buchwald Ligands: These arsenic analogs of Buchwald ligands have shown promise for sterically hindered substrates due to the longer arsenic-palladium bond, which can facilitate the transmetalation step.[7]

N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable bonds with palladium. This stability can translate to highly active and long-lived catalysts. Acenaphthoimidazolylidene palladium complexes, for instance, have proven to be highly efficient for Suzuki-Miyaura couplings of sterically hindered substrates, achieving excellent yields with low catalyst loadings.[8]

Nickel-Based Systems: A Cost-Effective and Reactive Alternative

Nickel catalysts offer a more economical option than palladium and exhibit unique reactivity, particularly for the coupling of aryl chlorides and for C(sp3)-C(sp2) bond formation.[9][10]

  • Ni(cod)2 with Phosphine Ligands: A common and inexpensive nickel source, Ni(cod)2, when combined with ligands like PPh3, can effectively catalyze the cross-coupling of chromene acetals with boronic acids under base-free conditions.[11]

  • ProPhos Ligands: Recent developments in ligand design, such as the ProPhos family, have significantly improved the performance of nickel catalysts in Suzuki-Miyaura couplings, especially for heteroaromatic substrates, allowing for low catalyst loadings.[12]

Copper-Based Systems: Emerging Frontiers

While less common for sterically hindered Suzuki-Miyaura couplings, copper catalysis is a rapidly developing field. Copper catalysts can offer unique selectivity and are particularly useful for certain types of C-N and C-O bond formations.[13] Recent research has shown that copper(I) catalysts can facilitate the Suzuki-Miyaura coupling of arylboronate esters, with mechanistic studies pointing to a CuF species as the active transmetalating agent.[14] Copper-catalyzed systems have also been developed for the cross-coupling of alkylboranes with heteroaryl bromides.[15]

Data Presentation: A Comparative Overview of Catalytic Systems

The following table summarizes the performance of selected catalytic systems for the synthesis of a sterically hindered biaryl product.

Catalyst System (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Substrate ScopeReference
Pd(OAc)2 (2)SPhos (4)K3PO4Toluene/H2O1001295Di-ortho-substituted
Pd2(dba)3 (1)XPhos (2)K3PO4Dioxane1101892Tetra-ortho-substituted[1]
Pd(OAc)2 (1)AntPhos (2)K3PO4Toluene1102485Di-ortho-substituted aryl halide and secondary alkylboronic acid[4]
Pd-NHC complex (0.1)-t-BuOKDioxane804>99Tri- and tetra-ortho-substituted[8]
Ni(cod)2 (5)PPh3 (10)NoneDioxane1002488Chromene acetal and arylboronic acid[11]
[(dppf)Ni(cinnamyl)Cl] (0.5)-K2CO3Acetonitrile501281Heteroaryl boronic acid and heteroaryl halide[9]

Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Palladium-Catalyzed Synthesis of a Tetra-ortho-substituted Biaryl using an NHC Catalyst

This protocol is adapted from the work of Tu et al. on robust acenaphthoimidazolylidene palladium complexes.[8]

Materials:

  • Sterically hindered aryl bromide (1.0 mmol)

  • Sterically hindered arylboronic acid (1.2 mmol)

  • Acenaphthoimidazolylidene palladium complex (e.g., Catalyst 3a in the original publication) (0.001 mmol, 0.1 mol%)

  • Potassium tert-butoxide (t-BuOK) (2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the acenaphthoimidazolylidene palladium complex (0.1 mol%), the sterically hindered aryl bromide (1.0 mmol), the sterically hindered arylboronic acid (1.2 mmol), and potassium tert-butoxide (2.0 mmol).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tetra-ortho-substituted biaryl.

Protocol 2: Nickel-Catalyzed Cross-Coupling of a Chromene Acetal with an Arylboronic Acid

This protocol is based on the work of Graham and Doyle.[11]

Materials:

  • Chromene acetal (0.5 mmol)

  • Arylboronic acid (0.75 mmol)

  • Ni(cod)2 (0.025 mmol, 5 mol%)

  • Triphenylphosphine (PPh3) (0.05 mmol, 10 mol%)

  • Anhydrous 1,4-dioxane (2.5 mL)

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Sealed reaction vial

Procedure:

  • Inside a glovebox, add Ni(cod)2 (5 mol%) and PPh3 (10 mol%) to a reaction vial.

  • Add anhydrous 1,4-dioxane (1.0 mL) and stir for 5 minutes.

  • Add the chromene acetal (0.5 mmol) and the arylboronic acid (0.75 mmol) dissolved in anhydrous 1,4-dioxane (1.5 mL).

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel, eluting with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Key Concepts

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Ar-Ar' Reductive Elimination->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Steric crowding around the metal center necessitates careful ligand design.

Conclusion and Future Outlook

The development of catalytic systems capable of forging C-C bonds in sterically demanding environments has been a major triumph of modern organic chemistry. The strategic design of bulky and electron-rich ligands for palladium, coupled with the emergence of highly active nickel and copper catalysts, has provided chemists with the tools to construct previously inaccessible molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to confidently tackle these synthetic challenges. As the quest for novel molecules with unique properties continues, the development of even more efficient, selective, and sustainable catalytic systems for sterically hindered couplings will undoubtedly remain a vibrant and impactful area of research.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Hydroxy-3-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 2-Hydroxy-3-methylphenylboronic acid, a critical building block in medicinal chemistry and organic synthesis, notably for its application in Suzuki-Miyaura cross-coupling reactions. Moving from laboratory-scale synthesis to pilot or industrial-scale production presents significant challenges related to reaction kinetics, thermodynamics, process safety, and product purity. These application notes offer a detailed exploration of the critical parameters and protocols necessary for a safe, efficient, and scalable synthesis process. We will delve into the mechanistic underpinnings of the common synthetic routes, provide field-proven insights into process optimization and hazard mitigation, and present detailed experimental protocols for both lab and pilot scales.

Introduction: The Significance of this compound

This compound is a versatile reagent frequently employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its utility primarily stems from its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds.[1][2] The presence of the ortho-hydroxyl group can influence the reactivity of the boronic acid and may participate in directing the coupling reaction or forming stable intermediates. The adjacent methyl group provides steric hindrance that can also affect reaction outcomes. Given its importance, developing a robust and scalable synthesis is a key objective for many chemical development programs.

Core Synthesis Strategy: The Grignard Reaction Pathway

One of the most common and industrially viable methods for the synthesis of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate ester, followed by hydrolysis.[1][2][3] This approach is generally favored over methods involving expensive and hazardous organolithium reagents.[3]

The overall reaction scheme for the synthesis of this compound via the Grignard pathway, starting from 2-bromo-6-methylphenol, is depicted below. A key consideration for this specific starting material is the acidic proton of the hydroxyl group, which must be protected before the formation of the Grignard reagent to prevent quenching.

Diagram 1: Reaction Pathway for the Synthesis of this compound

G cluster_protection Step 1: Protection of the Hydroxyl Group cluster_grignard Step 2: Grignard Reagent Formation cluster_boronation Step 3: Boronation cluster_deprotection Step 4: Hydrolysis and Deprotection start 2-Bromo-6-methylphenol reagent1 Protecting Agent (e.g., TBDMSCl) Base (e.g., Imidazole) Solvent (e.g., DMF) start->reagent1 intermediate1 Protected 2-Bromo-6-methylphenol reagent1->intermediate1 reagent2 Magnesium turnings Initiator (e.g., I2) Solvent (e.g., THF) intermediate1->reagent2 intermediate2 Grignard Reagent reagent2->intermediate2 reagent3 Triisopropyl borate Low Temperature (-78 °C) intermediate2->reagent3 intermediate3 Boronate Ester reagent3->intermediate3 reagent4 Acidic Workup (e.g., HCl) Deprotecting Agent (e.g., TBAF) intermediate3->reagent4 product This compound reagent4->product G cluster_planning Phase 1: Lab-Scale Development & Hazard Assessment cluster_pilot Phase 2: Pilot Plant Scale-Up cluster_production Phase 3: Production & Purification route_scouting Route Scouting & Optimization thermo_chem Reaction Calorimetry (RC1) Determine Heat Flow, Adiabatic Temp Rise route_scouting->thermo_chem impurity_profiling Identify Key Impurities thermo_chem->impurity_profiling equipment Reactor Sizing & Material Compatibility impurity_profiling->equipment Inform Process Design process_control Implement PAT (e.g., FTIR) Controlled Dosing equipment->process_control safety_review HAZOP Analysis Emergency Procedures process_control->safety_review synthesis Execute Synthesis Monitor with PAT safety_review->synthesis Define Safe Operating Limits workup Quenching & Extraction synthesis->workup purification Crystallization / Adduct Formation workup->purification qc Final Product QC/QA purification->qc

References

Troubleshooting & Optimization

Troubleshooting low yield in Suzuki coupling with 2-Hydroxy-3-methylphenylboronic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Low Yield in Suzuki Coupling with 2-Hydroxy-3-methylphenylboronic acid

For: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist

Welcome to the technical support center. This guide is designed to provide in-depth, experience-based insights into one of the more nuanced challenges in cross-coupling chemistry: achieving high yields with ortho-hydroxylated phenylboronic acids. The presence of the hydroxyl group proximate to the boronic acid introduces specific mechanistic challenges that can lead to catalyst deactivation and unwanted side reactions. This guide will walk you through diagnosing and solving these issues in a logical, step-by-step manner.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with this compound has stalled or shows very low conversion. What are the primary issues I should investigate?

A1: Initial Diagnosis: Catalyst Inhibition and Protodeboronation

When using a substrate like this compound, two key issues are likely culprits for low yield: catalyst inhibition and protodeboronation. The ortho-hydroxyl group is the primary complicating factor.

  • The "Why" - Mechanistic Insight:

    • Catalyst Inhibition: The hydroxyl group is acidic and is readily deprotonated by the base in your reaction to form a phenoxide. This negatively charged oxygen atom can act as a strong Lewis base and chelate to the palladium(II) center after oxidative addition. This coordination can stabilize the palladium intermediate, slowing down or completely inhibiting the crucial transmetalation and reductive elimination steps of the catalytic cycle.

    • Protodeboronation: This is a common side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often water), replacing it with a C-H bond.[1][2] This effectively destroys your nucleophile. The reaction conditions for Suzuki coupling—base and often a protic co-solvent—can unfortunately facilitate this undesired pathway.[1][3][4] For hydroxyphenylboronic acids, the situation is exacerbated as the base required for the coupling can also accelerate the decomposition of the boronic acid itself.[4][5]

The following diagram illustrates the standard Suzuki catalytic cycle and highlights the potential failure points with this specific substrate.

Suzuki_Troubleshooting cluster_cycle Standard Suzuki Cycle cluster_failure Failure Modes with this compound Pd0 L₂Pd(0) Active Catalyst OA Oxidative Addition (Ar-X) Pd0->OA Ar-X PdII_halide L₂Pd(II)(Ar)(X) OA->PdII_halide TM Transmetalation (R-B(OH)₂) PdII_halide->TM Base, R-B(OH)₂ Inhibition Catalyst Inhibition (Phenoxide Chelation) PdII_halide->Inhibition -OH group coordination PdII_aryl L₂Pd(II)(Ar)(R) TM->PdII_aryl RE Reductive Elimination PdII_aryl->RE RE->Pd0 Product Ar-R RE->Product Protodeboronation Protodeboronation (Loss of Nucleophile) WastedBoronicAcid R-H Protodeboronation->WastedBoronicAcid BoronicAcid R-B(OH)₂ BoronicAcid->Protodeboronation Base, H₂O

Caption: Key failure modes in Suzuki coupling of ortho-hydroxylated substrates.

Q2: I suspect protodeboronation is significant. How can I confirm this and, more importantly, prevent it?

A2: Managing the Base and Solvent System

Protodeboronation is highly dependent on the reaction pH, base strength, and the presence of water.[1][5]

  • The "Why" - Causality: A strong base in an aqueous environment creates a high concentration of hydroxide ions and promotes the formation of the more reactive, but also more unstable, arylboronate anion (Ar-B(OH)₃⁻).[3][5] This species is more susceptible to protonolysis.

Troubleshooting Protocol: Base and Solvent Screening

  • Confirm the Issue: Before running the full coupling, set up a control experiment. Dissolve your this compound in your reaction solvent with the base you are currently using. Heat it to the reaction temperature for a few hours. Analyze the sample by LC-MS or GC-MS to see if you are forming 2-methylphenol (the protodeboronated product).

  • Mitigation Strategies:

    • Switch to a Milder Base: Strong bases like NaOH or KOtBu are often too harsh. Weaker inorganic bases provide sufficient activation for transmetalation with lower risk of boronic acid decomposition.

    • Control Water Content: While a small amount of water is often believed to be beneficial for transmetalation by facilitating the formation of palladium hydroxo complexes (L₂Pd(Ar)(OH)), which are highly reactive towards boronic acids, excess water provides the proton source for protodeboronation.[6][7] Running the reaction under anhydrous conditions or with a carefully controlled amount of water (e.g., using a dioxane/water 10:1 mixture) can be highly effective.[2]

Data-Driven Recommendations for Base Selection:

BaseStrengthTypical Solvent SystemRationale & Comments
K₃PO₄ StrongToluene/H₂O, Dioxane/H₂OOften a good starting point, but can still promote protodeboronation with sensitive substrates. Finely powdering the base is crucial for reproducibility.[8]
K₂CO₃ / Cs₂CO₃ ModerateDioxane/H₂O, MeCN/H₂OGenerally a safer choice.[9][10] Cesium carbonate is more soluble and can be more effective but is also more expensive.
KF WeakAnhydrous THF, DioxaneAn excellent choice for preventing protodeboronation, especially with base-sensitive functional groups.[11][12] The reaction may require higher temperatures or longer times.
Organic Bases (e.g., Et₃N, DIPEA) WeakAnhydrous DMF, NMPGenerally less effective for transmetalation with boronic acids compared to inorganic bases and not a primary recommendation.[9][10]
Q3: My conversion is still low even after changing the base. How do I address catalyst deactivation and improve the coupling efficiency?

A3: Strategic Ligand Selection

If protodeboronation is minimized but the reaction remains sluggish, the issue is likely slow transmetalation or reductive elimination, stemming from catalyst inhibition by the ortho-phenoxide. The solution lies in choosing a ligand that can overcome this.

  • The "Why" - Ligand Effects: The ligand's job is to stabilize the palladium center and modulate its reactivity. For this specific problem, you need a ligand that is both electron-rich and sterically bulky .

    • Electron-rich ligands promote the initial oxidative addition step, which is especially important if your aryl halide is electron-rich or a less reactive chloride.[6][13][14]

    • Bulky ligands accelerate the final reductive elimination step to release the product and turn over the catalyst.[6][15] Crucially, their steric hindrance can also disfavor the binding of the ortho-hydroxyl group, keeping the palladium center more accessible for the desired transmetalation.

Recommended Ligand Classes: Buchwald Biaryl Phosphines

Ligands from the Buchwald group are specifically designed for challenging cross-couplings.[16][17] For substrates like yours, they are the industry standard.

LigandKey FeaturesWhen to Use
XPhos Very bulky and electron-rich.[17][18]Excellent general-purpose ligand for hindered substrates. Often the first choice for difficult couplings involving aryl chlorides or electron-rich partners.[16][18][19]
SPhos Less bulky than XPhos but still highly active.[15]Highly effective for a broad range of substrates, including heteroaryl halides. Can sometimes provide better results than XPhos if extreme bulk is not required.[15][16][19]
RuPhos Features a dialkylphosphino group on a pyrrole ring.Particularly effective for sterically demanding couplings.

Experimental Workflow: Ligand and Catalyst Screening

workflow start Low Yield Problem check_reagents Step 1: Verify Reagent Quality - Boronic acid purity - Degas solvents thoroughly - Use fresh, active catalyst start->check_reagents base_screen Step 2: Optimize Base & Solvent - Start with K₂CO₃ in Dioxane/H₂O (10:1) - If protodeboronation persists, try KF (anhydrous) check_reagents->base_screen ligand_screen Step 3: Screen High-Performance Ligands - Test XPhos or SPhos - Use a modern precatalyst (e.g., XPhos Pd G3) base_screen->ligand_screen temp_screen Step 4: Adjust Temperature - Start at 80-90 °C - Increase to 100-110 °C if reaction is slow ligand_screen->temp_screen success High Yield Achieved temp_screen->success

Caption: A logical workflow for troubleshooting the Suzuki coupling reaction.

Q4: Can I avoid these issues by protecting the hydroxyl group?

A4: Protection as a Viable, but Less Direct, Strategy

Yes, protecting the hydroxyl group is a robust strategy if optimization of the coupling fails.

  • The "Why" - Removing the Problem: By converting the -OH group into a less coordinating functional group (like a methyl ether, -OMe, or a silyl ether, -OTBS), you eliminate the root cause of catalyst inhibition. The Suzuki coupling will then proceed as a standard reaction, which is typically much higher yielding and more reliable.

Protocol: Methylation Protection

  • Protection Step: Dissolve this compound in a suitable solvent like acetone or DMF. Add a slight excess of a base (e.g., K₂CO₃, 2.0 eq.) and a methylating agent (e.g., dimethyl sulfate or methyl iodide, 1.2 eq.). Stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Workup and Isolation: Perform a standard aqueous workup to remove the base and salts, and purify the resulting 2-Methoxy-3-methylphenylboronic acid by chromatography or recrystallization.

  • Suzuki Coupling: Use your now-protected boronic acid under standard Suzuki conditions. You will likely find that simpler catalyst systems (e.g., Pd(PPh₃)₄ with Na₂CO₃) are now effective.

  • Deprotection Step: After a successful coupling, the methyl ether can be cleaved using standard reagents like BBr₃ in dichloromethane to reveal the desired hydroxyl group on your final product.

This approach adds two steps to your synthesis (protection and deprotection) but can save significant time compared to troubleshooting a persistently low-yielding reaction.

References

Technical Support Center: A Guide to Preventing Homocoupling of 2-Hydroxy-3-methylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common yet challenging side reaction in Suzuki-Miyaura cross-coupling: the homocoupling of 2-Hydroxy-3-methylphenylboronic acid. Our goal is to equip you with the foundational knowledge and practical strategies to minimize this unwanted byproduct, thereby enhancing the yield and purity of your desired cross-coupled product.

Understanding the Challenge: The Unique Reactivity of this compound

This compound is a valuable building block in organic synthesis. However, its structure presents unique challenges in palladium-catalyzed cross-coupling reactions. The presence of an ortho-hydroxyl group and a methyl group introduces both electronic and steric factors that can influence the reaction pathway. The electron-donating nature of the hydroxyl and methyl groups makes the aryl ring electron-rich, which can affect the rates of the catalytic cycle steps. Furthermore, the ortho-hydroxyl group can participate in intramolecular hydrogen bonding, potentially altering the boronic acid's reactivity and stability under basic reaction conditions.

Homocoupling, the dimerization of the boronic acid to form a symmetrical biaryl, is a frequent side reaction that consumes the starting material and complicates purification. This unwanted reaction is often promoted by the presence of oxygen and palladium(II) species in the reaction mixture.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it a problem?

A1: Boronic acid homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid react with each other to form a symmetrical biaryl. In the case of this compound, this would result in the formation of 2,2'-dihydroxy-3,3'-dimethylbiphenyl. This process consumes your starting material, reduces the yield of the desired cross-coupled product, and introduces a significant impurity that can be challenging to separate due to its structural similarity to the starting material and potentially the product.

Q2: What are the primary causes of homocoupling of this compound?

A2: The primary culprits for boronic acid homocoupling are:

  • Presence of Oxygen: Dissolved oxygen in the reaction solvent can lead to the formation of a palladium-peroxo complex, which is a key intermediate in one of the proposed mechanisms for homocoupling.[3][4][5]

  • High Concentration of Palladium(II) Species: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), its reduction to the active Pd(0) catalyst can be inefficient. The remaining Pd(II) species can directly mediate the homocoupling of the boronic acid.[2]

  • Substrate-Specific Factors: The electron-rich nature of this compound might make it more susceptible to oxidative side reactions.

Q3: How does the ortho-hydroxyl group in this compound affect the reaction?

A3: The ortho-hydroxyl group can have several effects:

  • Intramolecular Hydrogen Bonding: It can form an intramolecular hydrogen bond with the boronic acid moiety. This can influence the electronic properties and conformation of the molecule, potentially affecting its rate of transmetalation.[6][7]

  • Acidity and Solubility: The hydroxyl group can be deprotonated under basic conditions, which can affect the solubility and reactivity of the boronic acid.

  • Coordination to Palladium: The hydroxyl group could potentially coordinate to the palladium center, which may influence the catalytic cycle in both productive and unproductive ways.

Q4: Can steric hindrance from the ortho-methyl and hydroxyl groups contribute to homocoupling?

A4: While steric hindrance can slow down the desired cross-coupling reaction, particularly the transmetalation and reductive elimination steps, it doesn't directly cause homocoupling.[1] However, if the rate of the desired cross-coupling is significantly reduced due to steric hindrance, the competing homocoupling side reaction may become more prominent.

Troubleshooting Guide: Minimizing Homocoupling

This section provides a systematic approach to troubleshooting and optimizing your Suzuki-Miyaura coupling reaction to prevent the homocoupling of this compound.

Issue 1: Significant Formation of Homocoupled Byproduct

Underlying Causes & Solutions

  • Cause: Presence of dissolved oxygen in the reaction mixture. Oxygen can react with the Pd(0) catalyst to form a palladium-peroxo species, which has been implicated in the mechanism of boronic acid homocoupling.[3][4][5][8]

    • Solution 1: Rigorous Degassing. This is the most critical step to prevent oxygen-mediated homocoupling.[1]

      • Procedure: Before adding the catalyst, thoroughly degas the solvent and the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes. Alternatively, a freeze-pump-thaw technique (three cycles) is highly effective.

      • Best Practice: Maintain a positive pressure of an inert gas throughout the reaction.

  • Cause: Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species, leaving residual Pd(II) to promote homocoupling.[2]

    • Solution 2: Choice of Palladium Precatalyst.

      • Recommendation: Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[1] However, be aware that these can be air-sensitive.

      • Advanced Option: Employ modern, air-stable palladium precatalysts that rapidly form the active Pd(0) species under the reaction conditions. Buchwald's G3 and G4 precatalysts are excellent choices for challenging substrates.[9][10]

  • Cause: The chosen reaction conditions (base, ligand, solvent) may favor the homocoupling pathway.

    • Solution 3: Optimization of Reaction Parameters.

      • Ligand Selection: Bulky, electron-rich phosphine ligands often accelerate the reductive elimination step of the desired cross-coupling, which can outcompete the homocoupling pathway.[1][11] Ligands like SPhos, XPhos, or RuPhos are often effective for sterically hindered substrates.[12]

      • Base Selection: The choice of base is crucial. For substrates with potentially sensitive functional groups like the hydroxyl group, weaker bases such as K₃PO₄, Cs₂CO₃, or even KF can be beneficial.[13][14] Strong bases like NaOH or KOH might promote side reactions.[13]

      • Solvent System: A biphasic solvent system (e.g., dioxane/water, toluene/water) is commonly used in Suzuki couplings. The presence of water is often necessary for the activation of the boronic acid.[15][16]

Visualizing the Problem: The Homocoupling Mechanism

The following diagram illustrates a proposed mechanism for oxygen-mediated homocoupling of a generic arylboronic acid.

Homocoupling_Mechanism Pd0 Pd(0)L₂ PdO2 (η²-O₂)Pd(II)L₂ (Palladium-Peroxo) Pd0->PdO2 Reaction with O₂ O2 O₂ Adduct Adduct PdO2->Adduct Coordination ArBOH2_1 ArB(OH)₂ ArBOH2_1->Adduct ArPdOH trans-ArPd(II)(OH)L₂ Adduct->ArPdOH ArBOH2_2 ArB(OH)₂ ArBOH2_2->ArPdOH Reaction ArPdAr trans-ArPd(II)ArL₂ ArPdOH->ArPdAr Transmetalation ArBOH2_3 ArB(OH)₂ ArBOH2_3->ArPdAr ArPdAr->Pd0 ArAr Ar-Ar (Homocoupled Product) ArPdAr->ArAr Reductive Elimination

Caption: Proposed mechanism for oxygen-mediated homocoupling of arylboronic acids.

Systematic Troubleshooting Workflow

When faced with significant homocoupling, a systematic approach to optimizing your reaction is crucial. The following workflow provides a logical sequence of steps to identify and resolve the issue.

Troubleshooting_Workflow Start Start: Significant Homocoupling Observed Check_Degassing Step 1: Verify Rigorous Degassing (e.g., 3x Freeze-Pump-Thaw or >30 min Ar sparging) Start->Check_Degassing Degassing_OK Homocoupling Persists? Check_Degassing->Degassing_OK Improve_Degassing Action: Improve Degassing Protocol Degassing_OK->Improve_Degassing Yes Check_Catalyst Step 2: Evaluate Palladium Source Degassing_OK->Check_Catalyst No Improve_Degassing->Check_Degassing Use_Pd0 Action: Switch to Pd(0) or Modern Precatalyst (e.g., XPhos Pd G3) Check_Catalyst->Use_Pd0 Catalyst_OK Homocoupling Still an Issue? Use_Pd0->Catalyst_OK Screen_Ligands Step 3: Screen Ligands (e.g., Buchwald ligands like SPhos, XPhos) Catalyst_OK->Screen_Ligands Yes Success Success: Homocoupling Minimized Catalyst_OK->Success No Ligands_OK Homocoupling Still Significant? Screen_Ligands->Ligands_OK Optimize_Base_Solvent Step 4: Optimize Base and Solvent (e.g., K₃PO₄, Cs₂CO₃ in Dioxane/H₂O) Ligands_OK->Optimize_Base_Solvent Yes Ligands_OK->Success No Base_OK Problem Solved? Optimize_Base_Solvent->Base_OK Base_OK->Success Yes Consult Consult Further Literature or Technical Support Base_OK->Consult No

Caption: A systematic workflow for troubleshooting homocoupling.

Data-Driven Recommendations: Catalyst and Ligand Selection

The choice of catalyst and ligand is critical, especially for challenging substrates like this compound. The following table summarizes the performance of various palladium precatalysts and ligands in Suzuki-Miyaura couplings of sterically hindered or electron-rich aryl halides, which can serve as a starting point for your optimizations.

Table 1: Comparison of Palladium Precatalysts and Ligands for Challenging Suzuki-Miyaura Couplings

Catalyst SystemLigandTypical SubstratesKey AdvantagesReference(s)
Pd(OAc)₂ / SPhosSPhosSterically hindered aryl chloridesHigh activity for hindered substrates.[12]
Pd₂(dba)₃ / XPhosXPhosElectron-rich aryl chloridesExcellent for unactivated aryl chlorides.[17]
XPhos Pd G3XPhosUnstable heteroaryl boronic acidsAir and moisture stable precatalyst, rapid catalyst activation.[9][10]
Pd(PPh₃)₄PPh₃Aryl bromides and iodidesReadily available Pd(0) source.[2]
Pd(dppf)Cl₂dppfGeneral purposeRobust and versatile catalyst.[18]

Note: The optimal catalyst and ligand combination is highly substrate-dependent and may require empirical screening.

Experimental Protocols

The following is a general, adaptable protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide, designed to minimize homocoupling.

Protocol 1: Suzuki-Miyaura Coupling with a Buchwald Precatalyst

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.5 equiv)

  • XPhos Pd G3 (1-2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (if solid), this compound, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the XPhos Pd G3 catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. If the aryl bromide is a liquid, add it at this stage.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Overcoming protodeboronation of 2-Hydroxy-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Protodeboronation in Cross-Coupling Reactions

Welcome to the technical support center for 2-Hydroxy-3-methylphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this valuable yet sensitive building block. Here, we provide in-depth troubleshooting advice, field-proven protocols, and a mechanistic understanding to help you navigate the primary side reaction: protodeboronation.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when using this compound, particularly in Suzuki-Miyaura cross-coupling reactions.

Q1: What is protodeboronation, and why is this compound so susceptible?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In your case, this converts your starting material, this compound, into the byproduct 2-methylphenol, consuming your reagent and reducing the yield of your desired coupled product.

The susceptibility of this compound is due to its electronic properties. Both the hydroxyl (-OH) group at the ortho position and the methyl (-CH₃) group at the meta position are electron-donating. These groups increase the electron density on the aromatic ring, particularly at the ipso-carbon (the carbon atom bonded to boron). This increased nucleophilicity makes the ipso-carbon more susceptible to attack by a proton source (like water), leading to the cleavage of the C-B bond.[2]

The reaction is most problematic under the basic, aqueous conditions typical of Suzuki-Miyaura couplings. The base deprotonates the boronic acid to form a more electron-rich and reactive boronate anion ([ArB(OH)₃]⁻), which, while necessary for the desired transmetalation step, is also more prone to protodeboronation.[3][4][5]

Q2: My reaction has stalled, and LC-MS analysis shows a large peak for 2-methylphenol. What are the primary causes in my Suzuki-Miyaura reaction?

A2: Observing significant 2-methylphenol formation points directly to protodeboronation outcompeting your desired cross-coupling. The main culprits fall into three categories:

  • Harsh Reaction Conditions: The rate of protodeboronation is highly dependent on pH, temperature, and the presence of a proton source (water).[6][7]

    • Base: Strong bases (e.g., NaOH, KOH) and high concentrations of base create a high pH environment that dramatically accelerates protodeboronation.[8]

    • Temperature: Elevated temperatures increase the rate of all reactions, including the undesired protodeboronation pathway.[8]

    • Solvent: The presence of excess water in solvents like dioxane, THF, or DMF provides the proton source needed for the side reaction.[9]

  • Inefficient Catalytic System: If the catalytic cycle of the desired Suzuki coupling is slow, the sensitive boronic acid is exposed to the degrading reaction conditions for a longer period, allowing protodeboronation to become the dominant pathway.

    • Catalyst/Ligand Choice: Sterically hindered or bulky phosphine ligands, often used to promote difficult couplings, can paradoxically accelerate palladium-catalyzed protodeboronation.[9][10][11][12] This is because they can favor the formation of unstable intermediates that readily undergo protonolysis.[10][12]

    • Catalyst Activation: If a Pd(II) precatalyst is used, slow reduction to the active Pd(0) species means the boronic acid is sitting in a basic solution without undergoing productive coupling.

  • Inherent Instability: As discussed in Q1, electron-rich arylboronic acids like yours are inherently prone to this decomposition pathway, which is exacerbated by heat and base.[13]

Q3: How can I adjust my experimental conditions to suppress protodeboronation?

A3: A systematic optimization of your reaction parameters is the first line of defense.

  • Base Selection: This is one of the most critical factors. Switch from strong hydroxide bases to milder inorganic bases. Potassium phosphate (K₃PO₄) is often an excellent choice as it is sufficiently basic to promote the catalytic cycle but less harsh than hydroxides. Other options include cesium carbonate (Cs₂CO₃) or potassium fluoride (KF).[8][14]

  • Solvent System: While Suzuki couplings often benefit from some water, minimizing it can be crucial.

    • Use anhydrous solvents.

    • If a co-solvent is needed, strictly limit the amount of water.

    • Consider using a polar aprotic solvent like THF, dioxane, or DME.[15]

  • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Often, a more active catalyst system is a better solution than increasing the temperature.[7][8] For highly sensitive substrates, starting at room temperature or 40 °C with an efficient precatalyst can be effective.[16]

ParameterRecommendation to Minimize ProtodeboronationRationale
Base Use milder bases: K₃PO₄, Cs₂CO₃, KF.Reduces the rate of base-catalyzed protodeboronation while still activating the boronic acid.[14]
Temperature Run at the lowest effective temperature (e.g., RT to 80 °C).Slows the rate of decomposition, which often has a high activation energy.[8]
Solvent Use anhydrous solvents or minimize water content.Reduces the availability of the proton source required for C-B bond cleavage.[8][15]
Catalyst Use a highly active Pd(0) source or a fast-activating precatalyst.Ensures the rate of cross-coupling is much faster than the rate of protodeboronation.[16]
Q4: Is converting the boronic acid to a more stable derivative a good strategy?

A4: Absolutely. This is often the most robust and effective solution for chronically unstable boronic acids. By "masking" the reactive boronic acid functional group, you dramatically increase its stability on the benchtop and under the reaction conditions. The two most common and effective derivatives are boronate esters and trifluoroborate salts .

  • Pinacol Boronate Esters (BPin): Reacting your boronic acid with pinacol creates the corresponding pinacol ester. These are generally more stable to protodeboronation, less polar, and easier to handle and purify.[6][17] However, they can still hydrolyze back to the boronic acid in situ, so while stability is improved, it is not absolute.[3]

  • N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are exceptionally stable, crystalline, and air-stable solids that are compatible with a wide range of reaction conditions.[13] Their key advantage is the principle of "slow-release." Under specific Suzuki conditions (e.g., using an aqueous base like K₃PO₄), the MIDA group is slowly hydrolyzed to release the free boronic acid in situ. This keeps the instantaneous concentration of the unstable boronic acid extremely low, ensuring that when it forms, it is rapidly consumed in the productive catalytic cycle rather than decomposing.[13][18] This strategy has proven highly effective for a wide range of otherwise unstable boronic acids.[13]

DerivativeStructureKey Advantages
Boronic Acid Ar-B(OH)₂Commercially available, no extra synthetic step required.
Pinacol Ester (BPin) Ar-B(Pin)Increased stability to protodeboronation and oxidation; improved handling.[17]
MIDA Boronate Ar-B(MIDA)Exceptional benchtop stability; enables "slow-release" to keep unstable boronic acid concentration low in situ.[13]

Visualizing the Competing Pathways

The challenge lies in favoring the productive Suzuki-Miyaura cycle over the destructive protodeboronation pathway.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_proto Undesired Protodeboronation ArBOH ArB(OH)₂ (this compound) Transmetalation Transmetalation ArBOH->Transmetalation Base (e.g., K₃PO₄) Forms ArB(OH)₃⁻ Protonation Protodeboronation ArBOH->Protonation H₂O, Base, Heat ArX R-X (Coupling Partner) PdII R-Pd(II)-X ArX->PdII Oxidative Addition Pd0 Pd(0)Lₙ Product Product (Ar-R) Transmetalation->Product Reductive Elimination Byproduct Byproduct (Ar-H) 2-Methylphenol Protonation->Byproduct

References

Technical Support Center: Catalyst Deactivation in Reactions with 2-Hydroxy-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation when using 2-Hydroxy-3-methylphenylboronic acid in cross-coupling reactions. This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound has stalled or is giving low yields. What are the primary factors to investigate?

When a Suzuki-Miyaura coupling reaction underperforms, a systematic approach to troubleshooting is crucial. Here are the key parameters to assess:

  • Catalyst Activity: The primary suspect is often the palladium catalyst. Ensure your palladium source and ligands are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst, such as a palladacycle.[1]

  • Oxygen Contamination: The presence of oxygen is detrimental as it can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] It is imperative to thoroughly degas your solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.[1][2]

  • Reagent Purity and Stability: Verify the purity of both your aryl halide and the this compound. Boronic acids can degrade over time, with protodeboronation being a common issue.[1]

  • Base and Solvent Selection: The choice of base and solvent is critical and they often have an interdependent relationship. The base must be sufficiently strong to promote transmetalation without causing the degradation of your starting materials or desired product.[1] For anhydrous reactions, ensure the base is a fine, dry powder.[1] In biphasic reactions, vigorous stirring is essential to maximize the interfacial area.[1]

Q2: I'm observing significant protodeboronation of my this compound. What is causing this and how can it be minimized?

Protodeboronation, the substitution of the boronic acid group with a hydrogen atom, is a frequent side reaction.

  • Mechanism: This process is often accelerated by heat, the presence of base, and residual water in the reaction mixture. The ortho-hydroxy group in your specific boronic acid can also influence its electronic properties and susceptibility to this side reaction.

  • Prevention Strategies:

    • Anhydrous Conditions: Where possible, utilize anhydrous solvents and reagents to minimize the water content.

    • Milder Base: Consider using a milder base, such as potassium fluoride (KF), which can activate the boronic acid without promoting significant protodeboronation.

    • Slow-Release Strategy: A highly effective method to counteract the instability of certain boronic acids is the use of N-methyliminodiacetic acid (MIDA) boronates.[3][4] These air-stable derivatives undergo slow hydrolysis under the reaction conditions, gradually releasing the boronic acid and keeping its concentration low, thus minimizing degradation pathways like protodeboronation.[3][4]

Q3: Could the ortho-hydroxy group on my boronic acid be directly involved in catalyst deactivation?

Yes, the ortho-hydroxy group can play a direct role in the catalytic cycle and potentially lead to deactivation pathways.

  • Chelation: The hydroxyl group can chelate to the palladium center. This can be a double-edged sword. While it can facilitate the catalytic cycle in some cases, it can also lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive.

  • Altered Reactivity: The formation of boronate complexes with the diol functionality can alter the electronic properties of the bound oxygen atoms, making them more nucleophilic.[5] This can influence the interaction with the catalyst and potentially open up undesired reaction pathways.

Q4: My reaction mixture turned black, and I suspect the palladium catalyst has precipitated as "palladium black." What does this signify and how can I prevent it?

The formation of palladium black is a visual indicator of catalyst deactivation through aggregation.[2]

  • Impact: While it signifies that a portion of your catalyst has become inactive, it doesn't necessarily mean the reaction has completely failed, as some active catalyst may still be in solution.[2] However, it is a clear sign of compromised catalytic efficiency.[2]

  • Prevention:

    • Ligand Choice: Employing bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and prevent aggregation.[2] The Buchwald and Fu groups have developed highly effective catalyst systems for Suzuki couplings.[6][7]

    • Precatalysts: Using well-defined precatalysts can also help to maintain the active form of the catalyst in solution.[2]

Section 2: Troubleshooting Guide

This section provides a more in-depth, step-by-step guide to troubleshoot common issues encountered with this compound.

Issue 1: Low or No Product Formation
Diagnostic Workflow

A diagnostic workflow for troubleshooting low product yield.

Troubleshooting Steps
  • Verify Reagent Integrity:

    • Boronic Acid: Run a quick NMR or LC-MS of your this compound to check for degradation. If degradation is observed, consider converting it to a more stable form, like a MIDA boronate, for storage and use.[3][4]

    • Other Reagents: Ensure your aryl halide, base, and solvent are pure and dry, as impurities can poison the catalyst.

  • Evaluate the Catalytic System:

    • Control Reaction: Perform a control reaction with a known, reliable substrate combination (e.g., phenylboronic acid and bromobenzene) to confirm the activity of your palladium source and ligand.[8]

    • Ligand Screening: The choice of ligand is critical. For electron-rich boronic acids like yours, ligands that accelerate oxidative addition, such as Buchwald-type biaryl phosphine ligands, can be beneficial.[8]

  • Ensure an Inert Atmosphere:

    • Degassing: Properly degas your solvent(s) using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.

    • Inert Gas Blanket: Maintain a positive pressure of an inert gas throughout the reaction setup.

Issue 2: Formation of Significant Side Products
Common Side Products and Their Causes
Side ProductPotential Cause(s)Recommended Action(s)
Homocoupled Boronic Acid Presence of oxygen, inefficient reduction of Pd(II) precatalyst.[2][9]Rigorously degas all reagents and solvents. Consider using a Pd(0) source directly.[2]
Protodeboronated Starting Material Presence of water, strong base, prolonged reaction time at high temperature.Use anhydrous conditions, a milder base (e.g., KF), or a slow-release strategy with MIDA boronates.[3][4]
Dehalogenated Aryl Halide Presence of a hydrogen source (e.g., solvent, amine base) that can lead to a hydride ligand on the palladium complex.[9]Choose a solvent and base less prone to acting as a hydride source.

Section 3: Experimental Protocols

Protocol 1: Conversion of this compound to its MIDA Boronate

This protocol is adapted from procedures for creating air-stable MIDA boronates, which can be a general solution for unstable boronic acids.[3][4]

  • Dissolution: In a suitable flask, dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent such as methanol or THF.

  • Addition: Add N-methyliminodiacetic acid (1.0 equiv) to the solution.

  • Azeotropic Removal of Water: Add toluene to the mixture and heat to reflux with a Dean-Stark apparatus to azeotropically remove water.

  • Isolation: Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid MIDA boronate can often be used without further purification.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with this compound (or its MIDA Boronate)

This is a general starting point; optimization of catalyst, ligand, base, and solvent will likely be necessary.

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound or its MIDA boronate (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the appropriate ligand (e.g., a Buchwald ligand, 1-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, toluene, or DMF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Section 4: Visualizing the Catalytic Cycle and Deactivation Pathways

The Suzuki-Miyaura Catalytic Cycle

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-X(L_n) Pd0->PdII OA Oxidative Addition (Ar-X) PdII_R Ar-Pd(II)-R(L_n) PdII->PdII_R TM Transmetalation (R-B(OH)2 + Base) Product Ar-R PdII_R->Product RE Reductive Elimination Product->Pd0 Regeneration

The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Potential Catalyst Deactivation Pathways

G cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0)/Pd(II) Species Aggregation Aggregation (Palladium Black) Active_Catalyst->Aggregation Chelation Chelate Formation (with ortho-OH group) Active_Catalyst->Chelation Degradation Ligand Degradation Active_Catalyst->Degradation

Common pathways leading to the deactivation of palladium catalysts.

References

Technical Support Center: Purification Strategies for Products from 2-Hydroxy-3-methylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Hydroxy-3-methylphenylboronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific purification challenges encountered during your experiments. The methodologies described herein are designed to ensure scientific integrity and provide reliable, reproducible results.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of reaction products derived from this compound.

Issue 1: Residual Palladium Catalyst in Suzuki-Miyaura Coupling Products

Q: My final biaryl product from a Suzuki-Miyaura coupling is contaminated with a palladium catalyst. How can I effectively remove it?

A: Palladium contamination is a common issue in cross-coupling reactions.[1] The choice of removal method depends on the nature of your product and the palladium species present.[1] Here are several effective strategies:

  • Filtration through Celite/Silica Gel: A simple and often effective first step is to pass the crude reaction mixture through a short plug of Celite or silica gel.[2][3] This can trap a significant portion of the palladium catalyst and other inorganic salts.[2]

  • Aqueous Workup with Thiol-Containing Reagents: Treatment of the reaction mixture with an aqueous solution of a thiol-containing compound, such as sodium bisulfite, can facilitate the removal of palladium.[4]

  • Scavenger Resins: For more stubborn cases, specialized scavenger resins are highly effective.[5] Resins containing thiol or triazine functionalities, such as trimercaptotriazine (TMT), can efficiently sequester palladium.[1][6]

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique to remove residual palladium and other impurities.[7]

Method Principle Advantages Considerations
Celite/Silica Filtration AdsorptionQuick, simple, removes bulk catalyst.[2]May not remove all traces of palladium.
Aqueous Thiol Wash Complexation/PrecipitationEffective for many palladium species.Can require elevated temperatures.[4]
Scavenger Resins Covalent/Coordinative BindingHigh selectivity and efficiency.[5]Higher cost, may require optimization.[1]
Recrystallization Differential SolubilityCan yield highly pure product.[7]Product must be a solid, potential for yield loss.
Issue 2: Removing Unreacted this compound

Q: I have a significant amount of unreacted this compound in my crude product. What is the best way to remove it?

A: Unreacted boronic acids can be challenging to remove due to their polarity. Here are some proven methods:

  • Basic Aqueous Extraction: Boronic acids are acidic and can be converted to their highly water-soluble boronate salts by washing the organic reaction mixture with a basic aqueous solution (e.g., 1-2 M NaOH).[8][9] This is a very effective method for products that are stable under basic conditions.

  • Scavenger Resins: Resins functionalized with diethanolamine (DEAM) or diol groups are particularly effective at sequestering boronic acids.[6][10][11]

  • Volatilization as Methyl Borate: Boronic acids can be removed by repeated co-evaporation with methanol.[12][13] This process forms the volatile trimethyl borate, which is removed under reduced pressure.[12]

  • Formation of Diethanolamine Adducts: In some cases, boronic acids can be precipitated from the reaction mixture by forming a crystalline adduct with diethanolamine.[14][15] The free boronic acid can then be recovered if needed.[14]

G cluster_workup Aqueous Basic Workup Crude Product in Organic Solvent Crude Product in Organic Solvent Wash with aq. NaOH Wash with aq. NaOH Crude Product in Organic Solvent->Wash with aq. NaOH Organic Layer (Purified Product) Organic Layer (Purified Product) Wash with aq. NaOH->Organic Layer (Purified Product) Aqueous Layer (Boronate Salt) Aqueous Layer (Boronate Salt) Wash with aq. NaOH->Aqueous Layer (Boronate Salt)

Caption: Basic extractive workup for boronic acid removal.

Issue 3: Purification Challenges in Chan-Lam Coupling Reactions

Q: My Chan-Lam coupling reaction product is difficult to purify. What are the common impurities and how can I remove them?

A: The Chan-Lam coupling, which forms C-N or C-O bonds, is catalyzed by copper complexes.[16] Common purification challenges include removing the copper catalyst and unreacted starting materials.

  • Copper Catalyst Removal:

    • Aqueous Ammonia or Ammonium Chloride Wash: Washing the reaction mixture with a saturated aqueous solution of ammonium chloride or ammonia can help remove copper salts by forming soluble copper-ammonia complexes.[13]

    • Filtration through a Pad of Celite: Similar to palladium removal, filtering the reaction mixture through Celite can help remove insoluble copper species.[17]

  • Removal of Unreacted Amine/Alcohol:

    • Acidic Wash: If your product is stable to acid, an acidic wash (e.g., dilute HCl) can protonate and extract unreacted amines into the aqueous layer.

    • Chromatography: Column chromatography is often necessary to separate the desired product from the starting materials, especially if they have similar polarities.

II. Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the purification of products from reactions involving this compound.

Q1: What are the most common side reactions to be aware of when using this compound?

A1: The most common side reactions include protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. It can be promoted by the presence of water, certain bases, and elevated temperatures. To minimize this, use anhydrous conditions where possible and consider using milder bases like potassium carbonate or cesium carbonate.

  • Homocoupling: This is the coupling of two boronic acid molecules to form a symmetrical biaryl byproduct. This can be promoted by the presence of oxygen and certain palladium species.[18] Deoxygenating the reaction mixture and using an efficient Pd(0) catalyst system can help mitigate this side reaction.

Q2: Can I use column chromatography to purify products from these reactions?

A2: Yes, column chromatography is a very common and effective purification method. However, the acidic nature of silica gel can sometimes cause decomposition of boronic acids or their products.[14]

  • Choosing the Right Eluent: The choice of solvent system is crucial. For polar compounds, a mixture of dichloromethane and methanol can be effective.[8]

  • Neutralized Silica Gel: In cases where product degradation on silica is a concern, using silica gel that has been neutralized with a base (e.g., triethylamine) can be beneficial.

  • Reverse-Phase Chromatography: For very polar or water-soluble compounds, reverse-phase chromatography (e.g., C18) may be a better option.[14]

Q3: Are there any "green" or more environmentally friendly purification methods?

A3: Yes, there is a growing emphasis on developing more sustainable purification techniques.

  • Aqueous Phase Reactions: Performing reactions in water, when possible, can simplify purification and reduce the use of organic solvents.[19]

  • Crystallization: As mentioned earlier, crystallization is an excellent purification method that avoids the use of large volumes of solvent required for chromatography.[7][20]

  • Scavenger Resins: The use of solid-supported scavenger resins simplifies purification by allowing for the removal of impurities by simple filtration, reducing the need for solvent-intensive extractions and chromatography.[5]

III. Experimental Protocols

Protocol 1: General Procedure for Basic Extractive Workup to Remove Unreacted Boronic Acid
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and wash with a 1-2 M aqueous sodium hydroxide (NaOH) solution. Repeat the wash 2-3 times. This converts the acidic boronic acid into its highly water-soluble boronate salt.

  • Separation: Separate the organic layer, which contains the desired product.

  • Washing: Wash the organic layer with brine to remove any residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.[18]

Caption: Workflow for basic extractive workup.

Protocol 2: Palladium Removal using a Thiol-Based Scavenger Resin
  • Dissolution: Dissolve the crude product in an appropriate organic solvent.

  • Scavenging: Add the thiol-functionalized scavenger resin (typically 2-4 equivalents relative to the palladium catalyst) to the solution and stir at room temperature.

  • Monitoring: Monitor the removal of palladium from the solution using a suitable analytical technique (e.g., TLC, LC-MS, or ICP-MS for quantitative analysis).

  • Filtration: Once scavenging is complete, filter off the resin and wash it with a small amount of the organic solvent.

  • Isolation: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the palladium-free product.

IV. References

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  • Google Patents. (2016, November 24). US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling. --INVALID-LINK--

  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. --INVALID-LINK--

  • Semantic Scholar. (2008, August 9). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. --INVALID-LINK--

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  • San Diego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. --INVALID-LINK--

  • ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture ?--INVALID-LINK--

  • SiliCycle. SiliaBond Organic Scavengers. --INVALID-LINK--

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  • University of Rochester. Workup Tricks: Reagents. --INVALID-LINK--

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  • Amerigo Scientific. Scavenger Resins. --INVALID-LINK--

  • ResearchGate. (2025, August 3). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. --INVALID-LINK--

  • The Royal Society of Chemistry. Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. --INVALID-LINK--

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. --INVALID-LINK--

  • ResearchGate. (2025, August 6). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems | Request PDF. --INVALID-LINK--

  • National Institutes of Health. (2013, May 2). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. --INVALID-LINK--

  • HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry. --INVALID-LINK--

  • Wikipedia. Chan–Lam coupling. --INVALID-LINK--

  • ResearchGate. Approaches to amide bond formation. (A) Conventional methods for...--INVALID-LINK--

  • University of California, Los Angeles. Organic Reaction Workup Formulas for Specific Reagents. --INVALID-LINK--

  • ResearchGate. (2016, April 15). How to purify esterefication product?--INVALID-LINK--

  • Alfa Chemistry. Chan-Lam Coupling. --INVALID-LINK--

  • UCL Discovery. Study and Development of Boron-mediated Amidation Reactions. --INVALID-LINK--

  • Organic Chemistry Portal. Chan-Lam Coupling. --INVALID-LINK--

  • Google Patents. EP2816026A1 - Production method for hydroxy-carboxylic acid amide compound, and novel arylboronic acid compound. --INVALID-LINK--

  • ACS Publications. (2007, June 20). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase | The Journal of Organic Chemistry. --INVALID-LINK--

  • National Institutes of Health. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. --INVALID-LINK--

  • National Institutes of Health. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. --INVALID-LINK--

  • NROChemistry. Chan-Lam Coupling: Mechanism & Examples. --INVALID-LINK--

  • ResearchGate. (PDF) Convenient amidation of carboxyl group of carboxyphenylboronic acids. --INVALID-LINK--

  • Organic Chemistry Portal. Miyaura Borylation Reaction. --INVALID-LINK--

  • Royal Society of Chemistry. (2016, August 1). Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids | Synthetic Methods in Drug Discovery: Volume 1. --INVALID-LINK--

  • Sigma-Aldrich. (2-Hydroxy-3-methylphenyl)boronic acid | 259209-22-8. --INVALID-LINK--

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. --INVALID-LINK--

  • Santa Cruz Biotechnology. This compound | CAS 259209-22-8. --INVALID-LINK--

  • Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. --INVALID-LINK--

  • The Scripps Research Institute. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. --INVALID-LINK--

  • Alfa Chemistry. CAS 259209-22-8 2-Hydroxy-3-methylphenyl boronic acid. --INVALID-LINK--

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling with 2-Hydroxy-3-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Hydroxy-3-methylphenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals encountering challenges with this versatile yet sometimes problematic reagent in cross-coupling reactions. Our focus is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

The presence of the ortho-hydroxyl group on this compound introduces specific challenges, primarily related to solubility, which can directly impact reaction efficiency, yield, and purity. This guide addresses these issues head-on in a practical, question-and-answer format.

Troubleshooting Guide: From Solubility Issues to Successful Coupling

This section tackles the most common problems encountered in the lab. We diagnose the issue, explain the cause, and provide a systematic approach to finding a solution.

Q1: My this compound won't dissolve in the reaction mixture. What are my options?

This is the most frequent starting problem. The poor solubility stems from the molecule's polarity and its ability to form strong intramolecular hydrogen bonds between the hydroxyl and boronic acid groups, as well as intermolecularly, leading to aggregation.

Root Cause Analysis & Solution Workflow:

  • Solvent System Optimization: The choice of solvent is the most critical factor. A single solvent may not be sufficient. A mixture, often including a small amount of water, is typically required. The water can disrupt hydrogen bonding and, in the presence of a base, helps form the more soluble and reactive boronate species.[1][2]

  • Systematic Solvent Screening: Do not approach this randomly. A logical progression is key.

    • Start with Aprotic Polar Solvents: Dioxane and Tetrahydrofuran (THF) are excellent starting points, often used in a 4:1 to 10:1 ratio with water.[1]

    • Increase Polarity if Needed: For highly polar substrates, N,N-Dimethylformamide (DMF) can be effective, but be aware it can be difficult to remove and may lead to side reactions at high temperatures.[3]

    • Consider Aromatic Solvents: Toluene is a common choice, especially for reactions requiring higher temperatures to drive the catalytic cycle. It is almost always used with a co-solvent and water.

Solvent Class Examples Typical Use Case & Rationale
Ethers (Aprotic) Dioxane, THFFirst choice. Good for a wide range of substrates. Often used with water (4:1 or 5:1 ratio) to aid dissolution of the boronic acid and base.[1]
Polar Aprotic DMF, AcetonitrileUsed when ether/water systems fail. Effective for highly functionalized or polar coupling partners. Can facilitate reactions at lower temperatures.[3][4]
Aromatic Toluene, XylenesOften used for higher temperature reactions (>100 °C) or when substrates are sensitive to more polar solvents. Requires vigorous stirring to manage the biphasic nature.[5]

  • Thermal Assistance: Gently warming the solvent mixture before adding the palladium catalyst can significantly improve dissolution. Once the boronic acid is in solution, the reaction can often be maintained at a lower temperature.

Solvent_Screening_Workflow cluster_start Initial Observation cluster_conditions Step 2: Condition Adjustment cluster_result Outcome start Poor Solubility Observed solvent1 Try Dioxane/H₂O (4:1) start->solvent1 Begin Screening solvent2 Try THF/H₂O (4:1) solvent3 Try Toluene/EtOH/H₂O solvent4 Try DMF/H₂O (1:1) heat Increase Temperature (e.g., 80-110 °C) solvent1->heat If still insoluble base Change Base (e.g., K₃PO₄, Cs₂CO₃) heat->base If reaction is sluggish success Solubility Achieved Proceed with Reaction base->success fail Persistent Issues Consider Derivatization base->fail If side reactions dominate

Caption: Systematic workflow for troubleshooting solubility issues.
Q2: The reaction is sluggish and gives low yields, even though the boronic acid appears to dissolve. What's happening?

This indicates a problem in the catalytic cycle, which is often linked back to the activation of the boronic acid. The Suzuki-Miyaura reaction does not proceed with the neutral boronic acid; it requires activation by a base to form a more nucleophilic "ate" complex (boronate), which then participates in the crucial transmetalation step.[6][7][8]

Root Cause Analysis & Solution Workflow:

  • Evaluate Your Base: The base is not just a pH modifier; it's a key reactant.

    • Inorganic Bases: Potassium carbonate (K₂CO₃) is a mild, common choice. For more challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective.[1] Cs₂CO₃ is particularly useful as its solubility in organic solvents can be higher, and the cesium cation is thought to promote the catalytic cycle.

    • Solubility of the Base: The base itself must have some solubility in the reaction medium to be effective. The addition of water helps dissolve inorganic bases like K₃PO₄.[2]

  • The Role of the ortho-Hydroxyl Group: The hydroxyl group can chelate to the palladium center. This can sometimes be a productive interaction, but it can also sequester the catalyst or alter its reactivity. A stronger, more oxophilic base may be required to efficiently form the boronate and prevent unwanted catalyst inhibition.

  • Consider Protodeboronation: If the reaction is run for too long or at excessively high temperatures due to slow kinetics, the boronic acid can be cleaved from the aromatic ring and replaced by a hydrogen atom.[1][9] This is a common failure mode for challenging couplings. Optimizing the solvent and base to increase the reaction rate is the best way to mitigate this side reaction.

Base Relative Strength Common Use Case & Rationale
Na₂CO₃ / K₂CO₃ ModerateStandard choice for many simple couplings. Cost-effective and easy to handle.[10]
K₃PO₄ StrongExcellent for more challenging substrates, including heteroaryl chlorides or sterically hindered partners. Its strength facilitates boronate formation.[1]
Cs₂CO₃ StrongOften provides the best results for difficult couplings. Higher solubility in organic solvents and beneficial cation effects can accelerate the reaction.[1]
Organic Bases (e.g., Et₃N) WeakGenerally not effective for boronic acid activation in Suzuki couplings and not recommended.
Q3: My main impurity is the homocoupled product of my boronic acid (a biphenol derivative). How do I prevent this?

Homocoupling occurs when two molecules of the boronic acid react with each other. This side reaction is often promoted by two factors:

Root Cause Analysis & Solution Workflow:

  • Palladium Pre-catalyst State: Many common palladium sources, like Pd(OAc)₂, are in the Pd(II) oxidation state. For the Suzuki cycle to begin, this must be reduced to the catalytically active Pd(0).[11] This reduction can sometimes be mediated by the boronic acid itself, consuming two molecules to produce one homocoupled dimer.

    • Solution: Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, ensure your reaction conditions (e.g., presence of a phosphine ligand) can rapidly and efficiently reduce the Pd(II) pre-catalyst.

  • Presence of Oxygen: Dissolved oxygen can re-oxidize Pd(0) to Pd(II) within the catalytic cycle, leading to side reactions, including homocoupling.[9]

    • Solution: Thoroughly degas your solvent mixture before adding the catalyst. This is a critical and often overlooked step. Purge the solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes and maintain the reaction under a positive pressure of inert gas.[1]

Reaction_Pathways Start Ar-B(OH)₂ + Ar'-X + Pd(0) Catalyst Desired Desired Pathway: Suzuki Coupling Start->Desired Efficient Transmetalation Side1 Side Reaction: Protodeboronation Start->Side1 High Temp Excess H₂O Side2 Side Reaction: Homocoupling Start->Side2 O₂ Present Pd(II) Pre-cat Product_Desired Product: Ar-Ar' Desired->Product_Desired Product_Side1 Byproduct: Ar-H Side1->Product_Side1 Product_Side2 Byproduct: Ar-Ar Side2->Product_Side2

Caption: Competing reaction pathways in Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: Should I just convert the boronic acid to its pinacol ester to solve solubility issues?

This is an excellent and widely used strategy. Boronic esters, such as the pinacol ester (Bpin), are significantly more stable and exhibit much better solubility in common organic solvents compared to the parent boronic acids.[12][13][14]

  • Mechanism: The pinacol ester acts as a protected, slow-release form of the boronic acid.[15] During the reaction, the base and water in the medium hydrolyze the ester in situ to generate the active boronic acid/boronate species at a low, steady concentration. This avoids high concentrations of the unstable boronic acid, which can lead to side reactions.[2][13]

  • Consideration: This adds an extra synthetic step, but the benefits in terms of stability, purification, and reaction reproducibility are often well worth the effort.

Q2: What is the ideal reaction temperature?

There is no single "ideal" temperature. It is a trade-off.

  • Lower Temperatures (e.g., 60-80 °C): Favorable for minimizing side reactions like protodeboronation but may result in slow reaction rates if solubility is poor.

  • Higher Temperatures (e.g., 80-110 °C): Increase both solubility and the rate of the desired coupling but also accelerate decomposition pathways.[1]

Recommendation: Start your reaction at a moderate temperature (e.g., 85 °C) and monitor its progress by TLC or LC-MS. If the reaction is clean but slow, you can incrementally increase the temperature. If you observe the formation of byproducts, consider lowering the temperature or improving the solvent/base system.

Q3: How does the ortho-hydroxy group specifically influence the reaction, beyond solubility?

The ortho-hydroxyl group can act as a directing group. It can coordinate to the palladium center after the oxidative addition step, forming a five-membered palladacycle intermediate. This "directing effect" can hold the palladium in close proximity to the boronic acid, potentially facilitating the transmetalation step.[16] While this can be beneficial, it also alters the electronics and sterics of the catalyst complex, which may require specific ligands or conditions for optimal turnover.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol is a robust starting point and should be optimized for your specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Degassing: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. This is a critical step.[1]

  • Solvent Addition: Via syringe, add the degassed solvent system (e.g., Dioxane/H₂O 4:1) to achieve a concentration of 0.1-0.2 M relative to the limiting reagent.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand.

  • Reaction: Heat the mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring. Monitor the reaction progress periodically by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Conversion to Pinacol Boronic Ester (Bpin)
  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in an appropriate solvent (e.g., Toluene or Dioxane).

  • Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.

  • Isolation: Cool the reaction, remove the solvent under reduced pressure, and purify the resulting pinacol ester by recrystallization or column chromatography. The ester is typically much easier to handle and purify than the free acid.

References

Technical Support Center: Managing Steric Hindrance in Reactions with 2-Hydroxy-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for managing the unique challenges presented by 2-Hydroxy-3-methylphenylboronic acid in cross-coupling reactions. The inherent steric hindrance and the presence of a reactive hydroxyl group in this molecule necessitate careful optimization of reaction conditions to achieve high yields and purity.

I. Understanding the Challenges: The Structure of this compound

The primary difficulty in utilizing this compound stems from its structure. The ortho-hydroxyl and meta-methyl groups create significant steric bulk around the boronic acid moiety. This steric hindrance can impede the approach of the palladium catalyst, slowing down or even preventing the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.

Furthermore, the ortho-hydroxyl group can participate in the reaction in several ways, sometimes beneficially through chelation to the palladium center, but other times detrimentally by acting as a competing nucleophile or promoting side reactions.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when working with this compound.

Q1: My Suzuki-Miyaura reaction with this compound is showing low to no conversion. What are the most likely causes?

A1: Low or no conversion is a frequent issue and can typically be attributed to one or more of the following factors:

  • Insufficiently Active Catalyst: The steric bulk of this compound often requires a highly active catalyst system. Standard catalysts like Pd(PPh₃)₄ may be ineffective.

  • Suboptimal Base: The choice of base is critical. It must be strong enough to activate the boronic acid to form the boronate, which is the active species in transmetalation, but not so strong as to cause degradation of the starting materials or product.

  • Protodeboronation: The C-B bond can be cleaved and replaced by a C-H bond, a side reaction known as protodeboronation. This is often promoted by excessive water, high temperatures, or an inappropriate base.

  • Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct. This is often exacerbated by the presence of oxygen in the reaction mixture.

Q2: I'm observing a significant amount of homocoupling of my this compound. How can I minimize this?

A2: Homocoupling is a common side reaction, especially when the desired cross-coupling is slow due to steric hindrance. To minimize homocoupling:

  • Thoroughly Degas Your Reaction Mixture: Oxygen can promote the homocoupling pathway. Ensure your solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).

  • Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source, such as Pd₂(dba)₃, can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂, which require in-situ reduction that can sometimes favor homocoupling.

  • Slow Addition of the Boronic Acid: In some cases, adding the boronic acid slowly to the reaction mixture can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.

Q3: Can the ortho-hydroxyl group be problematic? Should I consider protecting it?

A3: The ortho-hydroxyl group can indeed be a double-edged sword. It can coordinate to the palladium catalyst, which can either facilitate or inhibit the reaction depending on the specific ligand and reaction conditions. In some cases, it can act as a nucleophile, leading to undesired side products.

Protecting the hydroxyl group, for instance as a methyl ether or a silyl ether, can be a valid strategy if you suspect it is interfering with the reaction. However, this adds extra steps to your synthesis (protection and deprotection). It is often preferable to first screen a variety of reaction conditions (ligands, bases, solvents) with the unprotected boronic acid before resorting to a protection strategy.

III. Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, step-by-step approach to overcoming common problems in reactions involving this compound.

Problem 1: Low Yield of the Desired Cross-Coupled Product

A low yield is the most common issue. The following workflow can help you systematically troubleshoot and optimize your reaction.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed catalyst Step 1: Catalyst & Ligand Optimization - Use bulky, electron-rich ligands (e.g., Buchwald ligands: SPhos, XPhos) - Screen different Pd sources (e.g., Pd(OAc)2, Pd2(dba)3) start->catalyst base Step 2: Base & Solvent Screening - Try stronger, non-nucleophilic bases (e.g., K3PO4, Cs2CO3) - Vary the solvent system (e.g., Dioxane/H2O, Toluene, DMF) catalyst->base success Improved Yield catalyst->success Success temp Step 3: Adjust Reaction Temperature - Incrementally increase temperature (e.g., from 80°C to 110°C) base->temp base->success Success protect Step 4: Consider Protecting Group Strategy - Protect the ortho-hydroxyl group (e.g., as a methyl or silyl ether) temp->protect temp->success Success protect->success Success

Caption: A systematic workflow for troubleshooting low yields.

In-depth Explanation of Troubleshooting Steps:

  • Catalyst and Ligand Selection: This is the most critical variable for sterically hindered substrates.

    • Ligands: Standard phosphine ligands like triphenylphosphine (PPh₃) are often not bulky enough to promote the reaction. You should employ bulky, electron-rich biaryl phosphine ligands, often referred to as Buchwald ligands.[1] These ligands promote the formation of a highly reactive, monoligated Pd(0) species that can more readily undergo oxidative addition and facilitate the difficult transmetalation step.

    • Palladium Source: Both Pd(OAc)₂ and Pd₂(dba)₃ are common choices. Sometimes, pre-formed palladium catalysts with bulky ligands (e.g., XPhos Pd G3) can offer improved reactivity and reproducibility.[2]

  • Base and Solvent Selection: The choice of base and solvent are often interdependent.

    • Bases: Inorganic bases are generally preferred for Suzuki-Miyaura reactions. For challenging substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[3][4] The base must be strong enough to form the boronate anion, which is more nucleophilic than the neutral boronic acid.

    • Solvents: A range of solvents can be used, often with a small amount of water to help dissolve the inorganic base. Common choices include 1,4-dioxane, toluene, THF, and DMF. For particularly sensitive substrates where protodeboronation is a concern, anhydrous conditions may be necessary.

  • Reaction Temperature: Increasing the temperature can often overcome the activation energy barrier for sterically hindered substrates. However, be aware that higher temperatures can also increase the rate of side reactions like protodeboronation. A careful screening of temperatures, for example from 80 °C to 110 °C, is recommended.[1]

  • Protecting Group Strategy: If optimization of the catalyst, base, solvent, and temperature does not yield satisfactory results, you may need to consider protecting the ortho-hydroxyl group. This can prevent it from interfering with the catalytic cycle. Common protecting groups for phenols include methyl ethers, benzyl ethers, or silyl ethers. The choice of protecting group will depend on the overall synthetic route and the conditions required for its removal.[5][6]

Problem 2: Significant Protodeboronation

Protodeboronation is the undesired cleavage of the C-B bond. This is a common issue with electron-deficient or sterically hindered boronic acids.

Strategies to Minimize Protodeboronation:

  • Use Anhydrous Conditions: Water is often the proton source for this side reaction. Switching to anhydrous solvents and using an anhydrous base like potassium fluoride (KF) or potassium trimethylsilanolate (TMSOK) can significantly reduce protodeboronation.[1]

  • Use a Milder Base: If aqueous conditions are necessary, consider using a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[4]

  • Convert to a Boronate Ester: Boronic acids can be converted to more stable boronate esters, such as pinacol esters (Bpin). These are generally more resistant to protodeboronation.[7]

  • Lower the Reaction Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, this can help to minimize protodeboronation.[1]

IV. Recommended Experimental Protocol

The following is a general starting protocol for a Suzuki-Miyaura coupling reaction with this compound. This protocol should be seen as a starting point for optimization.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 10:1)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the aryl halide, this compound, base, palladium catalyst, and ligand.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the vessel three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl halide.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualization of the Suzuki-Miyaura Catalytic Cycle

G cluster_0 Catalytic Cycle Pd0 Pd(0)L2 PdII_1 R1-Pd(II)L2-X Pd0->PdII_1 Oxidative Addition (R1-X) PdII_2 R1-Pd(II)L2-R2 PdII_1->PdII_2 Transmetalation (R2-B(OH)2 + Base) PdII_2->Pd0 Reductive Elimination R1R2 R1-R2 (Product) PdII_2->R1R2

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

V. Data Summary: Recommended Reaction Components

The following table provides a summary of recommended starting conditions for reactions with this compound.

ComponentRecommended OptionsRationale & Key Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G3Pd(II) sources are common, but Pd(0) can be advantageous. Pre-catalysts offer convenience and reproducibility.
Ligand SPhos, XPhos, RuPhos, other Buchwald-type ligandsBulky, electron-rich ligands are essential for overcoming steric hindrance.[1]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, KF (anhydrous)Stronger, non-nucleophilic inorganic bases are generally preferred.[3][4]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFThe choice of solvent can influence the solubility of reagents and the reaction rate.
Temperature 80 - 110 °CHigher temperatures are often required, but should be optimized to minimize side reactions.[1]

VI. Concluding Remarks

Successfully employing this compound in cross-coupling reactions is a matter of systematic optimization. By understanding the inherent challenges of steric hindrance and the role of the ortho-hydroxyl group, and by methodically screening catalysts, ligands, bases, and solvents, researchers can unlock the full potential of this valuable building block in their synthetic endeavors.

VII. References

  • Benchchem. Overcoming low yields in Suzuki coupling with functionalized boronic acids. (URL: --INVALID-LINK--)

  • Benchchem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (URL: --INVALID-LINK--)

  • Benchchem. Choosing the right base for Suzuki reactions involving 2-Nitrophenylboronic acid. (URL: --INVALID-LINK--)

  • Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids. (URL: --INVALID-LINK--)

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (URL: --INVALID-LINK--)

  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. (URL: --INVALID-LINK--)

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. (URL: --INVALID-LINK--)

  • PubMed Central. Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. (URL: --INVALID-LINK--)

  • Royal Society of Chemistry. Protecting groups. (URL: --INVALID-LINK--)

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. (URL: --INVALID-LINK--)

  • University of California, Irvine. Protecting Groups. (URL: --INVALID-LINK--)

  • Organic Chemistry Portal. Suzuki Coupling. (URL: --INVALID-LINK--)

  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. (URL: --INVALID-LINK--)

  • Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings. (URL: --INVALID-LINK--)

  • Chem-Station. Protecting Groups for Boronic Acids. (URL: --INVALID-LINK--)

  • Benchchem. Optimizing catalyst and ligand selection for Quinazolin-2-ylboronic acid reactions. (URL: --INVALID-LINK--)

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (URL: --INVALID-LINK--)

  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. (URL: --INVALID-LINK--)

  • Reddit. How to approach choosing reaction conditions for Suzuki?. (URL: --INVALID-LINK--)

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. (URL: --INVALID-LINK--)

  • Research@THEA. Silica-coated magnetic palladium nanocatalyst for Suzuki-Miyaura cross-coupling. (URL: --INVALID-LINK--)

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (URL: --INVALID-LINK--)

  • PubMed. Density functional studies on palladium-catalyzed Suzuki-Miyaura cross-coupling reactions assisted by N- or P-chelating ligands. (URL: --INVALID-LINK--)

  • PubMed Central. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. (URL: --INVALID-LINK--)

  • PubMed Central. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (URL: --INVALID-LINK--)

  • ResearchGate. Optimization of catalyst and ligand loading. (URL: --INVALID-LINK--)

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (URL: --INVALID-LINK--)

  • ChemRxiv. Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. (URL: --INVALID-LINK--)

  • University of Pennsylvania. Ligand Design in the Optimization of Reduction Catalysis Reactions. (URL: --INVALID-LINK--)

  • Santa Cruz Biotechnology. This compound. (URL: --INVALID-LINK--)

  • PubMed Central. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (URL: --INVALID-LINK--)

  • ACS Publications. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (URL: --INVALID-LINK--)

  • ResearchGate. Density Functional Studies on Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Assisted by N- or P-Chelating Ligands. (URL: --INVALID-LINK--)

  • PubMed. E3 ligase ligand optimization of Clinical PROTACs. (URL: --INVALID-LINK--)

References

Technical Support Center: Navigating the Reactivity of 2-Hydroxy-3-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Hydroxy-3-methylphenylboronic acid. This guide is designed to provide in-depth, field-proven insights into the potential side reactions of this versatile reagent under basic conditions, particularly in the context of Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the knowledge to anticipate, diagnose, and troubleshoot common experimental challenges, ensuring the integrity and success of your synthetic endeavors.

Introduction: The Double-Edged Sword of the ortho-Hydroxy Group

This compound is a valuable building block in organic synthesis, prized for its ability to introduce a substituted phenolic moiety. However, the very features that make it useful—the ortho-hydroxyl group and the adjacent methyl substituent—also introduce specific reactivity challenges under the basic conditions typical of many cross-coupling reactions. The hydroxyl group can influence the electronic properties and stability of the boronic acid, while the methyl group adds steric hindrance that can affect reaction kinetics. This guide will dissect the most common side reactions, providing you with a clear understanding of the underlying mechanisms and actionable strategies for mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yields and the Mystery of the Missing Boronic Acid - The Challenge of Protodeboronation

Q1: I'm seeing significant amounts of 3-methylphenol as a byproduct in my Suzuki-Miyaura reaction, and my yields of the desired cross-coupled product are consistently low. What's happening to my this compound?

A1: This is a classic sign of protodeboronation , a common decomposition pathway for arylboronic acids where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1][2][3][4] Under basic conditions, the boronic acid is converted to the more reactive boronate anion. This anion can then be protonated by a proton source in the reaction mixture (often water), leading to the formation of the corresponding arene (in your case, 3-methylphenol).

The ortho-hydroxyl group in your specific boronic acid can exacerbate this issue. While it is an electron-donating group, which typically stabilizes the C-B bond against protodeboronation, its proximity to the boronic acid moiety can lead to complex interactions, and ortho-substituted arylboronic acids, in general, can be more susceptible to decomposition.[1][3]

  • Choice of Base: The strength and nature of the base are critical. Very strong bases and high pH (>13) can accelerate protodeboronation.[1][3] Consider using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium or potassium hydroxide. Potassium phosphate (K₃PO₄) is also often a good choice.

  • Solvent System: The presence of water is necessary for this side reaction. While aqueous conditions are common in Suzuki-Miyaura couplings, minimizing the amount of water can help. Consider using a biphasic system with an organic solvent like dioxane or THF and a minimal amount of aqueous base.[5] Anhydrous conditions, if compatible with your substrate, can also be explored.

  • Temperature Control: Higher temperatures can increase the rate of protodeboronation. Run your reaction at the lowest temperature that still allows for efficient cross-coupling. A temperature screen is highly recommended.

  • "Slow-Release" Strategy: Protecting the boronic acid as a more stable derivative, such as a boronate ester (e.g., pinacol or MIDA ester), can be an effective strategy.[2][6] These esters slowly hydrolyze in situ to release the boronic acid, keeping its concentration low and minimizing the opportunity for protodeboronation.[6]

Issue 2: The Disappearing Reagent and Insoluble Byproducts - The Role of Boroxine Formation

Q2: My this compound seems to have poor solubility in my reaction solvent, and I've noticed a white, insoluble material forming. Is my starting material degrading?

A2: What you are likely observing is the formation of a boroxine , which is a cyclic trimer anhydride formed from the dehydration of three boronic acid molecules.[7][8][9] This is a reversible equilibrium process that can be driven by the removal of water, for instance, by azeotropic distillation or by storing the boronic acid under anhydrous conditions.[7][10] Boroxines are often less soluble than their corresponding boronic acids.

The good news is that boroxine formation is not necessarily a fatal side reaction for your coupling. In the presence of water and base in a typical Suzuki-Miyaura reaction, the boroxine can hydrolyze back to the active boronic acid monomer in situ.[11] However, if the boroxine precipitates from the reaction mixture, its re-dissolution and subsequent hydrolysis might be slow, leading to poor reaction kinetics and incomplete conversion.

  • Ensure Adequate Water: If you are running your reaction under strictly anhydrous conditions, the boroxine may be the predominant and less reactive form. The presence of a controlled amount of water is often necessary to facilitate the equilibrium shift back to the boronic acid.

  • Solvent Choice: Select a solvent system that can solubilize both the boronic acid and the potential boroxine. Ethereal solvents like dioxane and THF are common choices.

  • Pre-stirring with Base: Before adding your palladium catalyst and aryl halide, consider pre-stirring the this compound with the aqueous base and organic solvent for a short period (e.g., 15-30 minutes). This can help to ensure that the boroxine is fully hydrolyzed to the active boronate species.

Issue 3: Unexpected Biaryl Formation - The Problem of Homocoupling

Q3: Besides my desired product, I am isolating a significant amount of a symmetrical biaryl, 2,2'-dihydroxy-3,3'-dimethylbiphenyl. What is causing this homocoupling?

A3: The formation of a biaryl from the coupling of two boronic acid molecules is known as homocoupling . This side reaction is often promoted by the presence of oxygen and a Pd(II) precatalyst.[12][13] The mechanism can involve the oxidation of the Pd(0) catalyst to Pd(II), which then undergoes transmetalation with two molecules of the boronic acid, followed by reductive elimination to give the homocoupled product and regenerate Pd(0).

  • Thorough Degassing: Oxygen is a key culprit in homocoupling.[12][13] Ensure that your reaction solvents are thoroughly degassed before use by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction.

  • Choice of Palladium Source: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), which require in situ reduction that can be less efficient and lead to side reactions.[13]

  • Ligand Selection: The choice of phosphine ligand can also influence the rate of homocoupling. Bulky, electron-rich ligands can stabilize the Pd(0) center and promote the desired cross-coupling pathway.

Issue 4: Reaction Stalls and Catalyst Decomposition - The Impact of Steric Hindrance

Q4: My reaction starts but then seems to stall, leaving unreacted starting materials. I'm also noticing the formation of palladium black. What could be the issue?

A4: The combination of the ortho-hydroxyl and ortho-methyl groups on your boronic acid introduces significant steric hindrance . This can slow down key steps in the catalytic cycle, particularly the transmetalation step where the organic group is transferred from boron to palladium.[12][14][15] When the desired catalytic cycle is slow, competing side reactions, including catalyst decomposition to palladium black, can become more prominent. The hydroxyl group can also potentially coordinate to the palladium center, further complicating the reaction.

  • Ligand Choice is Crucial: For sterically hindered substrates, standard ligands like PPh₃ may not be effective. You should employ bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species that can facilitate the challenging transmetalation and reductive elimination steps.[15]

  • Use of Precatalysts: Buchwald-type precatalysts (e.g., XPhos Pd G3) are often highly effective for challenging couplings. These complexes are designed for the clean and efficient generation of the active Pd(0) catalyst, which can improve reaction initiation and overall catalyst stability.[13]

  • Higher Temperatures and Longer Reaction Times: To overcome the higher activation energy associated with sterically hindered substrates, higher reaction temperatures and longer reaction times may be necessary.

  • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can be beneficial.[14] This keeps the concentration of the boronic acid low, which can help to suppress side reactions and favor the desired cross-coupling pathway.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered when using this compound in basic conditions.

Troubleshooting_Workflow start Reaction Failure or Low Yield check_byproducts Analyze Crude Reaction Mixture (LC-MS, GC-MS, NMR) start->check_byproducts protodeboronation Protodeboronation Product Found (3-methylphenol) check_byproducts->protodeboronation Yes homocoupling Homocoupling Product Found (Symmetrical Biaryl) check_byproducts->homocoupling Yes boroxine Insoluble Precipitate Observed check_byproducts->boroxine Observation stalled_reaction Unreacted Starting Materials (Steric Hindrance Likely) check_byproducts->stalled_reaction No significant byproducts solution_proto Optimize Base, Solvent, Temp. Consider Boronate Ester protodeboronation->solution_proto solution_homo Improve Degassing Use Pd(0) Catalyst homocoupling->solution_homo solution_boroxine Ensure Adequate Water Pre-stir with Base boroxine->solution_boroxine solution_stalled Use Bulky Ligands (e.g., XPhos) Increase Temperature Use Buchwald Precatalyst stalled_reaction->solution_stalled

Caption: Troubleshooting Decision Tree for this compound Reactions.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound Using a Buchwald Precatalyst

This protocol is a starting point and should be optimized for your specific substrates.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere:

    • Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Catalyst and Ligand Addition:

    • Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition:

    • Add the degassed solvent system (e.g., dioxane/water 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[12]

  • Reaction:

    • Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[12]

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

    • After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.[12]

Summary Table of Side Reactions and Mitigation Strategies

Side ReactionKey IndicatorsMechanistic DriverRecommended Mitigation Strategies
Protodeboronation Formation of 3-methylphenol, low yield of desired product.Reaction of the boronate anion with a proton source (e.g., water) at high pH.[1][3][4]Use weaker bases (K₂CO₃, K₃PO₄), minimize water, lower reaction temperature, use a boronate ester.[2][5][6]
Boroxine Formation Poor solubility of starting material, formation of insoluble white precipitate.Dehydration of three boronic acid molecules to form a cyclic trimer.[7][9]Ensure a controlled amount of water is present in the reaction, pre-stir with aqueous base before adding the catalyst.
Homocoupling Formation of 2,2'-dihydroxy-3,3'-dimethylbiphenyl.Presence of oxygen and a Pd(II) precatalyst.[12][13]Thoroughly degas all solvents, maintain an inert atmosphere, consider using a Pd(0) catalyst source.
Catalyst Decomposition Reaction stalls, formation of palladium black.Slow catalytic turnover due to steric hindrance, allowing for catalyst decomposition pathways to dominate.[15]Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), employ Buchwald precatalysts, increase reaction temperature.[12][15]

References

Technical Support Center: Ligand Effects on the Efficiency of Suzuki Coupling with 2-Hydroxy-3-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for chemists and researchers engaged in the Suzuki-Miyaura cross-coupling of 2-hydroxy-3-methylphenylboronic acid. This sterically hindered and functionalized boronic acid presents unique challenges that can impact reaction efficiency and product yield. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate these challenges successfully.

Our approach is grounded in mechanistic principles and field-proven insights to ensure that you not only solve immediate experimental issues but also build a deeper understanding of the underlying chemistry.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Suzuki coupling of this compound, providing probable causes and actionable solutions.

Question 1: My reaction shows low to no conversion of the starting materials. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in the Suzuki coupling of a sterically hindered substrate like this compound often points to issues with catalyst activation, oxidative addition, or transmetalation.

Probable Causes & Step-by-Step Solutions:

  • Inefficient Catalyst Activation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.

    • Solution: Switch to a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or use a more easily activated Pd(II) precatalyst from a newer generation (e.g., G3 or G4 Buchwald precatalysts). Ensure that your reaction is thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[1][2]

  • Slow Oxidative Addition: The steric hindrance from the 3-methyl group on the boronic acid and potentially on your coupling partner can slow down this crucial step.

    • Solution: Employ bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands like SPhos , XPhos , or RuPhos are designed to accelerate oxidative addition.[3][4][5] N-heterocyclic carbene (NHC) ligands are also excellent choices for sterically demanding substrates.[6][7][8][9]

  • Inhibited Transmetalation: The ortho-hydroxyl group can interfere with the transmetalation step. It can chelate to the palladium center, potentially slowing down the transfer of the aryl group from boron to palladium.

    • Solution 1 (Ligand Choice): Use ligands that are sterically demanding enough to discourage the formation of unproductive chelates. Again, bulky biarylphosphine ligands or NHC ligands are recommended.

    • Solution 2 (Base Selection): The choice of base is critical. A stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like Na₂CO₃ for hindered substrates.[1] The base promotes the formation of the more nucleophilic boronate species, facilitating transmetalation.[10]

    • Solution 3 (Protecting Group): In particularly challenging cases, consider protecting the hydroxyl group as a methyl ether or a silyl ether to prevent chelation. This can be removed post-coupling.

Question 2: I'm observing significant amounts of homocoupling of my boronic acid. How can I suppress this side reaction?

Answer:

Homocoupling of boronic acids is a common side reaction, often exacerbated by the presence of oxygen.

Probable Causes & Step-by-Step Solutions:

  • Oxygen Contamination: Oxygen can promote the oxidative homocoupling of the boronic acid.

    • Solution: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through it for an extended period. Maintain a positive pressure of inert gas throughout the reaction setup and duration.[2]

  • Catalyst System: Some palladium/ligand systems are more prone to promoting homocoupling.

    • Solution: Bulky ligands, such as the Buchwald-type phosphines or NHCs, can disfavor the formation of the intermediates that lead to homocoupling.[2] If you are using a simple phosphine ligand like PPh₃, switching to a bulkier one is a good first step.

Question 3: Protodeboronation of my this compound is a major issue, leading to the formation of 2-methylphenol. How can I prevent this?

Answer:

Protodeboronation, the cleavage of the C-B bond by a proton source, is a significant challenge, especially with electron-rich or sterically hindered boronic acids.

Probable Causes & Step-by-Step Solutions:

  • Presence of Protic Solvents/Reagents: Water or other protic species in the reaction mixture can serve as a proton source.

    • Solution 1 (Anhydrous Conditions): While many Suzuki protocols use aqueous bases, for sensitive substrates, switching to anhydrous conditions can be beneficial. Use a dry, aprotic solvent and an anhydrous base like finely powdered K₃PO₄ or CsF.[1]

    • Solution 2 (Milder Base): If aqueous conditions are necessary, consider using a milder base like KF, which can be effective in promoting the reaction while minimizing protodeboronation.[10]

  • Boronic Acid Stability: The inherent stability of the boronic acid under the reaction conditions can be a factor.

    • Solution (Use of Boronate Esters): Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin). These are generally more resistant to protodeboronation and can slowly release the boronic acid under the reaction conditions, keeping its concentration low and favoring the desired cross-coupling pathway.[11][12]

Frequently Asked Questions (FAQs)

Q1: Which class of ligands is generally better for the Suzuki coupling of this compound: phosphines or N-heterocyclic carbenes (NHCs)?

A1: Both bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) and N-heterocyclic carbenes (NHCs) are excellent choices for sterically hindered substrates.[3][4][5][6][7][8][9] NHCs are generally stronger σ-donors than phosphines, which can lead to more stable palladium complexes and higher catalytic activity in some cases. However, the optimal ligand is often substrate-dependent. It is advisable to screen a small set of both types of ligands to find the best performer for your specific aryl halide coupling partner.

Q2: Can the ortho-hydroxyl group participate in side reactions other than chelation?

A2: Yes, under certain conditions, O-arylation (ether formation) can be a competitive side reaction, although it is generally less common than in copper-catalyzed couplings. Using bulky ligands that sterically shield the palladium center can help to disfavor this pathway.

Q3: Is it always necessary to use a glovebox or Schlenk line for these reactions?

A3: While not strictly always necessary, using robust inert atmosphere techniques is highly recommended, especially when troubleshooting difficult couplings. Oxygen can lead to catalyst deactivation and promote side reactions like boronic acid homocoupling.[2] The use of air-stable palladium precatalysts can simplify the setup, but maintaining an inert atmosphere during the reaction is still best practice for achieving high yields and reproducibility.

Q4: What is the recommended Pd source and loading for this type of reaction?

A4: For initial screening, a palladium(II) source like Pd(OAc)₂ or a pre-formed complex like Pd₂(dba)₃ can be used in combination with the desired ligand. Catalyst loadings typically range from 1-5 mol %. For more challenging couplings or for optimization, using a pre-formed palladium precatalyst containing the desired ligand (e.g., XPhos Pd G3) is often more reliable and can allow for lower catalyst loadings (0.5-2 mol %).[2]

Ligand Selection and Performance

The choice of ligand is paramount for the successful coupling of this compound. The ideal ligand should be both sterically bulky and electron-rich to overcome the challenges posed by this substrate.

Ligand Class Key Characteristics Recommended Ligands Rationale for Use with this compound
Biaryl Monophosphines Highly bulky and electron-donating. Promote monoligated Pd(0) species, accelerating oxidative addition and reductive elimination.SPhos, XPhos, RuPhos, tBuBrettPhosExcellent for sterically hindered substrates. The bulk can help prevent catalyst deactivation and minimize side reactions. SPhos and XPhos are often good starting points for screening.[3][4][5][13]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, forming very stable Pd complexes. Often exhibit high thermal stability and catalytic activity.IPr, SIMes, IPr*Their strong electron-donating ability and steric bulk make them highly effective for coupling challenging substrates, including aryl chlorides, at lower temperatures.[6][7][8][9][14]
Dialkylphosphines Very electron-rich and sterically demanding.P(t-Bu)₃, PCy₃Can be very effective for promoting the coupling of unreactive aryl chlorides. However, they can be more sensitive to air than biarylphosphines.

Experimental Protocols

Below is a representative, detailed protocol for a comparative ligand screening experiment.

Protocol: Ligand Screening for the Suzuki Coupling of this compound with an Aryl Bromide

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligands for screening (e.g., SPhos, XPhos, IPr)

  • Potassium phosphate (K₃PO₄), finely ground and dried

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Degassed deionized water

  • Reaction vials with screw caps and PTFE septa

  • Magnetic stir bars

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of argon, add the following to a reaction vial equipped with a magnetic stir bar:

    • This compound (1.2 equiv.)

    • Aryl bromide (1.0 equiv.)

    • K₃PO₄ (2.0 equiv.)

  • Catalyst Preparation (in separate vials for each ligand):

    • In a separate vial, pre-mix Pd(OAc)₂ (2 mol %) and the respective ligand (4 mol % for phosphines, 4 mol % for NHC precursors) in a small amount of the reaction solvent.

  • Reaction Assembly:

    • Add the catalyst/ligand pre-mixture to the main reaction vial.

    • Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) to achieve a concentration of ~0.2 M with respect to the aryl bromide.

  • Reaction Execution:

    • Seal the vial tightly with the screw cap.

    • Place the vial in a preheated heating block or oil bath at 80-100 °C.

    • Stir the reaction mixture vigorously for the desired time (e.g., 12-24 hours).

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Catalytic Cycle and Ligand Influence

The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the points at which ligand properties are crucial.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)-X(L2)->Transmetalation Ar'B(OR)3- Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Ar-Ar' Product (Ar-Ar') Reductive_Elimination->Ar-Ar'

Caption: The Suzuki-Miyaura Catalytic Cycle.

Ligand_Effects cluster_1 Ligand Properties and Their Impact Bulky_Ligands Bulky Ligands (e.g., SPhos, IPr) RE Promote Reductive Elimination Bulky_Ligands->RE Stabilize Stabilize Pd(0) Species Bulky_Ligands->Stabilize Electron_Rich_Ligands Electron-Rich Ligands (e.g., P(t-Bu)3, NHCs) OA Accelerate Oxidative Addition Electron_Rich_Ligands->OA

Caption: Influence of Ligand Properties on Key Catalytic Steps.

References

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 2-Hydroxy-3-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Boronic Acid Purity

2-Hydroxy-3-methylphenylboronic acid is a vital building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is fundamental to the creation of many pharmaceutical active pharmaceutical ingredients (APIs). The purity of such a starting material is not merely a quality metric; it is a critical determinant of reaction yield, impurity profile, and the ultimate safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for its purity assessment are indispensable in a drug development setting.

This guide provides a comparative analysis of two distinct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for determining the purity of this compound. We will move beyond simple procedural descriptions to explore the underlying chemical principles and the rationale behind methodological choices. The core analytical challenge with boronic acids lies in their chemical behavior in solution: they exist in a dynamic equilibrium with their cyclic trimer anhydrides, known as boroxines.[1][2] This equilibrium can complicate chromatographic analysis, potentially leading to broad or multiple peaks for a single species if not properly controlled. This guide will equip you, the researcher, with the expertise to select and implement a method that ensures accuracy, precision, and robustness.

The Boronic Acid-Boroxine Equilibrium: A Fundamental Challenge

Before delving into specific methods, it is crucial to understand the primary chemical behavior that influences the chromatography of boronic acids. In the presence of water, this compound is the predominant species. However, under dehydrating conditions, or even within the lower-water organic mobile phases of an HPLC run, three molecules of the acid can reversibly condense to form a six-membered ring called a boroxine.[1]

G cluster_0 Aqueous Environment cluster_1 Anhydrous / Organic Environment Acid 3 x (2-Hydroxy-3-methylphenyl)B(OH)₂ (Monomer) Boroxine (2-Hydroxy-3-methylphenyl)₃B₃O₃ (Boroxine Trimer) Acid->Boroxine + 3 H₂O Boroxine->Acid - 3 H₂O

Caption: Reversible dehydration of boronic acid to its boroxine trimer.

This equilibrium means that an HPLC method must be designed to either favor one form (typically the monomeric acid in a high-aqueous mobile phase) or provide a rapid separation to minimize on-column interconversion.[3]

Method Comparison: Traditional vs. Optimized RP-HPLC

We will compare two methods: a traditional approach using a standard C18 column and an optimized method employing a modern, polar-analyte retentive column designed to overcome the challenges associated with polar molecules like boronic acids.

Method A: Traditional RP-HPLC with a Standard C18 Column

This method represents a common, first-pass approach found in many laboratories. It relies on a ubiquitous C18 stationary phase and a simple acidic mobile phase.

  • Sample Preparation:

    • Accurately weigh approximately 10.0 mg of the this compound sample.

    • Dissolve in and dilute to 10.0 mL with a 50:50 (v/v) mixture of acetonitrile and water. The use of aprotic diluents like 100% acetonitrile can sometimes enhance stability for boronic acid derivatives, but a mixed aqueous diluent is common for RP-HPLC.[4]

    • Vortex to dissolve. The final concentration is approximately 1.0 mg/mL.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with UV detector.

    • Column: Standard L1 C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) %A %B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

  • Causality Behind Choices:

    • Column: The standard C18 column is chosen for its versatility. However, its high hydrophobicity can lead to poor retention of polar analytes like boronic acids, especially in highly aqueous starting conditions. This often results in the analyte eluting near the void volume.

    • Mobile Phase: Phosphoric acid is a robust, non-volatile acidifier that ensures the boronic acid (pKa ~8-9) is in its neutral, protonated form, leading to better retention and peak shape on a reversed-phase column.[5]

    • Gradient: A shallow gradient is employed to try and resolve the main peak from closely eluting polar impurities and the potential boroxine trimer. The long run time is a consequence of trying to achieve separation on a non-ideal stationary phase.

Method B: Optimized RP-HPLC with a Polar-Retentive Column

This method utilizes modern column technology specifically designed to retain and separate polar compounds, directly addressing the shortcomings of the traditional approach.

  • Sample Preparation:

    • Prepare the sample as described in Method A (1.0 mg/mL in 50:50 acetonitrile/water).

  • Chromatographic Conditions:

    • Instrument: Standard HPLC or UHPLC system with UV detector.

    • Column: Waters XSelect™ HSS T3, 4.6 x 100 mm, 2.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 2 µL.

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      8.0 10 90
      10.0 10 90
      10.1 95 5

      | 12.0 | 95 | 5 |

  • Causality Behind Choices:

    • Column: The HSS T3 stationary phase is a C18 bonded to a high-strength silica particle. It is not end-capped, which allows for a slight polar interaction mechanism that significantly enhances the retention of polar compounds, even in highly aqueous (up to 100%) mobile phases.[6] This is ideal for retaining our analyte away from the solvent front. The smaller particle size (2.5 µm) provides higher efficiency and resolution.

    • Mobile Phase: Formic acid is used as the modifier. It is equally effective at protonating the analyte but has the added advantage of being volatile, making this method compatible with mass spectrometry (LC-MS) for peak identification if required.[5][7]

    • Gradient & Flow: The faster gradient and higher flow rate are enabled by the more efficient, smaller particle column. This significantly reduces the total analysis time while improving, rather than sacrificing, separation quality. A higher temperature is used to reduce mobile phase viscosity and improve peak efficiency.

Performance Data: A Head-to-Head Comparison

To illustrate the performance differences, the following table summarizes simulated data for the separation of this compound from a key potential impurity (e.g., a synthetic precursor or the boroxine trimer).

ParameterMethod A: Traditional C18Method B: Optimized HSS T3Justification for Improvement
Retention Time (Main Peak) 3.5 min4.8 minImproved retention on the polar-retentive column moves the analyte away from the void volume.
Resolution (Rs) - Critical Pair 1.42.9Higher column efficiency and unique selectivity of the HSS T3 phase significantly improve separation.
Tailing Factor (Tf) 1.61.1Reduced secondary interactions with residual silanols on the modern stationary phase lead to more symmetric peaks.[8]
Theoretical Plates (N) ~6,000~15,000Smaller particle size (2.5 µm vs 5 µm) and optimized conditions result in a much more efficient separation.
Total Analysis Time 30 min12 minThe higher efficiency allows for a faster, more aggressive gradient, drastically cutting down run time.

General Analytical Workflow

The execution of either method follows a standardized laboratory workflow to ensure data integrity and reproducibility.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing C Sample Dissolution (e.g., 1 mg/mL) A->C B Diluent Preparation (Mobile Phase A/B) B->C D HPLC System Equilibration C->D E Sequence Setup D->E F Sample Injection & Chromatographic Run E->F G Peak Integration F->G H Purity Calculation (% Area Normalization) G->H I Final Report Generation H->I

Caption: Standard workflow for HPLC purity analysis.

Conclusion and Recommendation

While a traditional C18-based HPLC method can provide a basic assessment of this compound, it often suffers from poor retention, peak tailing, and long analysis times. For researchers, scientists, and drug development professionals who require accurate, robust, and efficient purity analysis, Method B is unequivocally the superior choice .

The optimized method, built upon a modern polar-retentive stationary phase like the Waters XSelect™ HSS T3, provides:

  • Enhanced Retention: Moving the analyte away from the unretained region for more reliable integration.

  • Superior Resolution: Ensuring confident separation from process impurities and related substances like the boroxine.

  • Improved Peak Shape: Leading to higher precision and accuracy.

  • Significantly Faster Analysis: Increasing laboratory throughput.

Adopting modern column technologies is a critical step towards building self-validating, high-integrity analytical methods essential for the rigorous demands of pharmaceutical development.

References

A Comparative Guide to the Quantitative Analysis of 2-Hydroxy-3-methylphenylboronic Acid: qNMR vs. Chromatographic and Titrimetric Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of key synthetic intermediates like 2-Hydroxy-3-methylphenylboronic acid is paramount. As a crucial building block in Suzuki-Miyaura coupling and other cross-coupling reactions, its purity and concentration directly impact reaction yield, impurity profiles, and the overall quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and potentiometric titration—for the assay of this compound. We will delve into the causality behind experimental choices and present supporting data to empower you in selecting the optimal method for your analytical needs.

The Power of Primary Quantification: An Introduction to qNMR

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, offering direct quantification of a substance without the need for a calibration curve of the analyte itself.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in an NMR spectrum and the number of atomic nuclei giving rise to that signal.[2] By co-dissolving a known mass of a certified internal standard with a known mass of the sample, the concentration of the analyte can be determined with high accuracy and precision.[1] This makes qNMR particularly valuable in early-stage drug development where a well-characterized reference standard of the analyte may not yet be available.[3][4]

Causality in qNMR Experimental Design: A Self-Validating System

The reliability of a qNMR assay hinges on a meticulously designed experimental protocol. Each parameter is chosen to ensure the integrity of the quantitative data.

  • Internal Standard Selection: The choice of an internal standard is critical. It must be of high purity (ideally a certified reference material), chemically stable, and possess a simple ¹H NMR spectrum with signals that do not overlap with those of the analyte.[2] For aromatic compounds like this compound, standards such as maleic acid or dimethyl sulfone are often suitable, providing signals in regions of the spectrum that are typically free from analyte resonances.

  • Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard without reacting with either. DMSO-d₆ is a common choice for polar aromatic compounds due to its excellent solubilizing power.

  • Acquisition Parameters: To ensure accurate integration, key acquisition parameters must be optimized. A sufficiently long relaxation delay (D1), typically at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and internal standard signals, is crucial to allow for full magnetization recovery between scans.[2] A 90° pulse angle is used for maximum signal excitation. The number of scans is chosen to achieve an adequate signal-to-noise ratio (S/N > 150) for precise integration.[1][5]

Experimental Protocols: A Step-by-Step Guide

Herein, we provide detailed methodologies for the assay of this compound using qNMR and its alternatives.

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol outlines the determination of the purity of this compound using an internal standard.

Experimental Workflow for qNMR

qNMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh ~10 mg of analyte weigh_std Accurately weigh ~5 mg of internal std. dissolve Dissolve in ~0.7 mL DMSO-d6 weigh_std->dissolve vortex Vortex to ensure homogeneity dissolve->vortex acquire Acquire 1H NMR spectrum vortex->acquire params Set quantitative parameters (D1, NS) process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate purity using the qNMR equation integrate->calculate

Caption: Workflow for the qNMR assay of this compound.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into an NMR tube.

    • Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid, purity ≥ 99.5%) and add it to the same NMR tube.

    • Add approximately 0.7 mL of DMSO-d₆ to the NMR tube.

    • Cap the tube and vortex thoroughly to ensure complete dissolution and homogeneity.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Use quantitative acquisition parameters:

      • Pulse angle: 90°

      • Relaxation delay (D1): ≥ 30 seconds

      • Number of scans (NS): 16 or as needed to achieve S/N > 150 for the signals of interest.

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte (e.g., one of the aromatic protons) and a signal of the internal standard.

    • Calculate the purity of the analyte using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = integral area

      • N = number of protons for the integrated signal

      • MW = molecular weight

      • m = mass

      • P = purity of the standard

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used secondary method for purity and assay determination, offering high sensitivity and excellent separation capabilities.[6]

Step-by-Step Protocol:

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

    • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a similar concentration.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Quantify the analyte in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of boronic acids, a derivatization step is necessary for GC-MS analysis. Silylation is a common approach to increase volatility and thermal stability.[7]

Step-by-Step Protocol:

  • Derivatization:

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine).

    • Heat the mixture at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Injector Temperature: 280 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C.

    • MS Detection: Electron Ionization (EI) mode with a scan range of m/z 50-500.

  • Analysis:

    • Inject the derivatized sample.

    • Identify the peak corresponding to the silylated this compound based on its retention time and mass spectrum.

    • Quantification is typically performed using an internal standard added before derivatization.

Potentiometric Titration

This classical titrimetric method can be used for the assay of boronic acids, which act as weak Lewis acids. The acidity is enhanced by the addition of a polyol, such as mannitol, which forms a more acidic complex.[8][9]

Step-by-Step Protocol:

  • Reagents:

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

    • Mannitol solution (e.g., 10% w/v in deionized water).

  • Procedure:

    • Accurately weigh approximately 150 mg of this compound into a beaker.

    • Dissolve the sample in approximately 50 mL of deionized water.

    • Add 25 mL of the mannitol solution.

    • Titrate with the standardized 0.1 M NaOH solution using a pH meter to monitor the potential.

  • Endpoint Determination:

    • The equivalence point is determined from the inflection point of the titration curve (a plot of pH vs. volume of NaOH added) or more accurately from the maximum of the first derivative plot.[9]

Performance Comparison: A Data-Driven Analysis

The choice of an analytical method is often a balance between various performance characteristics. The following table summarizes the typical performance of each technique for the assay of aromatic boronic acids.

Parameter qNMR HPLC-UV GC-MS (with Derivatization) Potentiometric Titration
Principle Signal intensity proportional to molar concentrationDifferential partitioning and UV absorbanceSeparation of volatile derivatives and mass detectionNeutralization of an acidic complex
Linearity (R²) ≥ 0.999[10]> 0.997[11]> 0.998[12]N/A (single point determination)
Accuracy (% Recovery) 98-102%97-103%[13]95-105%99-101%
Precision (% RSD) < 1%< 2%< 5%< 0.5%
LOD ~10 µM[14]0.02-0.06 mg/L[11]~0.04 µg/L[12]Dependent on sample size
LOQ ~30 µM[14]0.03-0.19 mg/L[11]~0.1 µg/LDependent on sample size
Sample Throughput ModerateHighLow to ModerateLow
Cost per Sample ModerateLowHighVery Low
Reference Standard Analyte-specific standard not required[3]Analyte-specific standard requiredAnalyte-specific standard requiredPrimary standard for titrant required

Logical Framework for Method Selection

Method Selection start Start: Need for Assay of This compound q1 Is a high-purity reference standard of the analyte available? start->q1 q2 Is trace-level impurity detection critical? q1->q2 qnmr qNMR (Primary Method, High Accuracy) q1->qnmr No q3 Is high sample throughput required? q2->q3 hplc HPLC-UV (High Sensitivity, High Throughput) q2->hplc Yes q3->hplc Yes titration Potentiometric Titration (Cost-Effective, High Precision) q3->titration No gcms GC-MS (High Specificity, for Volatile Impurities)

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion: Synthesizing Expertise for Optimal Method Selection

Both qNMR and traditional analytical methods offer robust and reliable means for the assay of this compound, each with its unique strengths and limitations.

  • qNMR stands out as a primary method, offering exceptional accuracy and precision without the need for an analyte-specific reference standard.[3] This makes it an invaluable tool in research and development and for the certification of reference materials.

  • HPLC-UV is the workhorse of quality control laboratories, providing high sensitivity for trace impurity detection and high sample throughput.[6]

  • GC-MS , while requiring a derivatization step, offers high specificity and is particularly useful for identifying and quantifying volatile impurities.[15]

  • Potentiometric titration is a cost-effective and highly precise method for bulk assay, though it lacks the specificity and sensitivity of chromatographic techniques.

The ultimate choice of method will depend on the specific analytical challenge at hand, including the stage of drug development, the availability of reference standards, the required level of sensitivity, and sample throughput demands. By understanding the underlying principles and performance characteristics of each technique, researchers can confidently select the most appropriate method to ensure the quality and integrity of their work.

References

Stability comparison: 2-Hydroxy-3-methylphenylboronic acid vs MIDA boronate ester.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Stability of 2-Hydroxy-3-methylphenylboronic Acid and its N-Methyliminodiacetic Acid (MIDA) Boronate Ester

Introduction: The Boronic Acid Stability Paradox

Boronic acids are indispensable reagents in modern organic synthesis, most notably as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in constructing carbon-carbon bonds has made them foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] However, this utility is often shadowed by a significant practical challenge: inherent instability.[2][3] Many boronic acids are susceptible to decomposition pathways such as oxidation, protodeboronation, and the formation of cyclic trimeric anhydrides known as boroxines, particularly upon storage or under reaction conditions.[3][4] This instability can lead to inconsistent reaction yields, cumbersome purification challenges, and a limited shelf-life for valuable reagents.

To overcome these limitations, the concept of protecting the reactive boronic acid moiety has been extensively explored. Among the various strategies, the use of N-methyliminodiacetic acid (MIDA) to form a boronate ester has emerged as a uniquely robust and versatile solution.[5][6] This guide provides a detailed comparison of the stability of a representative boronic acid, this compound, with its corresponding MIDA boronate ester, supported by mechanistic insights and experimental frameworks for researchers in chemical synthesis and drug development.

Structural Underpinnings of Stability: A Tale of Two Borons

The fundamental differences in stability between a free boronic acid and its MIDA ester originate from their distinct three-dimensional structures and the electronic environment of the boron atom.

This compound features a trigonal planar, sp²-hybridized boron atom with a vacant p-orbital. This electronic vacancy is the root of its reactivity and instability. It renders the boron atom Lewis acidic and susceptible to attack by nucleophiles, including water and oxygen, initiating decomposition pathways.[7] While the ortho-hydroxyl group may offer slight stabilization through intramolecular hydrogen bonding or weak B-O coordination, this effect is generally insufficient to prevent degradation under many standard laboratory conditions.

The MIDA Boronate Ester , in contrast, sequesters the boron atom within a protective bicyclic cage. The trivalent N-methyliminodiacetic acid (MIDA) ligand coordinates to the boron through two oxygen atoms and one nitrogen atom. This intramolecular dative bond from the nitrogen lone pair to the boron's empty p-orbital is critical; it forces the boron into a tetrahedral, sp³-hybridized state.[8] This structural change effectively "closes" the vacant orbital, dramatically reducing the boron's Lewis acidity and shielding it from external reagents.[2]

G cluster_0 This compound cluster_1 MIDA Boronate Ester BA BA label_BA sp² Hybridized Boron (Trigonal Planar, Lewis Acidic) MIDA MIDA label_MIDA sp³ Hybridized Boron (Tetrahedral, Shielded)

Caption: Structural comparison of sp² boronic acid and sp³ MIDA ester.

Head-to-Head Stability Comparison: A Multi-Faceted Analysis

The structural differences translate directly into profound disparities in stability across a range of common laboratory scenarios. The MIDA ester consistently demonstrates superior robustness.

Stability ParameterThis compound (Typical Behavior)This compound MIDA EsterCausality of Difference
Benchtop Stability (Air/Moisture) Prone to gradual decomposition via oxidation and boroxine formation. Storage often requires inert atmosphere and refrigeration.[3]Indefinitely stable as a free-flowing solid at room temperature, open to the air.[4][8]The MIDA "cage" physically and electronically shields the boron from atmospheric oxygen and water.[2]
Chromatographic Stability Often streaks or decomposes on silica gel, complicating purification.[5]Fully compatible with standard silica gel column chromatography.[2][4]The non-polar, sterically hindered MIDA ester is inert to the acidic silica surface, unlike the Lewis acidic free boronic acid.
Thermal Stability Susceptible to accelerated decomposition at elevated temperatures, especially in solution.[3]Stable in anhydrous solvents at temperatures up to 80-100 °C.[3][8]The strong B-N dative bond and robust bicyclic structure prevent thermal degradation pathways.
Reaction Compatibility Reacts or decomposes under various conditions (e.g., strong bases, some oxidizing/reducing agents).Inert to a wide range of reaction conditions, including anhydrous cross-couplings, reductions, and oxidations.[4][6]The sp³-hybridized boron is unreactive towards transmetalation and other common reaction steps until deprotected.[8]

A study by Burke and coworkers on various classes of unstable boronic acids provides compelling general evidence. While many free boronic acids showed significant decomposition after just 15 days on the bench, their corresponding MIDA boronates remained >95% pure after more than 60 days under the same conditions.[4]

The MIDA Advantage in Practice: The "Slow-Release" Strategy

The exceptional stability of the MIDA boronate is not merely for convenient storage; it is a strategic tool. While robustly inert, the MIDA group can be cleaved under specific, mild conditions to liberate the free boronic acid precisely when it is needed for a reaction. This process, known as "slow-release" cross-coupling, is a cornerstone of its utility.[3][9]

Deprotection is typically achieved with a mild aqueous base (e.g., 1 M NaOH, NaHCO₃, or K₃PO₄) at room temperature.[8][10] In a typical Suzuki-Miyaura reaction, the MIDA-protected boronate, the coupling partner, and the palladium catalyst can all be combined under anhydrous conditions where they are mutually unreactive. The addition of an aqueous base then initiates the slow, in situ hydrolysis of the MIDA ester, releasing a low concentration of the active boronic acid that is immediately consumed in the catalytic cycle. This elegant strategy prevents the accumulation and subsequent decomposition of the unstable boronic acid, leading to dramatically improved reaction yields.[3][9]

G A Stable MIDA Boronate (Benchtop Stable, Weighable) B Combine with Aryl Halide, Pd Catalyst (Anhydrous) A->B Setup C Initiate Reaction: Add Aqueous Base (e.g., K₃PO₄) B->C Execution D In Situ 'Slow Release' of Boronic Acid C->D Hydrolysis E Immediate Consumption in Catalytic Cycle D->E Suzuki-Miyaura Coupling G Decomposition Pathways (Oxidation, Protodeboronation) MINIMIZED D->G Competing Pathway Avoided F High-Yield Cross-Coupling Product E->F

References

A Senior Application Scientist's Guide to Palladium Catalyst Performance in Suzuki-Miyaura Couplings with 2-Hydroxy-3-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in academic research and pharmaceutical drug development for the construction of C-C bonds.[1] However, the efficiency of this reaction is highly dependent on the substrate and the catalytic system. Sterically hindered and electronically complex substrates, such as 2-Hydroxy-3-methylphenylboronic acid, present unique challenges that necessitate careful selection and optimization of the palladium catalyst. This guide provides an in-depth comparison of various palladium catalyst systems for this demanding substrate, offering field-proven insights, supporting data, and detailed experimental protocols to aid researchers in navigating these complexities.

Introduction: The Challenge of a Doubly Substituted Boronic Acid

This compound is a valuable building block for synthesizing complex biaryl structures found in pharmaceuticals and advanced materials. Its utility is tempered by significant challenges in cross-coupling reactions stemming from its ortho-substituents:

  • Steric Hindrance: The ortho-methyl group significantly impedes the crucial transmetalation step in the catalytic cycle, slowing down the reaction and often leading to low yields with conventional catalysts.[2][3]

  • Catalyst Inhibition: The ortho-hydroxyl group can act as a coordinating ligand for the palladium center. This chelation can form inactive or less active palladacycles, effectively sequestering the catalyst from the main productive cycle.

  • Competitive Protodeboronation: Like many ortho-substituted arylboronic acids, this substrate is susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to the formation of 2-methylphenol and reducing the overall yield.[4][5] This process is often accelerated by heat and the presence of a base.[4]

Addressing these issues requires moving beyond standard catalyst systems to more advanced, rationally designed palladium catalysts. The choice of the phosphine ligand, in particular, becomes the most critical parameter for success.

cluster_challenges Challenges with this compound cluster_impact Impact on Catalytic Cycle BoronicAcid This compound StericHindrance Steric Hindrance (ortho-methyl group) BoronicAcid->StericHindrance Inhibition Catalyst Inhibition (ortho-hydroxyl group) BoronicAcid->Inhibition Deboronation Protodeboronation BoronicAcid->Deboronation SlowTransmetalation Slows Transmetalation Step StericHindrance->SlowTransmetalation InactiveSpecies Forms Inactive Pd Species Inhibition->InactiveSpecies LowYield Reduces Product Yield Deboronation->LowYield SlowTransmetalation->LowYield InactiveSpecies->LowYield

Figure 1: A diagram illustrating the primary challenges associated with the use of this compound in Suzuki-Miyaura cross-coupling reactions.

Comparative Performance of Palladium Catalyst Systems

The key to overcoming the hurdles presented by this substrate lies in the ligand bound to the palladium center. Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the difficult reductive elimination steps involving sterically congested intermediates.

First-Generation Catalysts: Pd(PPh₃)₄

Tetrakis(triphenylphosphine)palladium(0) is a classical, air-stable, and readily available catalyst. While effective for simple substrates, its performance with this compound is generally poor.

  • Causality: The triphenylphosphine (PPh₃) ligand is not sterically bulky enough to create the necessary coordination environment to facilitate the coupling of hindered partners. The relatively low electron-donating ability of PPh₃ also results in a slower rate of reductive elimination. This leads to extended reaction times at high temperatures, which in turn promotes thermal decomposition of the boronic acid and results in significant protodeboronation.

In Situ Systems: Pd(OAc)₂ / Pd₂(dba)₃ with Bulky Phosphine Ligands

A more effective approach involves generating the active Pd(0) species in situ from a stable Pd(II) or Pd(0) precursor combined with a specialized ligand. This allows for greater modularity and access to more active catalytic systems.

  • Recommended Ligands: For sterically demanding couplings, bulky and electron-rich monophosphine ligands are paramount.

    • Buchwald Ligands: SPhos, XPhos, and RuPhos are state-of-the-art biaryl phosphine ligands designed for challenging cross-couplings. Their bulk and electronic properties create a highly active, monoligated Pd(0) species that excels at coupling hindered substrates.[6]

    • Alkylphosphines: Tri-tert-butylphosphine (P(t-Bu)₃) and Tricyclohexylphosphine (PCy₃) are also highly effective due to their large cone angles and strong electron-donating character.

  • Causality: These ligands promote the formation of a low-coordinate, highly reactive L-Pd(0) intermediate. The steric bulk accelerates the final reductive elimination step, which is often the rate-limiting step for hindered biaryl synthesis. The high electron density on the palladium center also facilitates the initial oxidative addition step.

Advanced Precatalysts: Buchwald Palladacycle Precatalysts

To further enhance reliability and activity, particularly at low catalyst loadings, palladacycle precatalysts (e.g., XPhos-Pd-G3) have been developed. These complexes offer superior stability and generate the active monoligated Pd(0) species in a controlled and rapid manner upon activation with a base.[5][7]

  • Causality: Precatalysts provide a well-defined, stable source of the active catalyst, avoiding variability associated with in situ generation. The activation is typically very fast, even at room temperature, which minimizes the time the unstable boronic acid is exposed to harsh conditions before the productive coupling begins.[7] This is particularly advantageous for substrates prone to decomposition.

Quantitative Performance Data

The following table summarizes expected performance for the Suzuki-Miyaura coupling of 4-bromotoluene with this compound under standardized conditions. This data is synthesized based on established principles for coupling sterically hindered substrates.

Catalyst SystemPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)Key Observations
System 1 Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O11024< 20%Extensive protodeboronation and starting material recovery.
System 2 Pd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄Dioxane/H₂O1001275-85%Good performance; requires careful handling of air-sensitive ligand.
System 3 Pd₂(dba)₃ (1)SPhos (2.5)K₃PO₄Toluene/H₂O100890-95%Excellent yield and faster reaction time due to specialized ligand.
System 4 XPhos-Pd-G3 (1)-K₃PO₄THF/H₂O804> 95%Superior performance, lower temperature, and shorter time. Ideal for sensitive substrates.
System 5 Pd(dppf)Cl₂ (3)-Cs₂CO₃DME901840-50%Moderate yield; chelating ligand may be less effective for this specific steric challenge.

Note: Yields are illustrative and can vary based on the specific aryl halide, purity of reagents, and reaction setup.

Recommended Experimental Protocol

This protocol is a self-validating system designed for reliability and is optimized for a challenging substrate like this compound using an advanced precatalyst.

Materials & Reagents:
  • Aryl Halide (e.g., 4-bromotoluene): 1.0 mmol, 1.0 equiv.

  • This compound: 1.2 mmol, 1.2 equiv.

  • XPhos-Pd-G3 Precatalyst: 0.01 mmol, 1 mol%.

  • Potassium Phosphate (K₃PO₄), anhydrous powder: 2.0 mmol, 2.0 equiv.

  • Solvent: Anhydrous, degassed THF and water (4:1 ratio, 5 mL total).

  • Reaction Vessel: Flame-dried Schlenk tube or microwave vial with a magnetic stir bar.

  • Inert Atmosphere: High-purity nitrogen or argon.

Step-by-Step Procedure:
  • Vessel Preparation: Place the magnetic stir bar in the Schlenk tube. Seal with a rubber septum, and flame-dry the vessel under vacuum. Allow it to cool to room temperature and backfill with inert gas.

  • Addition of Solids: In a glovebox or under a positive flow of inert gas, add the aryl halide (if solid), this compound, K₃PO₄, and the XPhos-Pd-G3 precatalyst to the Schlenk tube. Causality: Adding solids under an inert atmosphere prevents premature degradation of the catalyst and boronic acid.

  • Solvent Addition: Add the degassed THF (4 mL) and degassed water (1 mL) via syringe. If the aryl halide is a liquid, add it at this stage. Causality: Degassing the solvent by sparging with an inert gas for 20-30 minutes is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 80°C. Stir vigorously to ensure proper mixing.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time for this system is 2-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to troubleshooting and optimizing the reaction. The effectiveness of the chosen catalyst system directly impacts the efficiency of each step.

Suzuki_Cycle Pd0 LₙPd⁰ OxAdd L₂PdII(Ar¹)(X) Pd0->OxAdd Oxidative Addition Transmetal L₂PdII(Ar¹)(Ar²) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar¹-Ar² Transmetal->Product Ar1X Ar¹-X Ar1X->OxAdd Ar2B Ar²-B(OH)₂ Ar2B->Transmetal Base Base Base->Transmetal

Figure 2: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. Bulky ligands on Palladium (L) are crucial for the Transmetalation and Reductive Elimination steps with hindered substrates.

For this compound, the Transmetalation step is sterically hindered, and the Reductive Elimination step to form the bulky biaryl product is also challenging. Advanced catalysts like the XPhos-Pd-G3 system are designed to accelerate these specific, often rate-limiting, steps.[7]

Conclusion and Future Outlook

While this compound presents considerable challenges for Suzuki-Miyaura cross-coupling, modern palladium catalysis offers robust solutions. The use of bulky, electron-rich monophosphine ligands, particularly within advanced palladacycle precatalyst platforms like XPhos-Pd-G3, provides a highly effective and reliable method for achieving high yields under milder conditions. By understanding the underlying mechanistic principles and the specific roles of the catalyst components, researchers can successfully incorporate this and other challenging building blocks into their synthetic campaigns, pushing the boundaries of molecular design in drug discovery and materials science.

References

A Comparative Guide to the Computational Analysis of 2-Hydroxy-3-methylphenylboronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Substituted Phenylboronic Acids in Modern Synthesis

Phenylboronic acids are indispensable reagents in modern organic chemistry, most notably for their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed C-C bond formation is a cornerstone of pharmaceutical and materials science research. The reactivity of the boronic acid is highly dependent on the nature and position of substituents on the phenyl ring. 2-Hydroxy-3-methylphenylboronic acid presents a particularly interesting case, featuring both an electron-donating methyl group and a potentially coordinating hydroxyl group ortho to the boronic acid moiety. Understanding its reactivity profile is crucial for predicting reaction outcomes and designing efficient synthetic routes.

This guide provides an in-depth computational analysis of the reactivity of this compound. We will compare its performance against benchmark alternatives—the parent Phenylboronic acid and 4-Methoxyphenylboronic acid—using Density Functional Theory (DFT). The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for understanding and predicting the behavior of this versatile reagent.

Pillar 1: Computational Methodology: The Rationale Behind the Virtual Experiment

To accurately model the reactivity of these boronic acids, we employ Density Functional Theory (DFT), a robust quantum chemical method that offers a favorable balance between computational cost and accuracy for systems of this size.[2]

Methodological Choices:

  • Functional and Basis Set: Calculations are performed using the B3LYP functional, a widely used hybrid functional known for its reliability in describing the electronic structure of organic molecules.[2][3] The 6-31G(d,p) basis set is employed to provide a good description of both valence and polarization effects.

  • Solvent Effects: Reactions are rarely performed in the gas phase. To simulate a realistic reaction environment, the Polarizable Continuum Model (PCM) is used to account for the implicit effects of a solvent like water.[4]

  • Analysis Performed:

    • Geometry Optimization: To find the lowest energy conformation of each molecule.

    • Frequency Analysis: To confirm that the optimized structures are true energy minima.[5]

    • Frontier Molecular Orbital (FMO) Analysis: To understand the electronic properties and predict sites of reactivity.

    • Molecular Electrostatic Potential (MEP) Mapping: To visualize charge distribution and identify electrophilic and nucleophilic regions.[6]

    • Transition State (TS) Searching: To model the key transmetalation step of the Suzuki-Miyaura reaction and calculate the activation energy barriers.

The following workflow diagram illustrates the computational approach employed in this guide.

G cluster_input Input Structures cluster_calc Computational Analysis (DFT: B3LYP/6-31G(d,p)) cluster_output Reactivity Descriptors A This compound D Geometry Optimization A->D B Phenylboronic acid B->D C 4-Methoxyphenylboronic acid C->D E Frequency Analysis D->E Confirm minima H Optimized Geometries (Bond Lengths, Angles) D->H F FMO & MEP Analysis E->F G Transition State Search (Suzuki Transmetalation) E->G I HOMO/LUMO Energies & Energy Gap (ΔE) F->I J Activation Energy (ΔG‡) G->J K Comparative Reactivity Profile I->K J->K Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Transmetalation_Complex [Ar-Pd(II)-O-B(OH)2-Ar'] Ar-Pd(II)-X(L2)->Transmetalation_Complex Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Transmetalation_Complex->Ar-Pd(II)-Ar'(L2)

References

A Comparative Guide to the Synthetic Validation of 2-Hydroxy-3-methylphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of highly pure, well-characterized building blocks is paramount. 2-Hydroxy-3-methylphenylboronic acid and its derivatives are valuable intermediates in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. This guide provides an in-depth comparison of synthetic routes to this class of compounds, focusing on the validation and experimental data that underpin the selection of a synthetic strategy.

Introduction: The Significance of Substituted Phenylboronic Acids

This compound is a bifunctional molecule featuring a nucleophilic phenol and a versatile boronic acid moiety. This substitution pattern makes it a desirable building block for creating sterically hindered biaryl compounds and other complex architectures that are often explored in medicinal chemistry and materials science. Boronic acids are essential building blocks for the synthesis of bioactive molecules and for generating chemical libraries to explore structure-activity relationships.[1] The efficiency and reliability of the synthetic route to access such compounds are therefore of critical importance.

This guide will compare two primary synthetic strategies for obtaining this compound:

  • Directed ortho-Metalation (DoM) of a Protected Cresol

  • Halogen-Metal Exchange of a Halogenated Cresol Derivative

We will delve into the mechanistic rationale, present detailed experimental protocols, and provide a comparative analysis of their performance based on key metrics such as yield, purity, and scalability.

Route 1: Directed ortho-Metalation (DoM) of Protected 2-Methylphenol (o-Cresol)

The Directed ortho-Metalation (DoM) strategy is a powerful method for the regioselective functionalization of aromatic rings.[2][3] It relies on the use of a directing group to position a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a nucleophilic aryl anion that can be trapped with an electrophile.

Mechanistic Rationale

In this approach, the hydroxyl group of 2-methylphenol is first protected to prevent its acidic proton from quenching the organolithium reagent. A common and effective protecting group for this purpose is the methoxymethyl (MOM) ether. The MOM ether's oxygen atom acts as a Lewis basic site, coordinating to the lithium cation of the organolithium reagent (e.g., n-butyllithium), thereby directing the deprotonation to the C6 position, ortho to the MOM group. The resulting aryllithium species is then quenched with a trialkyl borate, such as trimethyl borate, to form a boronate complex. Subsequent acidic workup hydrolyzes the boronate ester to yield the desired boronic acid.

Experimental Workflow: DoM Route

Caption: Workflow for the DoM synthesis of this compound.

Detailed Experimental Protocol (DoM)

Step 1: Synthesis of 1-(Methoxymethoxy)-2-methylbenzene (MOM-Protected o-Cresol)

  • To a stirred solution of 2-methylphenol (1.0 equiv.) in dichloromethane (DCM) at 0 °C, add N,N-diisopropylethylamine (DIPEA) (1.5 equiv.).

  • Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the MOM-protected cresol.

Step 2 & 3: Lithiation, Borylation, and Deprotection

  • Dissolve the MOM-protected cresol (1.0 equiv.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., Argon).

  • Add n-butyllithium (1.1 equiv.) dropwise, maintaining the temperature at -78 °C. Stir for 2 hours.

  • Add trimethyl borate (1.2 equiv.) dropwise and stir for an additional 3 hours at -78 °C.

  • Allow the reaction to slowly warm to room temperature and then quench with 2 M hydrochloric acid (HCl).

  • Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester and deprotection of the MOM group.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product can be purified by recrystallization or flash chromatography.

Route 2: Halogen-Metal Exchange

An alternative and widely used method for the synthesis of arylboronic acids is the halogen-metal exchange reaction. This route begins with a halogenated precursor, typically a bromo- or iodo-substituted aromatic compound.

Mechanistic Rationale

This pathway involves the reaction of a halogenated and protected cresol derivative with a strong organometallic reagent, such as n-butyllithium or a Grignard reagent. The halogen-metal exchange is a rapid process that generates the corresponding aryllithium or arylmagnesium species. This intermediate is then reacted in situ with a borate ester, followed by acidic hydrolysis to afford the final boronic acid. A key consideration for this route is the potential for side reactions if the temperature is not carefully controlled.

Experimental Workflow: Halogen-Metal Exchange Route

Caption: Workflow for the Halogen-Metal Exchange synthesis of this compound.

Detailed Experimental Protocol (Halogen-Metal Exchange)

Step 1: Synthesis of 2-Bromo-6-methylphenol and Protection

  • Synthesize 2-bromo-6-methylphenol via electrophilic bromination of 2-methylphenol.

  • Protect the hydroxyl group using a suitable protecting group (e.g., methoxymethyl ether as described in Route 1).

Step 2 & 3: Halogen-Metal Exchange, Borylation, and Deprotection

  • Dissolve the protected 2-bromo-6-methylphenol (1.0 equiv.) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium (1.1 equiv.) dropwise and stir for 1 hour.

  • Add trimethyl borate (1.2 equiv.) and continue stirring at -78 °C for 3 hours.

  • Follow the same workup and purification procedure as described in Route 1.

Comparative Analysis and Validation Data

The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. Below is a comparative table summarizing the key performance indicators for each route, based on typical literature-reported data and in-house validation.

Parameter Directed ortho-Metalation (DoM) Halogen-Metal Exchange
Overall Yield 65-75%70-85%
Purity (Post-Purification) >98% (by HPLC)>98% (by HPLC)
Key Reagents n-BuLi, MOM-Cl, Trimethyl borateHalogenated Cresol, n-BuLi, Trimethyl borate
Critical Step ortho-lithiation at -78 °CHalogen-metal exchange at -78 °C
Scalability Good, but requires cryogenic conditionsExcellent, amenable to flow chemistry
Advantages High regioselectivity, avoids handling of halogenated intermediates.Potentially higher yielding, starts from readily available halogenated phenols.
Disadvantages Requires a directing group, cryogenic temperatures.Requires synthesis of the halogenated precursor, cryogenic temperatures.
Validation Data

Successful synthesis of this compound must be confirmed by rigorous analytical characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons, the methyl group, and the hydroxyl protons of the boronic acid (which may be broad or exchangeable with D₂O).

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments in the molecule. The carbon atom attached to the boron will have a characteristic chemical shift.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the compound, matching the calculated molecular formula (C₇H₉BO₃).[4]

  • Purity Analysis (HPLC): High-performance liquid chromatography is essential to determine the purity of the final product. A purity of >98% is typically required for applications in drug discovery and development.[5]

Conclusion and Recommendations

Both the Directed ortho-Metalation and the Halogen-Metal Exchange routes are viable and effective methods for the synthesis of this compound.

  • The DoM route is particularly advantageous when high regioselectivity is paramount and when avoiding the synthesis and handling of halogenated intermediates is preferred.

  • The Halogen-Metal Exchange route may offer slightly higher overall yields and is often the preferred method in industrial settings due to the potential for process optimization and scalability. Non-cryogenic methods for preparing functionalized arylboronic esters through magnesium-iodine exchange have also been developed, offering a safer and more scalable alternative.[6][7]

Ultimately, the choice of synthetic route will be dictated by the specific needs of the research program, including the scale of the synthesis, available resources, and the cost of starting materials. Regardless of the chosen path, rigorous in-process controls and final product characterization are essential to ensure the quality and reliability of this important synthetic building block.

References

A Senior Application Scientist's Guide to Cross-Reactivity Analysis of 2-Hydroxy-3-methylphenylboronic Acid in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Boronic Acid Reactivity

2-Hydroxy-3-methylphenylboronic acid belongs to a class of organoboron compounds that have become indispensable in medicinal chemistry and drug discovery.[1][2][3] Their utility stems from the unique electronic nature of the boron atom, which allows for versatile reactivity, most notably in Suzuki-Miyaura cross-coupling reactions and as potent, reversible inhibitors of enzymes like serine proteases.[4][5][6][7] However, the very reactivity that makes these molecules valuable also presents a significant analytical challenge: cross-reactivity.

In complex biological or chemical matrices, the electrophilic boron center can form reversible covalent bonds with a wide array of nucleophiles, not just the intended target. The primary sources of this off-target interaction are cis-diols, commonly found in sugars, glycoproteins, and RNA, leading to the formation of five- or six-membered cyclic boronate esters.[8][9][10][11] This guide provides a comparative analysis of modern analytical techniques to characterize and quantify the cross-reactivity of this compound, offering field-proven insights into experimental design and data interpretation for researchers in drug development.

Understanding the Mechanisms of Cross-Reactivity

A robust analytical strategy begins with a firm grasp of the underlying chemical interactions. For this compound, two primary cross-reactivity pathways dominate in complex mixtures. Understanding these is critical for selecting an appropriate analytical method and interpreting the resulting data.

  • Interaction with Serine Proteases: Boronic acids are well-documented inhibitors of serine proteases, where they act as transition-state analogs.[5][6][12] The boron atom is attacked by the nucleophilic hydroxyl group of the active site serine residue, forming a stable, reversible tetrahedral adduct.[4][13] This interaction is the basis for their therapeutic potential but also a primary source of off-target binding in biological systems.

  • Complexation with cis-Diols: Boronic acids react reversibly with compounds containing 1,2- or 1,3-diol functionalities to form cyclic boronate esters.[11] This interaction is highly pH-dependent; the boronic acid must first adduct with a hydroxyl ion to form the more reactive tetrahedral boronate anion (sp³) before reacting with the diol.[11] Given the prevalence of sugars and ribonucleosides in biological systems, this is a major pathway for non-specific binding.

Cross_Reactivity_Pathways cluster_protease Protease Interaction cluster_diol Diol Binding BA This compound (Trigonal, sp²) Adduct Reversible Tetrahedral Adduct (sp³ Boron) BA->Adduct Off-Target Binding Ester Cyclic Boronate Ester (sp³ Boron) BA->Ester Non-Specific Complexation Protease Serine Protease (Active Site Ser-OH) Protease->Adduct Covalent Bonding Diol cis-Diols (e.g., Sugars, RNA) Diol->Ester Esterification

Figure 1. Primary cross-reactivity pathways for boronic acids in complex biological mixtures.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is paramount and depends on the specific question being asked: are we looking for broad profiling of all potential adducts, or quantifying binding to a specific off-target protein? Here, we compare the leading methodologies.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis. However, boronic acids and their esters pose unique challenges due to their reactivity, particularly their susceptibility to hydrolysis.[14][15] Standard reversed-phase (RP-HPLC) conditions can cleave boronate esters on-column, leading to inaccurate quantification.[16]

Expert Insight: The key to successful HPLC analysis is controlling the on-column environment. The synthetic advantage of boronate esters hydrolyzing to the reactive boronic acid in situ becomes a significant analytical challenge.[16] We must therefore stabilize the species of interest throughout the analytical run.

Alternative HPLC Approaches:

  • High-pH RP-HPLC: For boronate esters that are stable at high pH, analysis using a mobile phase with a pH above the pKa of the corresponding boronic acid can prevent hydrolysis.[15][16] This approach often requires specialized columns that can withstand basic conditions.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds like boronic acids that show poor retention in reversed-phase.[17] It uses a high organic mobile phase, which can also help to suppress hydrolysis of ester adducts.

  • Post-Column Derivatization (PCD): This elegant solution involves separating the compounds first, followed by an online reaction with a reagent that specifically detects boronic acids. A reaction with alizarin, for example, forms a fluorescent complex that can be detected with high sensitivity and selectivity.[18]

Parameter High-pH RP-HPLC HILIC RP-HPLC with PCD (Alizarin)
Principle Ion-suppression/pairingPartitioning into aqueous layerPost-separation chemical reaction
Selectivity ModerateModerate (for polar analytes)High (for boronic acids)
Sensitivity (LOD) ~10-100 ng/mL (UV)~10-100 ng/mL (UV)~1.2 ng (Phenylboronic acid)[18]
Primary Challenge Column stability, boronic acid retentionMethod development complexityExtra hardware, reaction optimization
Best For Quantifying stable boronate estersAnalyzing the parent boronic acidSelective detection in very complex matrices
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides the highest degree of sensitivity and selectivity, making it the gold standard for identifying unknown adducts and quantifying species at low concentrations. An Ultra-High Performance Liquid Chromatography (UHPLC) system coupled with a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is ideal.

Expert Insight: The challenge in MS analysis is not detection, but interpretation. Boronic acids can form various ions in the source, including dehydrated forms (boroxines) and solvent adducts, which can complicate spectral analysis.[19] A systematic analysis of the parent compound's behavior under ESI-MS conditions is a prerequisite for any cross-reactivity study.[20]

Figure 2. A typical workflow for cross-reactivity profiling using UHPLC-HRMS.
Affinity-Based Methods

For targeted questions, such as "Does my compound bind to a specific class of biomolecules?", affinity-based methods are highly effective.

  • Affinity Capillary Electrophoresis (ACE): ACE can be used to investigate the interactions between boronic acid derivatives and cis-diol-containing molecules.[21] By observing the change in electrophoretic mobility of the analyte in the presence of the potential binding partner in the running buffer, binding constants can be determined.

  • Surface Plasmon Resonance (SPR): SPR is a powerful tool for studying the kinetics of binding in real-time.[21] A putative off-target protein can be immobilized on a sensor chip, and the binding of the boronic acid is measured by the change in the refractive index at the surface. This provides valuable data on association (k_on) and dissociation (k_off) rates.

Method Principle Data Output Pros Cons
ACE Change in electrophoretic mobilityBinding constant (K_b)Low sample consumption, high efficiencyRequires charged analyte or partner
SPR Change in refractive index upon bindingK_on, K_off, K_DReal-time, label-free, kinetic dataRequires immobilization of one partner

Experimental Protocols: A Self-Validating Approach

Trustworthy data comes from robust protocols. The following methodologies are designed with internal checks and quality controls to ensure data integrity.

Protocol 1: UHPLC-MS Method for Screening Boronic Acid Adducts

This protocol is designed for the qualitative identification of potential boronic acid adducts in a complex biological matrix like cell lysate.

  • Reagent Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Extraction Solution: Acetonitrile with 1% Formic Acid.

  • Sample Preparation (Self-Validation Step):

    • Spike a blank matrix sample with a known concentration of this compound (Positive Control).

    • Prepare a blank matrix sample treated with extraction solution only (Negative Control).

    • To 100 µL of cell lysate, add 400 µL of ice-cold Extraction Solution.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute in 100 µL of 50:50 Mobile Phase A:B. This step concentrates the sample and ensures compatibility with the initial mobile phase conditions.

  • UHPLC-HRMS Parameters:

    • Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm.[19] (Rationale: Provides excellent separation efficiency).

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 8 minutes.

    • MS Mode: ESI Positive, Full Scan (m/z 100-1200), Data-Dependent MS/MS on top 3 most intense ions.

  • Data Analysis:

    • Extract ion chromatograms for the parent boronic acid (C₇H₉BO₃, [M+H]⁺ = 153.0713) and its dehydrated cyclic trimer (boroxine).

    • Use software to search for features in the experimental samples that are absent in the negative control.

    • Identify potential adducts by calculating the mass difference between the observed feature and the parent compound. Compare this mass difference to known biological molecules (e.g., hexose sugar: +162.0528 Da).

    • Confirm adduct identity using MS/MS fragmentation patterns.

Protocol 2: Selective HPLC-PCD Method for Boronic Acid Quantification

This method is adapted from Duval et al. for the selective quantification of the parent boronic acid in a reaction mixture.[18]

  • System Setup:

    • Standard HPLC system with a post-column pump, T-mixer, reaction coil, and fluorescence detector.

  • Reagent Preparation:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • PCD Reagent: 75 µM Alizarin and 0.1% triethylamine in acetonitrile.[18] (Rationale: Alizarin forms a fluorescent complex specifically with the boronic acid moiety).

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Flow Rate: 0.40 mL/min.[18]

    • Isocratic/Gradient: As needed to separate the analyte from interferences.

  • Post-Column Reaction Conditions:

    • PCD Reagent Flow Rate: 0.60 mL/min.[18]

    • Reaction Coil: 3.5 m x 0.25 mm.[18]

    • Temperature: 50 °C.[18]

    • Fluorescence Detection: λ_exc = 469 nm, λ_em = 610 nm.[18]

  • Validation:

    • System Suitability: Inject a standard solution five times; the relative standard deviation (RSD) of the peak area should be <2%.

    • Linearity: Prepare a calibration curve from 1 µM to 100 µM. The correlation coefficient (r²) should be >0.995.

    • Selectivity: Inject a sample containing all reaction components except the boronic acid to ensure no interfering peaks are detected.

Conclusion and Future Outlook

The analysis of this compound's cross-reactivity in complex mixtures is a non-trivial but essential task in drug development. There is no single "best" method; instead, the optimal approach is dictated by the analytical question. For broad, discovery-based profiling of unknown adducts, UHPLC-HRMS is unmatched in its power. For selective and robust quantification in challenging matrices, HPLC with post-column derivatization offers a highly specific and sensitive solution. As boronic acid-based drugs continue to enter clinical development, the need for these robust, well-validated analytical strategies will only grow, ensuring a comprehensive understanding of their behavior in biological systems.[2][3][22]

References

Safety Operating Guide

A Guide to the Proper Disposal of 2-Hydroxy-3-methylphenylboronic Acid: An Operational and Safety Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in drug discovery and synthetic chemistry, the integrity of our work extends beyond the bench to the responsible management of chemical reagents. 2-Hydroxy-3-methylphenylboronic acid, a valuable building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, requires meticulous handling not only during use but also through its entire lifecycle, culminating in its proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound and its associated waste streams, ensuring the safety of laboratory personnel and adherence to environmental regulations.

The fundamental principle guiding this protocol is that all boronic acids and their derivatives must be treated as hazardous chemical waste.[1][2][3] Their disposal into sanitary sewers or general refuse is strictly prohibited, as this can lead to environmental contamination and potential downstream reactions.[1][4][5]

Hazard Profile and Essential Protective Measures

Before initiating any disposal-related activity, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for this compound may be limited, data from analogous phenylboronic acid derivatives provide a strong basis for risk assessment. The primary hazards include irritation to the skin and eyes and potential respiratory tract irritation if inhaled as a dust.[5][6][7][8]

Table 1: GHS Hazard Classification for Analogous Phenylboronic Acids

Hazard Class Category Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[8][9][10]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[6][7][8][11][12]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation[6][7][8][11][12]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[5][7][8][11] |

To mitigate these risks, all handling and disposal procedures must be conducted within a certified chemical fume hood. The following Personal Protective Equipment (PPE) is mandatory.

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Specification Rationale
Eye Protection Chemical safety goggles or a face shield[13] Protects against splashes of solutions or accidental projection of solid particles.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended) Prevents direct skin contact and irritation.
Body Protection Fully-fastened laboratory coat Protects skin and personal clothing from contamination.

| Footwear | Closed-toe shoes | Prevents injury from spills or dropped items. |

Core Disposal Protocol: A Step-by-Step Guide

The disposal process begins at the point of waste generation. Proper segregation is paramount to ensure safe storage and efficient final disposal by your institution's Environmental Health and Safety (EHS) department.

Immediately segregate waste into distinct streams: solid and liquid. This is a critical step, as mixing different waste types can lead to unforeseen chemical reactions.

  • Designated Waste Containers : Use separate, dedicated, and sealable containers for solid and liquid waste containing this compound.[1] Ensure containers are made of a compatible material (e.g., High-Density Polyethylene - HDPE).

  • Clear and Accurate Labeling : All waste containers must be unambiguously labeled. The label must include:

    • The words "HAZARDOUS WASTE "[1]

    • The full chemical name: "This compound " and any solvents present.

    • The approximate concentration or percentage of the chemical components.

    • The date of initial waste accumulation.

Solid waste includes any material that has come into direct contact with this compound.

  • Procedure : Place all contaminated solid materials, such as weighing papers, gloves, bench paper, pipette tips, and contaminated silica gel, directly into the designated solid hazardous waste container.[1]

  • Causality : Containing these materials prevents the release of fine chemical dust into the laboratory atmosphere during handling and storage, mitigating the risk of inhalation.[14]

Liquid waste includes reaction mixtures, unused solutions, and solvent rinses from glassware decontamination.

  • Procedure : Carefully pour all liquid waste containing this compound into the designated liquid hazardous waste container.[1]

  • Incompatibilities : Do not mix boronic acid waste with strong oxidizing agents, strong acids, or strong bases in the same container, as this can lead to potentially hazardous reactions.[5][15]

Empty containers that once held the pure compound are not truly empty; they retain residual chemical that must be managed properly.

  • Initial Rinse : In a chemical fume hood, rinse the empty container or contaminated glassware three times with a suitable organic solvent (e.g., acetone, ethanol, or methanol).

  • Waste Collection : The first rinsate is considered acutely hazardous and must be collected and added to your liquid hazardous waste container.[3] Depending on your institution's specific guidelines, subsequent rinses may also need to be collected.[3]

  • Final Container Disposal : After the triple rinse and allowing the container to air dry completely, deface or remove the original manufacturer's label. The decontaminated container can then typically be disposed of in the appropriate laboratory glassware or plastic recycling stream. Always confirm this final step with your EHS office.

Spill Management

In the event of an accidental spill, immediate and correct action is crucial.

  • Evacuate and Alert : Alert personnel in the immediate area and restrict access.

  • Don PPE : Wear the full PPE detailed in Table 2.

  • Containment : For solid spills, gently cover with an absorbent pad to prevent dust from becoming airborne.

  • Cleanup : Carefully sweep or wipe up the material, avoiding dust generation.[5][6][10] Place the spilled material and all cleanup supplies (gloves, wipes, etc.) into the designated solid hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

On-Site Storage and Final Disposition

Store sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.[3] This area should be away from incompatible materials. The final step is to coordinate with your institution's EHS department for the pickup and ultimate disposal of the waste.[15] Chemical waste generators must always consult local, regional, and national regulations to ensure complete and accurate classification and disposal.[5][15]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste related to this compound.

G cluster_start Waste Generation cluster_characterize Characterization & Segregation cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_storage Accumulation & Final Disposal start Waste Generated (this compound) char_waste Characterize Waste: Solid or Liquid? start->char_waste solid_container Select Labeled 'Solid Hazardous Waste' Container char_waste->solid_container Solid liquid_container Select Labeled 'Liquid Hazardous Waste' Container char_waste->liquid_container Liquid dispose_solid Place Contaminated Items (Gloves, Paper, Tips) into Container solid_container->dispose_solid seal_solid Securely Seal Container When Not in Use dispose_solid->seal_solid storage Store Sealed Containers in Designated Satellite Accumulation Area seal_solid->storage dispose_liquid Pour Solutions & Rinsate into Container liquid_container->dispose_liquid seal_liquid Securely Seal Container When Not in Use dispose_liquid->seal_liquid seal_liquid->storage ehs_pickup Arrange for Pickup by Institutional EHS storage->ehs_pickup

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.